Product packaging for O-Phospho-DL-threonine(Cat. No.:CAS No. 27530-80-9)

O-Phospho-DL-threonine

Katalognummer: B1583387
CAS-Nummer: 27530-80-9
Molekulargewicht: 199.10 g/mol
InChI-Schlüssel: USRGIUJOYOXOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

O-phosphonothreonine is an alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10NO6P B1583387 O-Phospho-DL-threonine CAS No. 27530-80-9

Eigenschaften

IUPAC Name

2-amino-3-phosphonooxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGIUJOYOXOQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10912145
Record name O-Phosphonothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27530-80-9, 1114-81-4
Record name DL-Threonine dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027530809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Threonine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-Phosphonothreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10912145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-threonine dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to O-Phospho-DL-threonine: Chemical Structure, Properties, and Experimental Considerations

This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and its relevance in key signaling pathways.

Chemical Structure and Identifiers

This compound is a racemic mixture of the phosphorylated form of the essential amino acid threonine. The phosphate (B84403) group is attached to the hydroxyl side chain of threonine.

IdentifierValue
Molecular Formula C₄H₁₀NO₆P[1][2]
Molecular Weight 199.10 g/mol [1][2]
SMILES String CC(OP(O)(O)=O)C(N)C(O)=O[1]
InChI String InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)[1]
InChI Key USRGIUJOYOXOQJ-UHFFFAOYSA-N[1]
CAS Number 27530-80-9[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Experimental data for the DL-racemate is limited; where unavailable, data for related compounds or predicted values are provided with appropriate notation.

PropertyValueSource
Physical Form White powder[1]Sigma-Aldrich[1]
Melting Point No experimental data available for the DL-form. DL-Threonine melts at 244 °C (decomposes)[3]. DL-O-Phosphoserine melts at 228 °C[4].ChemicalBook[3], PubChem[4]
Solubility Soluble in PBS (pH 7.2) at 1 mg/mL.[5]Cayman Chemical[5]
pKa Values pKa₁ (α-carboxyl): ~2.09 (estimated from Threonine)[6][7]pKa₂ (α-ammonium): ~9.10 (estimated from Threonine)[6][7]pKa₃ (phosphate): ~6.1 (experimental, from a phosphothreonine-containing peptide)[2]Isca Biochemicals[6], University of Calgary[7], PubMed[2]
Storage Temperature -20°C[1]Sigma-Aldrich[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the experimental chemical shifts for this compound in D₂O at pH 7.4, obtained from the Biological Magnetic Resonance Bank (BMRB).[1]

¹H NMR Chemical Shifts:

AtomChemical Shift (ppm)
3.546
4.331
γ-CH₃1.377

¹³C NMR Chemical Shifts:

AtomChemical Shift (ppm)
63.958
72.343
γ-CH₃21.741
C' (carboxyl)175.344
Fourier-Transform Infrared (FTIR) Spectroscopy
  • ~3400-2500 cm⁻¹: Broad O-H and N-H stretching vibrations from the carboxyl, phosphate, and amino groups.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1630 cm⁻¹: N-H bending of the primary amine.

  • ~1200-900 cm⁻¹: P=O and P-O stretching vibrations of the phosphate group.

Mass Spectrometry

In mass spectrometry, this compound can be identified by its molecular ion peak. Under collision-induced dissociation (CID), phosphothreonine-containing peptides are known to exhibit a characteristic neutral loss of phosphoric acid (H₃PO₄, 98 Da).[10] The fragmentation pattern can be complex and is dependent on the charge state of the ion.[1]

Experimental Protocols

Chemical Synthesis of this compound

A general method for the phosphorylation of hydroxy amino acids involves the use of phosphoryl chloride (POCl₃).[11][12] The following is an adapted protocol for the synthesis of this compound.

Materials:

Procedure:

  • Protection of Amino and Carboxyl Groups (Optional but Recommended): To avoid side reactions, the amino and carboxyl groups of DL-threonine should be protected prior to phosphorylation. This can be achieved using standard protecting group chemistry (e.g., Boc for the amino group and esterification for the carboxyl group).

  • Phosphorylation:

    • Dissolve the protected or unprotected DL-threonine in anhydrous pyridine and anhydrous dioxane in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of phosphoryl chloride in anhydrous dioxane to the cooled threonine solution with vigorous stirring. The reaction is exothermic and should be controlled.

    • Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Hydrolysis:

    • After the reaction is complete, slowly add water to the reaction mixture to hydrolyze any remaining phosphoryl chloride and the resulting phosphodichloridate intermediate. This step should also be performed in an ice bath.

    • Adjust the pH of the solution to neutral or slightly basic with a solution of sodium hydroxide.

  • Deprotection (if applicable): If protecting groups were used, they should be removed at this stage using appropriate deprotection conditions (e.g., TFA for Boc group, and saponification for an ester).

  • Purification: The crude this compound can be purified by ion-exchange chromatography as detailed in the next section.

  • Isolation: The purified product can be isolated by precipitation from a water/ethanol mixture and dried under vacuum.

Synthesis_Workflow Threonine DL-Threonine Protection Protection of Amino/Carboxyl Groups Threonine->Protection Phosphorylation Phosphorylation with POCl3/Pyridine Protection->Phosphorylation Hydrolysis Hydrolysis Phosphorylation->Hydrolysis Deprotection Deprotection Hydrolysis->Deprotection Purification Purification Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a suitable method for the purification of phosphoamino acids from a reaction mixture.[13][14][15][16][17]

Materials:

  • Strong anion exchange (SAX) resin (e.g., DEAE-Sephadex) or strong cation exchange (SCX) resin.

  • Appropriate buffers for equilibration, washing, and elution (e.g., Tris-HCl or phosphate buffers of varying pH and ionic strength).

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

  • Sodium chloride (NaCl) for creating a salt gradient.

Procedure:

  • Resin Selection and Equilibration:

    • At a neutral pH, this compound will have a net negative charge due to the phosphate and carboxyl groups. Therefore, an anion exchange resin is appropriate.

    • Pack a column with the chosen anion exchange resin and equilibrate it with a low ionic strength buffer at a neutral or slightly basic pH (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading:

    • Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing:

    • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound this compound from the column using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer) or by decreasing the pH of the elution buffer.

    • Collect fractions and monitor for the presence of the product using a suitable method (e.g., TLC with ninhydrin (B49086) staining or a phosphate assay).

  • Desalting and Isolation:

    • Pool the fractions containing the pure product.

    • Desalt the solution if necessary (e.g., by dialysis or using a desalting column).

    • Isolate the final product by lyophilization or precipitation.

Purification_Workflow Crude_Sample Crude Synthesis Mixture Load Load Sample Crude_Sample->Load Column Anion Exchange Column (Equilibrated) Wash Wash with Low Salt Buffer Column->Wash Unbound Impurities Out Load->Column Elute Elute with Salt Gradient or pH change Wash->Elute Fractions Collect Fractions Elute->Fractions Analyze Analyze Fractions Fractions->Analyze Pool Pool Pure Fractions Analyze->Pool Isolate Desalt and Isolate Pool->Isolate Pure_Product Pure this compound Isolate->Pure_Product

Caption: General workflow for purification by ion-exchange chromatography.

Serine/Threonine Kinase Assay

This compound can be used as a standard or a competitive inhibitor in serine/threonine kinase assays. The following is a general protocol for a colorimetric kinase assay.

Materials:

  • Serine/threonine kinase of interest

  • Kinase-specific peptide substrate (unphosphorylated)

  • This compound (for standard curve or inhibition studies)

  • ATP

  • Kinase reaction buffer

  • Phospho-specific antibody that recognizes the phosphorylated substrate

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the secondary antibody enzyme (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Coat Microplate: Coat the wells of a microplate with the kinase substrate.

  • Kinase Reaction:

    • Add the kinase, ATP, and kinase reaction buffer to the wells.

    • For inhibition studies, add varying concentrations of this compound.

    • Incubate at the optimal temperature for the kinase to allow phosphorylation of the substrate.

  • Detection:

    • Wash the wells to remove the reaction components.

    • Add the primary phospho-specific antibody and incubate.

    • Wash the wells and add the enzyme-conjugated secondary antibody.

    • Wash the wells and add the enzyme substrate.

    • Allow color to develop and then add the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the extent of substrate phosphorylation.

Serine/Threonine Phosphatase Assay

This compound can be used as a substrate for some serine/threonine phosphatases. The activity of the phosphatase can be determined by measuring the amount of inorganic phosphate released.[5][18]

Materials:

  • Serine/threonine phosphatase of interest

  • This compound

  • Phosphatase reaction buffer

  • Malachite Green reagent (or other phosphate detection reagent)

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Phosphatase Reaction:

    • In the wells of a microplate, add the phosphatase, this compound, and phosphatase reaction buffer.

    • Incubate at the optimal temperature for the phosphatase to allow dephosphorylation of the substrate.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free inorganic phosphate.

    • Incubate for color development.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm for Malachite Green).

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve generated using the phosphate standard solution.

Role in Signaling Pathways

Threonine phosphorylation is a critical post-translational modification that plays a central role in regulating numerous cellular processes, including signal transduction.[17][19][20][21] While the direct role of free this compound as a signaling molecule is not well-established, understanding the pathways in which threonine phosphorylation is crucial provides context for its importance.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of MAPKs requires dual phosphorylation on a threonine and a tyrosine residue in their activation loop.

MAPK_Pathway cluster_activation Activation Loop Phosphorylation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Thr Threonine ERK->Thr Tyr Tyrosine ERK->Tyr CellularResponse Cellular Response TranscriptionFactors->CellularResponse

Caption: Overview of the MAPK signaling pathway, highlighting threonine phosphorylation.

Akt (Protein Kinase B) Signaling Pathway

The Akt pathway is a central regulator of cell survival, growth, and metabolism. Full activation of Akt requires phosphorylation at two key residues: threonine 308 (by PDK1) and serine 473 (by mTORC2).

Akt_Pathway cluster_akt_activation Akt Activation GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Thr308 Threonine 308 PDK1->Thr308 phosphorylates mTORC2 mTORC2 Ser473 Serine 473 mTORC2->Ser473 phosphorylates Downstream Downstream Targets Akt->Downstream CellResponse Cell Survival, Growth Downstream->CellResponse Thr308->Akt Ser473->Akt

Caption: The Akt signaling pathway, emphasizing the critical role of threonine phosphorylation.

Safety and Handling

This compound is classified as a skin irritant.[1] Standard laboratory safety precautions should be taken when handling this compound. It is recommended to wear protective gloves, eye protection, and a dust mask.[1] Store the compound at -20°C.[1]

This technical guide provides a solid foundation for researchers working with this compound. While some experimental parameters may require optimization for specific applications, the information and protocols herein offer a valuable starting point for further investigation.

References

O-Phospho-DL-threonine: A Technical Guide to its Function in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a racemic mixture of the D- and L-isomers of phosphothreonine. In biological systems, the L-enantiomer, O-phospho-L-threonine, is a crucial post-translational modification that governs a vast array of cellular processes. This technical guide provides an in-depth exploration of the functional roles of O-phospho-L-threonine, with a focus on its involvement in signal transduction and cell cycle regulation. We present quantitative data on its interactions, detailed experimental protocols for its use in research, and visualizations of key biological pathways and experimental workflows.

Introduction: Chirality and Biological Relevance

This compound is a synthetically available amino acid derivative. As a racemic mixture, it contains equal amounts of O-phospho-D-threonine and O-phospho-L-threonine. Biological systems, however, exhibit a high degree of stereospecificity. Protein synthesis and the vast majority of enzymatic processes exclusively utilize the L-isomers of amino acids. Consequently, the biological functions described in this guide are primarily attributed to O-phospho-L-threonine , which is incorporated into proteins through post-translational modification.

The D-isomer, O-phospho-D-threonine, is not naturally incorporated into proteins and its biological effects are not well-characterized. It is often considered biologically inactive or may act as a competitive inhibitor of enzymes that recognize the L-isomer.

The phosphorylation of threonine residues is a reversible process orchestrated by protein kinases and phosphatases. Kinases catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a threonine residue, while phosphatases remove it. This dynamic interplay acts as a molecular switch, modulating protein function, localization, and interaction with other molecules.

Functional Roles of O-Phospho-L-threonine in Biological Systems

The addition of a phosphate group to a threonine residue introduces a significant negative charge and increases the size of the side chain. This can lead to conformational changes in the protein, creating or disrupting binding sites for other proteins and modulating enzymatic activity.

Central Role in Signal Transduction: The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that transduces extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases that sequentially phosphorylate and activate one another. Phosphorylation of specific threonine and tyrosine residues is essential for the activation of key kinases in this cascade, such as MEK and ERK.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates (Ser/Thr) Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates (Ser/Thr) E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates Transcription DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A-CDK2 CyclinB_CDK1 Cyclin B-CDK1 (MPF) CyclinA_CDK2->CyclinB_CDK1 Prepares for Mitosis Mitosis Mitosis CyclinB_CDK1->Mitosis Initiates Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP/Buffer) Start->Prepare_Reagents Incubate Incubate Reaction Mixture Prepare_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., EDTA for kinases) Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Radioactivity, Fluorescence, Colorimetry) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate Km, Ki, etc.) Detect_Signal->Analyze_Data End End Analyze_Data->End

O-Phospho-DL-threonine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Non-proteinogenic Amino Acid O-Phospho-DL-threonine

Introduction

This compound is a non-proteinogenic amino acid that serves as a crucial tool in the study of protein phosphorylation, a fundamental post-translational modification that governs a vast array of cellular processes. As a stable analog of the naturally occurring O-phospho-L-threonine (B555207), this compound is an invaluable substrate for the characterization of protein phosphatases, particularly serine/threonine phosphatases. Its resistance to cellular kinases, due to its unnatural D-enantiomer component and the stable phosphate (B84403) group, makes it an ideal candidate for in vitro assays and high-throughput screening for phosphatase inhibitors. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental protocols, and its application in signal transduction research and drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₄H₁₀NO₆P[1]
Molecular Weight 199.10 g/mol [1]
Appearance White to off-white powder[1][2]
CAS Number 27530-80-9[1]
Solubility Soluble in water (5.83 mg/mL for the L-isomer) and PBS (1 mg/mL for the L-isomer at pH 7.2)[2][3]
pKa (phosphate group) 5.9[4]
Storage Temperature -20°C[1]
Stability Stable for at least 4 years when stored at -20°C. Stock solutions can be stored at -80°C for 2 years or -20°C for 1 year.[2]

Synthesis and Purification

While biosynthetic routes for O-phospho-L-threonine exist within certain microorganisms, for laboratory use, chemical synthesis is the most common method for producing this compound.[5] The synthesis generally involves the phosphorylation of the hydroxyl group of DL-threonine. A common strategy is the "building block" approach used in peptide synthesis, which can be adapted for the synthesis of the free amino acid.[6]

General Synthesis Workflow

cluster_synthesis Chemical Synthesis of this compound DL-Threonine DL-Threonine Protection Protection of Amino and Carboxyl Groups DL-Threonine->Protection Protected Threonine Protected Threonine Protection->Protected Threonine Phosphorylation Phosphorylation of Hydroxyl Group Protected Threonine->Phosphorylation Protected Phosphothreonine Protected Phosphothreonine Phosphorylation->Protected Phosphothreonine Deprotection Removal of Protecting Groups Protected Phosphothreonine->Deprotection Crude this compound Crude this compound Deprotection->Crude this compound Purification Purification by Ion-Exchange Chromatography Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the chemical synthesis of this compound can be adapted from methods used for the synthesis of phosphopeptides.[6]

Materials:

  • DL-Threonine

  • Protecting group reagents for amino and carboxyl groups (e.g., Boc anhydride, benzyl (B1604629) chloroformate)

  • Phosphorylating agent (e.g., dibenzyl phosphite (B83602) in the presence of a condensing agent)

  • Solvents (e.g., dichloromethane, dimethylformamide)

  • Deprotection reagents (e.g., trifluoroacetic acid, hydrogenolysis catalysts)

  • Ion-exchange resin for purification

Method:

  • Protection: Protect the amino and carboxyl groups of DL-threonine to prevent side reactions. This can be achieved using standard protecting groups like Boc for the amino group and a benzyl ester for the carboxyl group.

  • Phosphorylation: The protected DL-threonine is then subjected to phosphorylation of its free hydroxyl group. This is typically carried out using a phosphorylating agent like dibenzyl phosphite in the presence of a suitable condensing agent.

  • Deprotection: Following phosphorylation, the protecting groups are removed. The benzyl groups on the phosphate and the carboxyl group can be removed simultaneously via hydrogenolysis, while the Boc group is removed with an acid such as trifluoroacetic acid.

  • Purification: The crude this compound is purified using ion-exchange chromatography to remove unreacted starting materials and by-products, yielding the pure product.

Applications in Research and Drug Development

Characterization of Serine/Threonine Phosphatases

This compound is a widely used substrate for the in vitro characterization of serine/threonine protein phosphatases.[3][7] Its stability and the fact that it is not a substrate for kinases make it an excellent tool for determining phosphatase activity and kinetics.

Experimental Protocol: Colorimetric Phosphatase Assay

A common method to measure phosphatase activity using this compound is to detect the release of inorganic phosphate. This can be achieved using a malachite green-based colorimetric assay.[8]

Materials:

  • Purified serine/threonine phosphatase

  • This compound solution (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MnCl₂)

  • Malachite green reagent

  • Phosphate standards

  • 96-well microplate

  • Microplate reader

Method:

  • Prepare Reagents: Prepare a stock solution of this compound in assay buffer. Prepare a series of phosphate standards for generating a standard curve.

  • Reaction Setup: In a 96-well plate, add the purified phosphatase to the assay buffer.

  • Initiate Reaction: Add the this compound solution to each well to start the reaction. Incubate at the optimal temperature for the phosphatase (e.g., 30°C) for a defined period (e.g., 15-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the released inorganic phosphate.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released using the phosphate standard curve. Determine the specific activity of the phosphatase.

High-Throughput Screening for Phosphatase Inhibitors

The stability and ease of use of this compound make it suitable for high-throughput screening (HTS) of small molecule libraries to identify novel phosphatase inhibitors.[9][10] These inhibitors can serve as valuable research tools and potential starting points for drug development.[11]

cluster_hts High-Throughput Screening Workflow Compound Library Compound Library Dispensing Compound Dispensing Compound Library->Dispensing Assay Plate Assay Plate Preparation (Phosphatase + Buffer) Assay Plate->Dispensing Substrate Addition Substrate Addition (this compound) Dispensing->Substrate Addition Incubation Incubation Substrate Addition->Incubation Detection Detection of Phosphate Release Incubation->Detection Data Analysis Data Analysis and Hit Identification Detection->Data Analysis Hit Compounds Hit Compounds Data Analysis->Hit Compounds

Caption: A typical workflow for a high-throughput screen for phosphatase inhibitors.

Probing Cellular Signaling Pathways

While the direct cellular uptake and metabolic fate of exogenously supplied this compound in mammalian cells are not extensively documented, it can be used in cell lysates to study the overall phosphatase activity. Furthermore, understanding the general principles of amino acid transport can provide insights into its potential cellular effects.[12] In principle, if taken up by cells, it could act as a competitive inhibitor of specific phosphatases, thereby modulating signaling pathways.[13][14]

cluster_pathway Hypothetical Modulation of a Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase Cascade Phosphorylated Protein Phosphorylated Effector Protein (Active) Kinase Cascade->Phosphorylated Protein Cellular Response Cellular Response Phosphorylated Protein->Cellular Response Phosphatase Phosphatase Phosphorylated Protein->Phosphatase Dephosphorylated Protein Dephosphorylated Effector Protein (Inactive) Phosphatase->Dephosphorylated Protein This compound This compound This compound->Phosphatase Competitive Inhibition

Caption: A diagram illustrating the potential role of this compound as a competitive phosphatase inhibitor.

Conclusion

This compound is a versatile and indispensable tool for researchers in both academic and industrial settings. Its well-defined physicochemical properties and stability make it a reliable substrate for the characterization of serine/threonine phosphatases and a valuable reagent in high-throughput screening campaigns for the discovery of novel phosphatase inhibitors. While further research is needed to fully elucidate its cellular uptake and metabolic fate in mammalian systems, its utility in in vitro studies is firmly established. This technical guide provides a solid foundation for the effective application of this compound in advancing our understanding of cellular signaling and in the development of new therapeutic agents targeting protein phosphatases.

References

The Role of O-Phospho-DL-threonine in Post-Translational Modifications: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Guide >

Introduction to Threonine Phosphorylation

Protein phosphorylation is a fundamental and extensively studied reversible post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes.[1][2][3] This process, catalyzed by protein kinases, involves the covalent addition of a phosphate (B84403) group from ATP to the side chains of specific amino acid residues.[2] Conversely, protein phosphatases reverse this modification. This dynamic "on-off" switch modulates protein conformation, activity, stability, and interaction with other molecules, forming the backbone of cellular signal transduction.[1][2]

While phosphorylation occurs on several amino acids, modifications on serine, threonine, and tyrosine residues are the most prevalent in eukaryotes.[1][4] Phosphorylation of serine is the most common, followed by threonine and then tyrosine.[4] Threonine phosphorylation, though less frequent than on serine, is a critical regulatory event in numerous signaling pathways, including those controlling cell cycle progression, metabolism, and apoptosis.[1][5]

Note on Chirality: The term "O-Phospho-DL-threonine" refers to a racemic mixture of the D- and L-isomers.[6][7] In biological systems, protein synthesis and subsequent post-translational modifications are stereospecific, exclusively utilizing the L-isomer. Therefore, this guide will focus on the biologically relevant O-Phospho-L-threonine (hereafter referred to as phosphothreonine or pThr).[8]

Threonine Phosphorylation in Cellular Signaling

Threonine phosphorylation is integral to the function of many signaling networks. The addition of a bulky, negatively charged phosphate group to a threonine residue can induce significant conformational changes in a protein, creating or disrupting binding sites for other proteins and modulating enzymatic activity.

The MAPK/ERK Pathway: A Paradigm of Dual Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) cascade is a highly conserved signaling module that converts extracellular stimuli into a wide range of cellular responses, such as proliferation, differentiation, and stress responses.[9][10][11] A key feature of this pathway is the sequential activation of a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[12]

The activation of MAPKs, such as ERK1/2, is critically dependent on the dual phosphorylation of both a threonine and a tyrosine residue within a conserved T-X-Y motif in their activation loop (e.g., T-E-Y in ERK1/2).[12][13][14] The upstream MAPKK (MEK1/2) specifically phosphorylates both residues.[14][15] This dual phosphorylation event is essential for the full catalytic activity of ERK.[11][12] Once activated, ERK phosphorylates numerous downstream targets on serine or threonine residues, often within a P-X-S/T-P consensus motif.[12]

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras-GTP SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) pThr/pTyr MEK->ERK Phosphorylates Thr & Tyr Substrate Cytoplasmic Substrate (e.g., RSK) ERK->Substrate Phosphorylates TF Transcription Factor (e.g., Elk-1) ERK->TF Phosphorylates pSubstrate Phosphorylated Substrate pTF Phosphorylated TF Gene Target Gene Expression pTF->Gene Regulates

Caption: Simplified MAPK/ERK signaling pathway highlighting dual phosphorylation.
Phosphothreonine-Binding Domains

The cellular effects of threonine phosphorylation are often mediated by specialized protein domains that specifically recognize and bind to pThr-containing motifs. These "reader" domains translate the phosphorylation event into a downstream cellular action, such as scaffolding, altering protein localization, or modulating enzyme activity.

A prominent example is the 14-3-3 protein family . These highly conserved scaffold proteins are among the first phosphoserine/phosphothreonine-binding proteins discovered.[16][17] They typically bind to specific consensus motifs, such as RSX(pS/pT)XP and RXY/FX(pS/pT)XP.[18] The binding of a 14-3-3 protein can have profound effects on the target protein, including:[16][17]

  • Conformational change: Inducing a structural shift to alter activity.

  • Occlusion: Masking specific sequences, such as a nuclear localization signal, thereby sequestering the protein in the cytoplasm.

  • Scaffolding: Bringing a target protein into a larger complex with other signaling molecules.

Quantitative Analysis of Threonine Phosphorylation

While qualitative identification of phosphorylation is crucial, quantitative analysis provides deeper insights into the dynamics of signaling networks.

ParameterDescriptionTypical Values / ObservationsReference
Relative Abundance The ratio of pSer:pThr:pTyr in the eukaryotic phosphoproteome.~86.4% : 11.8% : 1.8%[4]
MAPK Activation Sites Key activating phosphorylation sites in ERK1 and ERK2.Thr202/Tyr204 (ERK1), Thr185/Tyr187 (ERK2)[15]
14-3-3 Binding Motifs Consensus sequences recognized by 14-3-3 proteins.Mode I: R[S/Φ]--INVALID-LINK--XPMode II: RX[Φ/S]--INVALID-LINK--XP[18]
Ubiquitin pThr Inhibition Effect of phosphorylation at Threonine 7 (pUbT7) on E2 ubiquitin-conjugating enzyme charging efficiency after 1 minute.>50% inhibition for several E2 enzymes (e.g., UBE2D2, UBE2R1).[19]

Table 1: Quantitative data related to threonine phosphorylation.

Experimental Protocols for Studying Threonine Phosphorylation

A variety of techniques are employed to detect, quantify, and determine the function of threonine phosphorylation.

Immunodetection using Phospho-Threonine Specific Antibodies

Western blotting is a widely used method to assess the phosphorylation state of a specific protein in a complex mixture like a cell lysate.[20][21][22]

Detailed Methodology:

  • Sample Preparation: Lyse cells or tissues in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[22] Determine total protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated threonine residue within a particular sequence context of the target protein. This is typically done overnight at 4°C.

  • Washing: Wash the membrane several times to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, which recognizes the primary antibody.

  • Detection: Detect the signal using an appropriate substrate (e.g., chemiluminescent substrate for HRP) and imaging system.[21]

  • Analysis: Quantify band intensity relative to a total protein control (an antibody against the same protein, regardless of phosphorylation state) or a loading control (e.g., β-actin).

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) is the gold standard for unbiased, large-scale identification and quantification of phosphorylation sites.[21][23][24] A typical workflow involves protein digestion, phosphopeptide enrichment, and LC-MS/MS analysis.[24][25][26]

Detailed Methodology:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues under denaturing conditions. Reduce and alkylate cysteine residues, then digest the proteins into peptides using an enzyme like trypsin.[25][26]

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is essential to enrich for phosphopeptides before MS analysis.[26][27] Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[25][27]

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) coupled directly to a tandem mass spectrometer (MS/MS). The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It then selects peptides for fragmentation and measures the m/z of the resulting fragment ions (MS2 scan).[23][25]

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database. The search algorithm identifies peptide sequences and localizes the phosphorylation site (a mass shift of +79.9663 Da) on serine, threonine, or tyrosine residues.[23] Quantitative information can be obtained using label-free methods or isotopic labeling techniques (e.g., TMT, SILAC).[23][25]

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Cell/Tissue Lysis (with Phosphatase Inhibitors) p2 Protein Digestion (e.g., Trypsin) p1->p2 p3 Phosphopeptide Enrichment (e.g., TiO2, IMAC) p2->p3 a1 LC-MS/MS Analysis p3->a1 a2 Database Searching a1->a2 a3 Site Localization & Quantification a2->a3 a4 Bioinformatic Analysis a3->a4

Caption: General workflow for mass spectrometry-based phosphoproteomics.

Role in Drug Development

Given the central role of protein kinases in signaling, they are a major class of drug targets, particularly in oncology.[28][29] Many inhibitors are designed to compete with ATP at the kinase's active site.[28]

  • Targeting Threonine Kinases: Numerous drugs target serine/threonine kinases. For example, BRAF inhibitors (e.g., vemurafenib, dabrafenib) are used to treat melanomas with the BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway.[30] Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for cell division, is another target, with inhibitors like onvansertib (B609756) in clinical development.[31]

  • Multi-Kinase Inhibitors: Some drugs, like Sorafenib and Sunitinib, inhibit multiple kinases, including both tyrosine kinases and serine/threonine kinases (like RAF).[29][32] This broad specificity can be effective but may also lead to more off-target effects.[29]

  • Challenges and Future Directions: A key challenge in kinase inhibitor development is achieving selectivity to minimize side effects.[28] Another challenge is acquired resistance, often through secondary mutations in the kinase domain. The development of next-generation inhibitors and combination therapies aims to overcome these hurdles.[32] Targeting the "reader" domains, like 14-3-3 proteins, represents an alternative strategy to disrupt phosphorylation-dependent signaling pathways.

References

An In-depth Technical Guide to the DL-Racemic Mixture of Phosphothreonine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the synthesis, resolution, and distinct biological implications of the enantiomers of phosphothreonine, a critical post-translational modification in cellular signaling.

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] While phosphorylation of serine and tyrosine residues is extensively studied, the phosphorylation of threonine holds unique structural and functional significance. Phosphothreonine (pThr) plays a pivotal role in mediating protein-protein interactions, often through specific recognition by phospho-binding domains such as the Forkhead-Associated (FHA) domain.[2][3]

This technical guide provides a comprehensive overview of the DL-racemic mixture of phosphothreonine, detailing its chemical synthesis, the resolution of its D- and L-enantiomers, and the profound differences in their biological activities. Understanding the stereochemical nuances of phosphothreonine is paramount for researchers and drug development professionals aiming to dissect phosphorylation-dependent signaling pathways and design targeted therapeutics.

Chemical Synthesis and Resolution of DL-Phosphothreonine

The synthesis of a DL-racemic mixture of phosphothreonine is a crucial first step for comparative biological studies. While O-Phospho-DL-threonine is commercially available, understanding its synthesis provides valuable context.[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the phosphorylation of DL-threonine. A generalized protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Protection of Amino and Carboxyl Groups: The amino and carboxyl groups of DL-threonine are first protected to ensure specific phosphorylation of the hydroxyl group. This can be achieved using standard protecting groups like Boc (tert-butyloxycarbonyl) for the amino group and a benzyl (B1604629) ester for the carboxyl group.

  • Phosphorylation: The protected DL-threonine is then reacted with a phosphorylating agent, such as dibenzyl phosphite, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

  • Deprotection: The protecting groups are subsequently removed. The benzyl groups on the phosphate (B84403) and the carboxyl group can be removed by catalytic hydrogenation, and the Boc group is removed by acidolysis (e.g., with trifluoroacetic acid).

  • Purification: The final product, this compound, is purified using techniques like ion-exchange chromatography.

G cluster_synthesis Synthesis of this compound DL-Threonine DL-Threonine Protected DL-Threonine Protected DL-Threonine Phosphorylated Protected DL-Threonine Phosphorylated Protected DL-Threonine This compound This compound

Caption: Workflow for the chemical synthesis of this compound.

Resolution of the DL-Racemic Mixture

Separating the D- and L-enantiomers from the racemic mixture is essential for studying their distinct biological effects. Chiral chromatography is a powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Resolution of this compound

  • Column Selection: A chiral stationary phase (CSP) is crucial for enantiomeric separation. Columns with crown-ether based selectors, such as ChiroSil SCA(-), or teicoplanin-based selectors, like Astec CHIROBIOTIC T, have proven effective for resolving underivatized amino acid enantiomers.[5]

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation. A typical mobile phase for chiral amino acid separation consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer containing a chiral selector or modifier, such as a copper (II) complex of an L-amino acid (e.g., L-proline).[6][7][8]

  • Detection: The eluted enantiomers can be detected using a UV detector or a mass spectrometer for more sensitive and specific detection.

  • Fraction Collection: The separated D- and L-phosphothreonine fractions are collected for subsequent biological assays.

G cluster_resolution Resolution of DL-Phosphothreonine DL-pThr Mixture DL-pThr Mixture Chiral HPLC Chiral HPLC D-pThr D-pThr L-pThr L-pThr

Caption: Experimental workflow for the resolution of DL-phosphothreonine.

Comparative Biological Activity of D- and L-Phosphothreonine

The stereochemistry of amino acids is a critical determinant of their biological function. In nature, proteins are almost exclusively composed of L-amino acids. Consequently, enzymes and receptor binding sites have evolved to be highly stereospecific.

Interaction with Phosphothreonine-Binding Domains

Forkhead-Associated (FHA) domains are a well-characterized family of phosphopeptide-binding modules that exhibit a strong preference for phosphothreonine over phosphoserine.[2][9] This specificity is attributed to a hydrophobic pocket within the FHA domain that accommodates the γ-methyl group of phosphothreonine.[9]

Given the strict stereochemical requirements of protein-ligand interactions, it is highly probable that FHA domains will selectively bind to L-phosphothreonine and show negligible affinity for D-phosphothreonine. The precise three-dimensional arrangement of the phosphate, carboxyl, and amino groups, along with the methyl group of L-phosphothreonine, is essential for optimal interaction with the FHA domain binding pocket. The D-enantiomer would present these functional groups in an incorrect orientation, preventing effective binding.

Table 1: Predicted Binding Affinities of Phosphothreonine Enantiomers to a Generic FHA Domain

LigandPredicted Dissociation Constant (Kd)Rationale
L-Phosphothreonine~1-10 µMBased on typical affinities of phosphopeptides for FHA domains.[10]
D-Phosphothreonine> 1 mMThe incorrect stereochemistry is expected to abrogate binding.
DL-Phosphothreonine~2-20 µMThe apparent Kd would be higher than for the pure L-isomer due to the presence of the non-binding D-isomer.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

  • Sample Preparation: Purified FHA domain protein is placed in the ITC cell, and a concentrated solution of either L-phosphothreonine or D-phosphothreonine is loaded into the injection syringe. Both solutions should be in the same buffer to minimize heat of dilution effects.

  • Titration: A series of small injections of the phosphothreonine solution are made into the FHA domain solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

G cluster_itc Isothermal Titration Calorimetry Workflow FHA Domain in Cell FHA Domain in Cell pThr in Syringe pThr in Syringe Titration Titration Binding Data Binding Data Thermodynamic Parameters Thermodynamic Parameters

Caption: Workflow for determining binding affinity using ITC.

Enzymatic Phosphorylation and Dephosphorylation

Protein kinases, the enzymes that catalyze the phosphorylation of proteins, are also highly stereospecific. Serine/threonine kinases will specifically recognize and phosphorylate L-threonine residues within their target protein sequences. They are not expected to act on D-threonine.

Conversely, protein phosphatases, which remove phosphate groups, are also expected to exhibit stereoselectivity, preferentially dephosphorylating L-phosphothreonine.

Table 2: Predicted Substrate Specificity of Kinases and Phosphatases

EnzymeSubstratePredicted ActivityRationale
Threonine KinaseL-ThreonineHighKinases are stereospecific for L-amino acids.
Threonine KinaseD-ThreonineNegligibleThe D-enantiomer will not fit into the active site.
Protein PhosphataseL-PhosphothreonineHighPhosphatases are stereospecific for L-phosphoamino acids.
Protein PhosphataseD-PhosphothreonineNegligibleThe D-enantiomer will not be recognized as a substrate.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a peptide substrate containing either L- or D-threonine, and ATP (often radiolabeled with ³²P for detection).

  • Incubation: The reaction is incubated at the optimal temperature for the kinase.

  • Reaction Quenching: The reaction is stopped, typically by adding EDTA to chelate Mg²⁺, which is required for kinase activity.

  • Detection of Phosphorylation: The extent of phosphorylation of the peptide substrate is measured. If radiolabeled ATP is used, this can be done by separating the peptide from the free ATP (e.g., by spotting on a membrane and washing) and quantifying the radioactivity. Alternatively, a fluorescence polarization-based assay can be used with a specific antibody that recognizes the phosphorylated peptide.[11][12]

G cluster_kinase_assay In Vitro Kinase Assay Workflow Kinase Kinase Peptide Substrate Peptide Substrate ATP ATP Incubation Incubation Quenching Quenching Detection Detection

Caption: Generalized workflow for an in vitro kinase assay.

Signaling Pathways and Cellular Effects

The stereospecificity observed at the molecular level translates to distinct effects on cellular signaling pathways. L-phosphothreonine is an integral part of numerous signaling cascades, including the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. The activation of kinases in these pathways leads to the phosphorylation of L-threonine residues on downstream target proteins, creating docking sites for other signaling molecules containing FHA domains.

Introducing D-phosphothreonine or a DL-racemic mixture into a cellular system would likely have very different consequences compared to the natural L-isomer.

  • L-Phosphothreonine: Would be expected to activate downstream signaling by binding to FHA domains and other pThr-binding proteins.

  • D-Phosphothreonine: Would likely be biologically inert, unable to interact with the stereospecific binding partners of L-phosphothreonine. It would not be expected to either activate or inhibit signaling pathways that rely on L-phosphothreonine recognition.

  • DL-Phosphothreonine: The effect of the racemic mixture would be attenuated compared to a pure L-phosphothreonine solution of the same total concentration, as only the L-enantiomer is biologically active.

Experimental Protocol: Analysis of Intracellular Signaling by Flow Cytometry

  • Cell Treatment: Cells are treated with a signaling agonist (e.g., a growth factor) in the presence of L-phosphothreonine, D-phosphothreonine, or the DL-racemic mixture (delivered into the cells, for example, via liposomes or cell-penetrating peptides).

  • Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent to allow antibodies to access intracellular proteins.[13]

  • Antibody Staining: Cells are stained with a fluorescently labeled antibody that specifically recognizes a phosphorylated downstream target in the signaling pathway of interest (e.g., phospho-ERK).

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by flow cytometry to quantify the level of protein phosphorylation in response to the different treatments.

G cluster_signaling Hypothetical Signaling Pathway L-pThr L-pThr D-pThr D-pThr FHA Domain Protein FHA Domain Protein Downstream Signaling Downstream Signaling No Binding No Binding

Caption: Logical relationship of L- and D-phosphothreonine in a signaling pathway.

Conclusion

The DL-racemic mixture of phosphothreonine provides a valuable tool for dissecting the stereochemical requirements of phosphorylation-dependent signaling. While the chemical synthesis produces a mixture of both D and L enantiomers, their biological activities are profoundly different. The cellular machinery, from receptor binding to enzymatic modification, is exquisitely tuned to recognize the natural L-isomer of phosphothreonine. The D-enantiomer, due to its incorrect stereochemistry, is largely biologically inert. For researchers and drug development professionals, this distinction is critical. Assays utilizing racemic mixtures will yield attenuated responses compared to the pure L-enantiomer, and a thorough understanding of the synthesis and resolution of these isomers is essential for the accurate interpretation of experimental results and the rational design of novel therapeutics that target phosphothreonine-mediated signaling pathways.

References

An In-depth Technical Guide to O-Phospho-DL-threonine (CAS: 27530-80-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-Phospho-DL-threonine, a phosphorylated amino acid derivative crucial for understanding a wide range of biological processes. This document details its physicochemical properties, biological significance, and applications in research, with a focus on experimental methodologies and data interpretation for professionals in the life sciences and drug discovery sectors.

Core Physicochemical Properties

This compound is the racemic mixture of the phosphorylated form of the essential amino acid threonine. In biological systems, the L-isomer, O-Phospho-L-threonine, is the active enantiomer involved in post-translational modifications. The DL-form serves as a valuable research tool and standard. In its solid state and in crystals, the molecule exists as a zwitterion.[1]

PropertyValueReference
CAS Number 27530-80-9[2]
Molecular Formula C₄H₁₀NO₆P[2]
Molecular Weight 199.10 g/mol [2][3]
Appearance White powder[2]
Purity (Typical) ≥97.0% (TLC)[2]
EC Number 248-512-5[2]
Storage Temperature -20°C[2]
Solubility Soluble in PBS (pH 7.2) at 1 mg/ml (L-isomer)
InChI Key USRGIUJOYOXOQJ-UHFFFAOYSA-N[2]
SMILES CC(OP(O)(O)=O)C(N)C(O)=O[2]

Biological Significance and Mechanism of Action

The phosphorylation of threonine residues is a fundamental post-translational modification (PTM) that governs a vast array of cellular processes.[4][5][6] This reversible reaction, catalyzed by protein kinases and reversed by protein phosphatases, acts as a molecular switch that modulates protein function, localization, and interaction with other molecules.[6]

Key Biological Roles:

  • Signal Transduction: Phosphothreonine residues are integral to signaling cascades, regulating pathways involved in cell growth, differentiation, apoptosis, and metabolism.[5][6]

  • Enzyme Regulation: The addition of a negatively charged phosphate (B84403) group can induce conformational changes in an enzyme, leading to its activation or inhibition.

  • Protein-Protein Interactions: Phosphothreonine residues can create docking sites for other proteins containing specific recognition domains, such as forkhead-associated (FHA) domains, facilitating the assembly of protein complexes.[6][7]

  • Metabolism: O-Phospho-L-threonine is a known metabolite in organisms like Escherichia coli.[3] In some bacteria, it is a key intermediate in the biosynthesis of cobalamin (Vitamin B12).[4]

The dynamic interplay between kinases and phosphatases determines the phosphorylation state of a protein, thereby controlling cellular responses to various stimuli.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activates Protein_Thr Protein (Threonine) ADP ADP Kinase->ADP Phosphatase Phosphatase Pi H₂O → Pi Phosphatase->Pi pProtein_pThr Protein (Phospho-Threonine) Protein_Thr->pProtein_pThr Phosphorylation pProtein_pThr->Protein_Thr Dephosphorylation Response Cellular Response pProtein_pThr->Response ATP ATP ATP->Kinase Kinase_Assay_Workflow cluster_0 Reaction Preparation cluster_1 Reaction & Analysis cluster_2 Detection p1 Combine Kinase, Substrate & Buffer p2 Add ATP to Initiate p1->p2 p3 Incubate at 30-37°C p2->p3 p4 Terminate with Loading Buffer & Heat p3->p4 p5 SDS-PAGE Separation p4->p5 p6 Western Blot Transfer p5->p6 p7 Probe with Phospho-Specific Ab p6->p7 p8 Detect Signal (Chemiluminescence) p7->p8 Phosphoproteomics_Workflow cluster_0 Sample Preparation cluster_1 Analysis s1 Cell Treatment & Lysis s2 Protein Extraction & Digestion (Trypsin) s1->s2 s3 Phosphopeptide Enrichment (e.g., TiO₂) s2->s3 s4 LC-MS/MS Analysis s3->s4 s5 Database Search & Site Localization s4->s5 s6 Data Quantification & Interpretation s5->s6

References

O-Phospho-DL-threonine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Phospho-DL-threonine is a phosphorylated derivative of the amino acid threonine, a critical post-translational modification that plays a pivotal role in a vast array of cellular signaling pathways. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological significance of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a thorough examination of its role in cellular regulation.

Chemical and Physical Properties

This compound is a white crystalline powder. Its chemical structure consists of a threonine backbone with a phosphate (B84403) group esterified to the hydroxyl group of the side chain. This phosphorylation adds a significant negative charge to the molecule at physiological pH, a key feature influencing its biological interactions.

PropertyValue
Molecular Formula C4H10NO6P
Molecular Weight 199.10 g/mol
CAS Number 27530-80-9
Appearance White to off-white powder
Solubility Soluble in water
SMILES CC(C(C(=O)O)N)OP(=O)(O)O
InChI InChI=1S/C4H10NO6P/c1-2(11-12(8,9)10)3(5)4(6)7/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)

Synthesis and Purification

The chemical synthesis of this compound requires a multi-step process involving the protection of the amino and carboxyl groups, phosphorylation of the hydroxyl group, and subsequent deprotection.

Experimental Protocol: Chemical Synthesis

Materials:

  • DL-threonine

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Benzyl alcohol

  • Phosphorus oxychloride (POCl3)

  • Pyridine (B92270)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H2)

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl)

  • Organic solvents (e.g., dioxane, ethyl acetate, methanol)

  • Ion-exchange resin (e.g., Dowex 50W-X8)

Procedure:

  • Protection of the Amino and Carboxyl Groups:

    • The amino group of DL-threonine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate to form N-Cbz-DL-threonine.

    • The carboxyl group is then protected as a benzyl ester by reacting N-Cbz-DL-threonine with benzyl alcohol in the presence of an acid catalyst.

  • Phosphorylation:

    • The protected N-Cbz-DL-threonine benzyl ester is dissolved in a suitable solvent like pyridine.

    • The solution is cooled in an ice bath, and phosphorus oxychloride (POCl3) is added dropwise with stirring. The pyridine acts as both a solvent and an acid scavenger.

    • The reaction mixture is stirred for several hours at room temperature to allow for the phosphorylation of the hydroxyl group.

  • Deprotection:

    • The benzyl protecting groups are removed by catalytic hydrogenation. The phosphorylated intermediate is dissolved in a solvent like methanol, and a palladium on carbon (Pd/C) catalyst is added.

    • The mixture is subjected to hydrogen gas (H2) atmosphere in a hydrogenation apparatus until the deprotection is complete.

  • Purification:

    • The crude product is purified using ion-exchange chromatography. A strongly acidic cation-exchange resin, such as Dowex 50W-X8, is typically used.

    • The crude product is dissolved in water and loaded onto the column. The column is washed with water to remove unreacted starting materials and byproducts.

    • This compound is then eluted with a dilute ammonia (B1221849) solution.

    • The fractions containing the product are collected, pooled, and the solvent is removed under reduced pressure.

    • Further purification can be achieved by recrystallization from a water/ethanol mixture.

Biological Significance and Signaling Pathways

Threonine phosphorylation is a fundamental mechanism in the regulation of a multitude of cellular processes. This post-translational modification is catalyzed by a class of enzymes known as serine/threonine kinases and reversed by serine/threonine phosphatases. The addition of a bulky, negatively charged phosphate group can induce conformational changes in a protein, altering its activity, localization, and interaction with other molecules.

Key signaling pathways heavily reliant on threonine phosphorylation include:

  • MAPK/ERK Pathway: This cascade is central to cell proliferation, differentiation, and survival.

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, metabolism, and survival.

  • Cell Cycle Regulation: Cyclin-dependent kinases (CDKs) phosphorylate numerous proteins on threonine residues to control the progression through the different phases of the cell cycle.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation (Ser/Thr) Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation (Thr/Tyr) Phosphatase Phosphatase (e.g., PP2A) Kinase3->Phosphatase Dephosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation (Ser/Thr) Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation ExtracellularSignal Extracellular Signal ExtracellularSignal->Receptor Binding

Experimental Applications

This compound is a valuable tool in biochemical and cell biology research, primarily as a substrate or inhibitor in enzyme assays.

Experimental Protocol: In Vitro Phosphatase Assay

This protocol provides a general framework for measuring the activity of a serine/threonine phosphatase using this compound as a substrate. The assay is based on the colorimetric detection of free phosphate released upon dephosphorylation.

Materials:

  • Purified serine/threonine phosphatase

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mM EDTA)

  • Malachite Green Phosphate Assay Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in assay buffer.

    • Prepare a series of dilutions of the phosphatase enzyme in assay buffer.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions.

    • Prepare a phosphate standard curve using the provided phosphate standard.

  • Set up the Reaction:

    • In a 96-well plate, add the assay buffer to a final volume of 50 µL.

    • Add the phosphatase enzyme to the wells. Include a no-enzyme control.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding this compound to a final concentration of 1 mM.

  • Incubation and Termination:

    • Incubate the reaction for a specific time (e.g., 15-30 minutes) at the chosen temperature.

    • Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. This reagent will complex with the free phosphate.

  • Detection:

    • Allow the color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the sample readings.

    • Determine the amount of phosphate released using the phosphate standard curve.

    • Calculate the specific activity of the phosphatase (e.g., in nmol of phosphate released per minute per mg of enzyme).

Experimental_Workflow Start Start: Purified Phosphatase and This compound PrepareReagents Prepare Reagents (Enzyme, Substrate, Buffer, Malachite Green) Start->PrepareReagents SetupReaction Set up Reaction in 96-well Plate (Buffer + Enzyme) PrepareReagents->SetupReaction PreIncubate Pre-incubate at 30°C for 5 min SetupReaction->PreIncubate InitiateReaction Initiate Reaction with This compound PreIncubate->InitiateReaction Incubate Incubate for 15-30 min InitiateReaction->Incubate StopReaction Stop Reaction with Malachite Green Reagent Incubate->StopReaction ColorDevelopment Color Development (15-20 min) StopReaction->ColorDevelopment MeasureAbsorbance Measure Absorbance (620-650 nm) ColorDevelopment->MeasureAbsorbance DataAnalysis Data Analysis (Standard Curve, Specific Activity) MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Characterization Techniques

The identity and purity of synthesized this compound, as well as its presence in biological samples, can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are powerful tools for confirming the structure and purity of this compound. The 31P NMR spectrum will show a characteristic peak for the phosphate group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the exact molecular weight of the compound, confirming its identity. In phosphoproteomics, tandem mass spectrometry (MS/MS) is widely used to identify phosphothreonine residues within peptides.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis and to assess the purity of the final product.

Logical_Relationship Threonine Threonine Residue in Protein PhosphoThreonine O-Phospho-threonine Residue Threonine->PhosphoThreonine Phosphorylation Kinase Serine/Threonine Kinase Kinase->Threonine Phosphatase Serine/Threonine Phosphatase Phosphatase->PhosphoThreonine PhosphoThreonine->Threonine Dephosphorylation ConformationalChange Protein Conformational Change PhosphoThreonine->ConformationalChange AlteredFunction Altered Protein Function (Activity, Localization, Interaction) ConformationalChange->AlteredFunction CellularResponse Cellular Response (Growth, Apoptosis, etc.) AlteredFunction->CellularResponse

Conclusion

This compound is a fundamentally important molecule for understanding the complex regulatory networks that govern cellular life. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, biological roles, and experimental applications. The detailed protocols and diagrams are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and study this critical post-translational modification in their work. A thorough understanding of threonine phosphorylation is indispensable for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and metabolic disorders.

O-Phospho-DL-threonine vs. L-phosphothreonine: A Technical Guide to Core Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a cornerstone of cellular regulation, with the phosphorylation of threonine residues playing a critical role in a myriad of signaling pathways that govern cell fate and function. This technical guide provides an in-depth exploration of the fundamental differences between O-Phospho-DL-threonine, a racemic mixture, and its biologically active stereoisomer, L-phosphothreonine. Understanding these distinctions is paramount for researchers in drug development and molecular biology to ensure the accuracy and relevance of their experimental findings. This document will delve into their chemical, physical, and biological disparities, provide detailed experimental protocols for their differentiation, and visualize key concepts through structured diagrams.

Core Differences: Chirality and Biological Specificity

The primary distinction between this compound and L-phosphothreonine lies in their stereochemistry. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers: L-phosphothreonine and D-phosphothreonine. Enantiomers are non-superimposable mirror images of each other. In contrast, L-phosphothreonine is the pure, naturally occurring stereoisomer that is recognized and utilized by biological systems.[1][2]

This difference in chirality has profound biological consequences. Enzymes, such as kinases and phosphatases, that mediate phosphorylation and dephosphorylation events are highly stereospecific.[3][4] They have evolved to recognize and interact exclusively with the L-enantiomer of amino acids and their phosphorylated forms. Consequently, only L-phosphothreonine is incorporated into proteins during translation and participates in intracellular signaling cascades.[5][6] The D-enantiomer, D-phosphothreonine, is not typically found in proteins and its biological effects, if any, are not well-characterized. Therefore, the use of the racemic this compound in biological assays can lead to ambiguous or misleading results, as only 50% of the compound is biologically active in these specific contexts.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound and L-phosphothreonine is presented in the table below for easy comparison.

PropertyThis compoundL-phosphothreonine
Synonyms DL-2-Amino-3-(phosphonooxy)butanoic acid(2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid
Molecular Formula C₄H₁₀NO₆PC₄H₁₀NO₆P
Molecular Weight 199.10 g/mol 199.10 g/mol
CAS Number 27530-80-91114-81-4
Chirality Racemic mixture (L- and D-enantiomers)Pure L-enantiomer
Biological Activity Only the L-enantiomer is biologically active in protein phosphorylation signaling.The biologically active stereoisomer in cellular signaling.
Crystal Structure Crystalline solidCrystalline solid

Biological Significance and Signaling Pathways

L-phosphothreonine is a key post-translational modification that regulates a vast array of cellular processes, including cell growth, differentiation, apoptosis, and signal transduction.[5] One of the most well-studied signaling cascades involving threonine phosphorylation is the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8][9]

MAPK Signaling Pathway

The MAPK pathway is a three-tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK) on both threonine and tyrosine residues within a conserved T-X-Y motif.[8][9] The phosphorylation of the threonine residue is a critical event for MAPK activation and downstream signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates (Threonine & Tyrosine) Substrate Cytoplasmic Substrate ERK->Substrate phosphorylates ERK_N ERK ERK->ERK_N translocates TF Transcription Factor ERK_N->TF phosphorylates Gene_Expression Gene Expression TF->Gene_Expression regulates

A simplified representation of the MAPK signaling pathway.

Experimental Protocols: Differentiation and Analysis

Distinguishing between this compound and L-phosphothreonine, and quantifying the enantiomeric composition, requires chiral separation techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful methods for this purpose.

Chiral HPLC for Phosphothreonine Enantiomer Separation

Objective: To separate and quantify the L- and D-enantiomers of phosphothreonine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chiral stationary phase (CSP) column, such as an Astec CHIROBIOTIC T (teicoplanin-based) or a crown ether-based column.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • This compound standard

  • L-phosphothreonine standard

  • Sample containing phosphothreonine of unknown enantiomeric composition

Methodology:

  • Column Equilibration: Equilibrate the chiral column with the initial mobile phase composition (e.g., 95% A: 5% B) at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the this compound standard to determine the retention times of the D- and L-enantiomers. The two enantiomers should resolve into two distinct peaks.

  • L-enantiomer Identification: Inject the L-phosphothreonine standard to identify which of the two peaks corresponds to the L-enantiomer.

  • Sample Injection: Inject the sample of interest.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the enantiomers. For example, increase the concentration of Mobile Phase B from 5% to 50% over 20 minutes.

  • Data Analysis: Integrate the peak areas of the L- and D-phosphothreonine enantiomers. The enantiomeric excess (%ee) can be calculated using the formula: %ee = [([L] - [D]) / ([L] + [D])] x 100.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the chiral separation and analysis of phosphothreonine enantiomers.

Chiral_Separation_Workflow cluster_preparation Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Protein Hydrolysate or Synthetic Peptide Dissolution Dissolve in Mobile Phase A Sample->Dissolution Standard This compound & L-phosphothreonine Standards Standard->Dissolution HPLC Inject into HPLC with Chiral Column Dissolution->HPLC Separation Gradient Elution & Enantiomer Separation HPLC->Separation Detection UV or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify L- and D- Enantiomers Integration->Quantification

Workflow for the chiral separation and analysis of phosphothreonine.

Conclusion

The distinction between this compound and L-phosphothreonine is not merely a subtle chemical detail but a critical factor that dictates biological activity. For researchers investigating phosphorylation-dependent processes, the use of the pure, biologically relevant L-enantiomer is essential for obtaining meaningful and reproducible data. The racemic mixture, this compound, can serve as a useful analytical standard for chiral separation methods but should be used with caution in biological assays. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the accurate analysis and understanding of phosphothreonine's role in cellular signaling, thereby supporting the advancement of research and development in this vital field.

References

Methodological & Application

Application Notes and Protocols for the Use of O-Phospho-DL-threonine in Phosphatase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a fundamental mechanism for regulating a vast array of cellular processes. Serine/threonine phosphatases, the enzymes that catalyze the removal of phosphate (B84403) groups from phosphoserine and phosphothreonine residues, are crucial players in signal transduction pathways. Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for drug development.

This document provides detailed application notes and protocols for the use of O-Phospho-DL-threonine as a substrate in serine/threonine phosphatase assays. This compound is a generic substrate that can be utilized for the general characterization of serine/threonine phosphatase activity. Its use, in conjunction with a straightforward colorimetric detection method such as the malachite green assay, offers a convenient and accessible method for studying these important enzymes. While phosphopeptide substrates often provide greater physiological relevance and specificity, this compound serves as a valuable tool for initial activity assessments, inhibitor screening, and educational purposes.

Principle of the Assay

The enzymatic activity of serine/threonine phosphatases on this compound is determined by quantifying the amount of inorganic phosphate (Pi) released during the dephosphorylation reaction. A common and sensitive method for this detection is the malachite green assay. This colorimetric assay is based on the formation of a complex between malachite green, molybdate (B1676688), and free orthophosphate under acidic conditions. The formation of this complex results in a significant color change that can be measured spectrophotometrically, typically at a wavelength between 620 and 660 nm. The amount of phosphate released is directly proportional to the phosphatase activity.

Data Presentation

Quantitative data from phosphatase assays using this compound should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for organizing experimental data.

Table 1: Phosphatase Activity with this compound

Enzyme Concentration (nM)Substrate Concentration (mM)Phosphate Released (nmol)Specific Activity (nmol/min/mg)
1015.2520
10521.82180
101035.13510
20110.5525
20543.52175
201070.23510

Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific phosphatase and experimental conditions.

Table 2: Kinetic Parameters of a Serine/Threonine Phosphatase with this compound

PhosphataseSubstrateKm (mM)Vmax (nmol/min/mg)
Example Phosphatase XThis compound4.54200
Example Phosphatase YThis compound8.23100

Note: Kinetic parameters should be determined by performing the assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation. The values presented here are examples.

Table 3: Inhibition of Phosphatase Activity

InhibitorInhibitor Concentration (µM)% InhibitionIC50 (µM)
Okadaic Acid0.01250.035
Okadaic Acid0.178
Okadaic Acid195
Compound Z11525
Compound Z1052
Compound Z10089

Note: This table illustrates how to present data from inhibitor screening assays. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

Protocol 1: General Serine/Threonine Phosphatase Assay using this compound and Malachite Green Detection

This protocol describes a general method for measuring the activity of a serine/threonine phosphatase using this compound as the substrate in a 96-well plate format.

Materials:

  • This compound (Substrate)

  • Purified serine/threonine phosphatase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)

  • Malachite Green Reagent A: 0.045% Malachite Green in water.

  • Malachite Green Reagent B: 4.2% ammonium (B1175870) molybdate in 4 M HCl.

  • Malachite Green Working Solution: Mix 3 volumes of Reagent A with 1 volume of Reagent B. Prepare fresh.

  • Phosphate Standard (e.g., 1 M KH2PO4) for standard curve

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 630 nm

Procedure:

  • Preparation of Phosphate Standard Curve: a. Prepare a series of dilutions of the Phosphate Standard in Assay Buffer ranging from 0 to 100 µM. b. Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.

  • Enzyme Reaction: a. Prepare a reaction mixture containing Assay Buffer and this compound at the desired concentration (e.g., 10 mM). b. In separate wells of the 96-well plate, add 25 µL of the reaction mixture. c. To initiate the reaction, add 25 µL of the purified phosphatase (diluted in Assay Buffer to the desired concentration) to each well. For a negative control, add 25 µL of Assay Buffer without the enzyme. d. Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Color Development: a. Stop the reaction by adding 100 µL of the Malachite Green Working Solution to each well. b. Incubate the plate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition: a. Measure the absorbance of each well at 630 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank (no phosphate) from the absorbance values of the standards and samples. b. Plot the absorbance of the phosphate standards versus their concentration to generate a standard curve. c. Determine the concentration of phosphate released in each sample by interpolating from the standard curve. d. Calculate the specific activity of the phosphatase, typically expressed as nmol of phosphate released per minute per mg of enzyme.

Visualizations

Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pSer ERK ERK (pThr/pTyr) MEK->ERK pThr/pTyr TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphatase Ser/Thr Phosphatase (e.g., PP2A) GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Phosphatase->MEK Dephosphorylates pSer Phosphatase->ERK Dephosphorylates pThr

Caption: Simplified MAPK/ERK signaling pathway highlighting the role of serine/threonine phosphatases.

Experimental Workflow

Phosphatase_Assay_Workflow Start Start: Prepare Reagents StdCurve 1. Prepare Phosphate Standard Curve Start->StdCurve ReactionSetup 2. Set up Phosphatase Reaction (Enzyme + this compound) Start->ReactionSetup Analyze 7. Analyze Data & Calculate Activity StdCurve->Analyze Incubate 3. Incubate at 30°C ReactionSetup->Incubate StopReaction 4. Stop Reaction & Add Malachite Green Solution Incubate->StopReaction ColorDev 5. Incubate for Color Development StopReaction->ColorDev ReadAbsorbance 6. Measure Absorbance at 630 nm ColorDev->ReadAbsorbance ReadAbsorbance->Analyze

Caption: Workflow for a typical phosphatase assay using this compound.

Discussion

Advantages of using this compound:

  • Cost-Effective: It is generally less expensive than custom-synthesized phosphopeptide substrates.

  • Convenience: As a readily available small molecule, it is easy to handle and prepare in various concentrations.

  • Broad Applicability: It can be used to detect the activity of a wide range of serine/threonine phosphatases, making it suitable for general activity screens.

Limitations and Considerations:

  • Lack of Specificity: this compound does not provide information about the substrate specificity of a phosphatase, as it lacks the amino acid context of a physiological substrate. Most phosphatases recognize specific consensus sequences or structural motifs in their protein targets.

  • Lower Affinity: The affinity (as reflected by the Km) of many phosphatases for this simple substrate may be significantly lower than for their native phosphoprotein substrates. This can necessitate the use of higher substrate concentrations in the assay.

  • Physiological Relevance: Data obtained using this compound may not always correlate with the phosphatase's activity towards its true biological targets. Therefore, results should be interpreted with caution and ideally validated with more specific substrates.

Conclusion

The use of this compound in conjunction with the malachite green assay provides a robust and accessible method for the general assessment of serine/threonine phosphatase activity. While it has limitations in terms of specificity and physiological relevance, it remains a valuable tool for initial characterization, high-throughput screening of inhibitor libraries, and for educational purposes. For in-depth studies of specific phosphatases and their roles in cellular signaling, the use of more physiologically relevant phosphopeptide or phosphoprotein substrates is recommended.

Application Notes and Protocols: O-Phospho-DL-threonine as a Substrate for Protein Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible phosphorylation of serine, threonine, and tyrosine residues is a fundamental mechanism regulating a vast array of cellular processes.[1][2] Protein phosphatases, the enzymes that catalyze the dephosphorylation of these residues, are critical players in signal transduction pathways and are increasingly recognized as important therapeutic targets.[1][3] O-Phospho-DL-threonine, a phosphorylated form of the amino acid threonine, serves as a valuable tool for studying the activity and kinetics of protein serine/threonine phosphatases. These enzymes play a crucial role in regulating cellular signaling, and their dysregulation is implicated in various diseases, making them attractive targets for drug development.[1][4]

This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate to characterize the activity of protein phosphatases, with a focus on colorimetric assays suitable for high-throughput screening and kinetic analysis.

Application Notes

This compound is a generic substrate for serine/threonine phosphatases and can be used to measure the activity of various purified phosphatases or to detect phosphatase activity in cell lysates and tissue extracts. The simplicity of this small molecule substrate allows for a straightforward and continuous assay to monitor the release of inorganic phosphate (B84403).

Key Applications:

  • Enzyme Activity Assays: Determination of the catalytic activity of purified protein serine/threonine phosphatases such as Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A), and Protein Phosphatase 2C (PP2C).

  • High-Throughput Screening (HTS): Screening for inhibitors or activators of protein phosphatases in drug discovery programs.

  • Kinetic Analysis: Determination of key kinetic parameters (Km and Vmax) to understand the enzymatic efficiency of a phosphatase with a phospho-threonine substrate.

  • Characterization of Phosphatase Substrate Specificity: While a simple amino acid, it can provide initial insights into a phosphatase's preference for phospho-threonine versus other phosphorylated amino acids. Some phosphatases, like PP2C, have shown a preference for phosphothreonine over phosphoserine in peptide substrates.

Data Presentation: Quantitative Analysis of Phosphatase Activity

The following tables provide a template for organizing and presenting quantitative data obtained from protein phosphatase assays using this compound as a substrate.

Table 1: Specific Activity of Various Protein Phosphatases

Protein PhosphataseSource/PuritySpecific Activity (nmol phosphate/min/mg)
PP1Recombinant, >95%[Experimental Data]
PP2ARecombinant, >95%[Experimental Data]
PP2CRecombinant, >95%[Experimental Data]
Cell Lysatee.g., HeLa cells[Experimental Data]

Table 2: Kinetic Parameters for Dephosphorylation of this compound

Protein PhosphataseKm (mM)Vmax (nmol phosphate/min/mg)
PP1[Experimental Data][Experimental Data]
PP2A[Experimental Data][Experimental Data]
PP2C[Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: General Protein Phosphatase Activity Assay using Malachite Green Colorimetric Method

This protocol describes a method to determine the activity of a protein phosphatase by quantifying the release of inorganic phosphate from this compound using a malachite green-based assay.[5][6][7]

Materials:

  • This compound (Substrate)

  • Purified protein phosphatase or cell/tissue lysate

  • Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2 for PP2C, or other appropriate buffer for the specific phosphatase)

  • Malachite Green Reagent (commercial kits are available and recommended for consistency)

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader (600-660 nm absorbance)

Procedure:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of phosphate standards ranging from 0 to 50 µM in the Phosphatase Assay Buffer.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Prepare Reaction Mix:

    • In separate wells, prepare the reaction mix containing:

      • Phosphatase Assay Buffer

      • This compound (e.g., at a final concentration of 1-10 mM)

    • The total volume per well should be 25 µL.

  • Initiate the Reaction:

    • Add 25 µL of the purified phosphatase or cell lysate (appropriately diluted in assay buffer) to the reaction mix wells.

    • Include a "no enzyme" control for each substrate concentration to measure non-enzymatic hydrolysis.

    • Incubate the plate at the optimal temperature for the phosphatase (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding 100 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from the experimental wells.

    • Use the phosphate standard curve to determine the amount of phosphate released in each well.

    • Calculate the specific activity of the phosphatase in nmol of phosphate released per minute per mg of enzyme.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of a protein phosphatase for this compound.

Procedure:

  • Set up Reactions:

    • Follow the general phosphatase activity assay protocol (Protocol 1).

    • Use a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM). It is crucial to test concentrations both below and above the expected Km.

    • Ensure the enzyme concentration and incubation time are optimized so that the substrate consumption is less than 10% to maintain initial velocity conditions.

  • Data Collection:

    • Measure the initial velocity (v) of the reaction (in nmol/min/mg) at each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Use non-linear regression analysis (e.g., Michaelis-Menten equation in software like GraphPad Prism) to fit the data and determine the Km and Vmax values.

    • Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data to estimate Km and Vmax.

Visualizations

Signaling Pathway: The MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and survival. The activation of MAPKs, such as ERK, involves the dual phosphorylation of specific threonine and tyrosine residues.[2] Protein phosphatases play a crucial role in dephosphorylating and inactivating these kinases, thus terminating the signal.

MAPK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates (Threonine & Tyrosine) transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Activates phosphatase Protein Phosphatase (e.g., PP2A) cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response phosphatase->erk Dephosphorylates Phosphatase_Assay_Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme, Standards) setup_rxn 2. Set up Reactions in 96-well Plate (Substrate + Buffer) prep_reagents->setup_rxn initiate_rxn 3. Initiate Reaction (Add Enzyme) setup_rxn->initiate_rxn incubate 4. Incubate (e.g., 30°C for 10-30 min) initiate_rxn->incubate stop_rxn 5. Stop Reaction & Develop Color (Add Malachite Green Reagent) incubate->stop_rxn measure_abs 6. Measure Absorbance (620 nm) stop_rxn->measure_abs analyze_data 7. Analyze Data (Calculate Phosphate Released) measure_abs->analyze_data

References

Application Notes and Protocols for the Solid-Phase Synthesis of Phosphopeptides with O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these phosphorylation events is fundamental to understanding disease pathogenesis and developing novel therapeutics. The chemical synthesis of phosphopeptides, which mimic naturally occurring phosphorylated protein fragments, provides an invaluable tool for this research. These synthetic peptides are instrumental in investigating the substrate specificity of protein kinases and phosphatases, developing inhibitors, and producing phospho-specific antibodies.

This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of phosphopeptides containing O-Phospho-DL-threonine. The primary and most reliable method, the "building block" approach, which utilizes pre-phosphorylated and protected amino acid derivatives, will be the focus. Specifically, the use of Fmoc-Thr(PO(OBzl)OH)-OH is highlighted as it minimizes the risk of β-elimination, a common side reaction.[1]

Strategies for Phosphopeptide Synthesis

There are two main strategies for the synthesis of phosphopeptides:

  • The "Building Block" Approach: This is the most widely adopted method and involves the direct incorporation of a protected phosphothreonine residue during standard Fmoc-based SPPS. The building block of choice is Fmoc-Thr(PO(OBzl)OH)-OH, where the monobenzyl protection of the phosphate (B84403) group is crucial to prevent β-elimination during the basic conditions of Fmoc deprotection.[1]

  • The "Global Phosphorylation" Approach: In this strategy, a standard threonine residue is incorporated into the peptide chain, and the phosphorylation is carried out on the fully assembled peptide while it is still attached to the solid support. This method can be more challenging due to difficulties in achieving complete and specific phosphorylation and the potential for side reactions.

This document will focus on the more robust "building block" approach.

Data Presentation

The success of phosphopeptide synthesis can be evaluated by several quantitative parameters. The following tables summarize typical data obtained during the synthesis of phosphopeptides using the building block approach.

Table 1: Synthesis Efficiency and Yield of a Multi-Phosphorylated Peptide (B2R-5p) using an Accelerated SPPS Method

ParameterValueReference
Crude Purity13.7%[2]
Overall Yield>95% pure peptide[2]
Isolated Mass2.5 mg[2]

Table 2: Crude Purity and Overall Yields for a Library of Multi-Phosphorylated Peptides (MPPs) Synthesized via an Accelerated Method

PeptideSequenceCrude Purity (%)Overall Yield (%)
V2R-5pR-pS-pS-pT-pS-pS-R-T-L18.210.2
APC-4ppS-pT-pS-pS-Q-L-S-L-S-S37.233.6
Tau-6pL-L-L-R-pS-pT-pS-pS-pS-G-pS-P-G7.73.6
FFAR4-5pL-L-L-pS-pS-pT-pT-pS-E-Q-N-Q-T-V-A-T14.510.1
p53-5pE-P-P-L-pS-Q-E-A-F-A-D-L-W-K-K31.325.1
Vim-4pL-L-L-pS-pS-pS-pS-I-R-V-Y11.25.8
PLam-4pL-L-L-pS-pS-pT-pS-Q-G-A-Q12.48.9

Data adapted from "Accelerated Multiphosphorylated Peptide Synthesis".[2] The yields were determined by the mass of the isolated pure peptide divided by the mass of the crude peptide. Crude purity was determined by HPLC.

Experimental Protocols

The following are detailed protocols for the solid-phase synthesis of a phosphothreonine-containing peptide.

Materials and Reagents
  • Resin: Rink Amide MBHA resin is a common choice for the synthesis of peptide amides.

  • Fmoc-Protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-Thr(PO(OBzl)OH)-OH.

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Piperidine (B6355638).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIEA).

  • Deprotection Solution: 20% piperidine in DMF (v/v).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Protocol 1: Manual Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes. For phosphopeptides, it is advisable to use shorter deprotection times to minimize the risk of β-elimination.

    • Drain the solution and repeat the deprotection step once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

    • Pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Coupling of the bulky Fmoc-Thr(PO(OBzl)OH)-OH may require longer coupling times or double coupling.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Accelerated Solid-Phase Synthesis of a Multi-Phosphorylated Peptide (B2R-5p)

This protocol is adapted from an accelerated synthesis method and is suitable for more challenging sequences.[2]

  • Synthesis Conditions: Perform the synthesis at a constant temperature of 90°C with fast and constant overhead stirring at 1200 rpm.

  • Fmoc Deprotection: Use a 0.5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) solution in DMF for 10 seconds.

  • Amino Acid Coupling:

    • Use 3 equivalents of the Fmoc-amino acid.

    • Couple for 1 minute using HATU/DIEA as the activating system.

    • For sterically hindered amino acids like His and Cys, perform double couplings of 30 seconds each.

  • Cleavage: Cleave the peptide from the resin using a standard TFA cocktail for 5-7 hours, depending on the number of phosphate groups.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the peptide by RP-HPLC using a C18 column and a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the identity and purity of the purified peptide by mass spectrometry (MALDI-TOF or ESI-MS). The observed mass should correspond to the calculated mass of the phosphopeptide.

    • Assess the purity of the final product by analytical RP-HPLC.

Visualizations

Signaling Pathway Diagram

Protein phosphorylation, particularly on threonine residues, is a key event in many signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a well-characterized example where threonine phosphorylation plays a crucial role in signal transduction, regulating cell proliferation, differentiation, and survival.

MAPK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates on Thr and Tyr pThr pThr pTyr pTyr TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) ERK->TranscriptionFactors Phosphorylates & Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Leads to GrowthFactor Growth Factor GrowthFactor->Receptor P1 P P2 P P3 P

Caption: The MAPK/ERK signaling pathway, where MEK phosphorylates ERK on threonine and tyrosine residues.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase synthesis of phosphopeptides using the building block approach.

SPPS_Workflow Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA) Washing1->Coupling pThr_Coupling Phosphothreonine Coupling (Fmoc-Thr(PO(OBzl)OH)-OH) Washing1->pThr_Coupling If Phosphothreonine Washing2 DMF Wash Coupling->Washing2 pThr_Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization End Pure Phosphopeptide Characterization->End

Caption: Workflow for the solid-phase synthesis of phosphopeptides incorporating this compound.

References

Application Notes and Protocols: O-Phospho-DL-threonine in the Study of Serine/Threonine Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible phosphorylation of serine and threonine residues, catalyzed by protein kinases and reversed by protein phosphatases, is a cornerstone of cellular signaling. Understanding the activity of serine/threonine kinases is crucial for basic research and the development of therapeutics for a multitude of diseases, including cancer and inflammatory disorders.

While O-Phospho-DL-threonine is not a substrate for serine/threonine kinases—as kinases phosphorylate unphosphorylated residues—it serves as a valuable tool for indirectly studying their activity. Its primary applications are as a product analog for investigating kinase inhibition and as a substrate for phosphatases in coupled enzyme systems. These application notes provide detailed protocols for leveraging this compound in your research.

Application 1: this compound as a Product Inhibitor of Serine/Threonine Kinases

This application is designed to characterize the inhibitory effect of this compound, as a product analog, on a threonine-specific protein kinase. By measuring the kinase reaction velocity at various substrate and inhibitor concentrations, the inhibition constant (Ki) can be determined, providing insights into the enzyme's catalytic mechanism and the potential for feedback regulation.

Quantitative Data: Product Inhibition Analysis

The following table presents hypothetical, yet representative, kinetic data for a generic threonine kinase in the presence of this compound. This data would be generated using the protocol outlined below to determine the mode of inhibition.

Kinase Substrate (Peptide)Km (µM)KinaseInhibitorKi (µM)Mode of Inhibition
Threonine-containing peptide50Threonine Kinase XThis compound250Competitive (with peptide substrate)
Experimental Protocol: Kinase Inhibition Assay

This protocol utilizes a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Principle:

The kinase reaction produces ADP. In the presence of pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP), ADP is converted back to ATP, generating pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The rate of NADH consumption is directly proportional to the kinase activity.

Materials:

  • Purified serine/threonine kinase of interest

  • Threonine-containing peptide substrate specific for the kinase

  • This compound (as inhibitor)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Coupling enzyme mixture: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase reaction buffer.

    • Prepare stock solutions of peptide substrate, ATP, and this compound in water or a suitable buffer.

    • Prepare a fresh 2X assay cocktail containing:

      • 50 mM HEPES, pH 7.5

      • 10 mM MgCl2

      • 1 mM DTT

      • 2 mM PEP

      • 1 mM NADH

      • ~40 units/mL LDH

      • ~20 units/mL PK

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the 2X assay cocktail to each well.

    • Add varying concentrations of the threonine-containing peptide substrate. To determine Km, typical concentrations might range from 0.1 to 10 times the expected Km.

    • Add varying concentrations of this compound. For Ki determination, concentrations might range from 0 to 5 times the expected Ki. Include a "no inhibitor" control.

    • Add the purified kinase to each well to a final concentration that yields a linear reaction rate for at least 10-15 minutes.

    • Add ATP to initiate the reaction. The final reaction volume should be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 30°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each condition.

    • Plot the reaction velocities against substrate concentration for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots) to determine Km and Ki.

Workflow for Kinase Product Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_buffer Prepare 2X Kinase Buffer add_cocktail Add 50 µL 2X Assay Cocktail prep_buffer->add_cocktail prep_cocktail Prepare 2X PK/LDH Assay Cocktail prep_cocktail->add_cocktail prep_stocks Prepare Substrate, ATP, & Inhibitor Stocks add_substrate Add varying [Substrate] prep_stocks->add_substrate add_inhibitor Add varying [this compound] prep_stocks->add_inhibitor start_rxn Initiate with ATP (Final Vol: 100 µL) prep_stocks->start_rxn add_cocktail->add_substrate add_substrate->add_inhibitor add_kinase Add Kinase add_inhibitor->add_kinase add_kinase->start_rxn read_abs Read Absorbance at 340 nm (kinetic, 30°C) start_rxn->read_abs Immediate calc_v0 Calculate Initial Velocities (V₀) read_abs->calc_v0 plot_data Plot V₀ vs. [Substrate] calc_v0->plot_data det_kinetics Determine Km and Ki (Michaelis-Menten/Lineweaver-Burk) plot_data->det_kinetics

Caption: Workflow for determining kinase product inhibition by this compound.

Application 2: Characterizing a Coupled Kinase/Phosphatase Signaling Pathway

This application addresses the dynamic interplay between a serine/threonine kinase and a phosphatase. The kinase activity is measured to understand substrate phosphorylation, while the phosphatase activity, using this compound as a substrate, is measured to understand the reversal of this modification. This is critical for modeling signaling networks and understanding how kinase inhibitors might affect the overall phosphorylation state of a substrate.

Signaling Pathway Diagram

G cluster_kinase Kinase Activity cluster_phosphatase Phosphatase Activity Kinase Ser/Thr Kinase Substrate Substrate (Threonine) Kinase->Substrate pSubstrate Phosphorylated Substrate (pThreonine) Substrate->pSubstrate Phosphorylation pSubstrate->Substrate Dephosphorylation Pi Pi Phosphatase Phosphatase Phosphatase->pSubstrate ATP ATP ATP->Kinase ADP ADP pThr This compound (Assay Substrate) pThr->Phosphatase Used to measure phosphatase activity

Caption: A coupled kinase-phosphatase signaling pathway.

Experimental Protocol: Phosphatase Activity Assay

This protocol measures the activity of a serine/threonine phosphatase using this compound as the substrate. The assay quantifies the amount of free phosphate (B84403) released using a Malachite Green-based colorimetric detection method.

Principle:

The phosphatase catalyzes the hydrolysis of the phosphate group from this compound. The released inorganic phosphate (Pi) forms a complex with molybdate (B1676688) and Malachite Green dye, resulting in a colored product that can be measured by absorbance at ~620-650 nm. The amount of color produced is directly proportional to the phosphatase activity.

Materials:

  • Purified or partially purified serine/threonine phosphatase

  • This compound

  • Phosphatase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, and any required divalent cations like MnCl2)

  • Malachite Green reagent (commercial kits are recommended for consistency)

  • Phosphate standard solution (for generating a standard curve)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of dilutions of the phosphate standard (e.g., 0 to 40 µM) in the phosphatase reaction buffer.

    • Add 50 µL of each standard to wells in triplicate.

  • Assay Setup:

    • In separate wells, add 25 µL of phosphatase reaction buffer.

    • Add the phosphatase enzyme to the wells. Include a "no enzyme" control.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of this compound solution (prepared in reaction buffer) to each well. The final volume is 50 µL. A typical starting concentration for the substrate is 1 mM, but this should be optimized.

  • Reaction and Detection:

    • Incubate the reaction at 30°C for a fixed time (e.g., 15-30 minutes). The time should be within the linear range of the reaction.

    • Stop the reaction by adding 100 µL of the Malachite Green reagent to all wells (including standards).

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance of each well at ~630 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank (no phosphate) from all standard and sample readings.

    • Plot the absorbance of the standards versus the phosphate concentration to generate a standard curve.

    • Use the standard curve to determine the amount of phosphate released in each enzyme reaction.

    • Calculate the specific activity of the phosphatase (e.g., in nmol of Pi released/min/mg of enzyme).

Quantitative Data: Phosphatase Activity

This table shows example data that could be obtained from the Malachite Green assay to characterize the phosphatase component of the signaling pathway.

PhosphataseSubstrateKm (mM)Vmax (nmol/min/mg)
Phosphatase YThis compound1.2500
Phosphatase YPhosphorylated Peptide X0.081200

Summary

This compound is a versatile tool for probing the complex regulation of serine/threonine phosphorylation. While it does not act as a direct substrate for kinases, its utility as a product inhibitor allows for detailed kinetic analysis of kinase function. Furthermore, its role as a substrate for phosphatases makes it indispensable for characterizing the enzymes that counteract kinase activity, providing a more complete picture of the signaling pathways that govern cellular processes. The protocols provided herein offer robust methods for integrating this compound into studies of serine/threonine kinase signaling networks.

Application Notes and Protocols for O-Phospho-DL-threonine in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of protein phosphorylation, or phosphoproteomics, is therefore fundamental to understanding cellular function in both healthy and diseased states. Mass spectrometry (MS) has emerged as an indispensable tool for the identification and quantification of protein phosphorylation sites. O-Phospho-DL-threonine, a phosphorylated form of the amino acid threonine, serves as a valuable tool in mass spectrometry-based phosphoproteomics, particularly as a reference compound and in the development of quantitative assays.

These application notes provide detailed protocols for the use of this compound in two key mass spectrometry applications: the absolute quantification of phosphothreonine-containing peptides and as a component in in vitro kinase assays.

Application 1: Absolute Quantification of Phosphothreonine using an External Calibration Curve

Objective: To determine the absolute concentration of a specific phosphothreonine-containing peptide in a complex biological sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an external calibration curve constructed from this compound. This approach is particularly useful when a stable isotope-labeled internal standard for the target peptide is not available.

Experimental Protocol
  • Preparation of this compound Stock and Calibration Standards:

    • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µM to 1000 µM.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Quantify the total protein concentration using a BCA assay.

    • Perform a tryptic digest of the protein lysate.

    • Enrich for phosphopeptides using an appropriate method, such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[1][2]

    • Lyophilize the enriched phosphopeptides and resuspend in an appropriate volume of LC-MS grade solvent (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

    • Analyze the eluent using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

    • Develop a Multiple Reaction Monitoring (MRM) method for this compound and the target phosphothreonine-containing peptide.[3]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of the target phosphothreonine-containing peptide in the biological sample by interpolating its peak area from the this compound calibration curve.

Data Presentation
ParameterThis compoundTarget Phosphopeptide
Precursor Ion (m/z) 199.05User Defined
Product Ion (m/z) 100.01User Defined
Collision Energy (eV) 15User Defined
Linear Range 1 - 1000 µMN/A
Limit of Detection (LOD) 0.5 µMN/A
Limit of Quantification (LOQ) 1.0 µMN/A

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Prepare this compound Calibration Standards p3 Phosphopeptide Enrichment (IMAC/TiO2) p2 Protein Extraction & Digestion p2->p3 a1 Inject Standards & Samples into LC-MS/MS p3->a1 a2 MRM Data Acquisition a1->a2 d1 Generate Calibration Curve a2->d1 d2 Quantify Target Peptide d1->d2

Workflow for absolute quantification of a phosphothreonine peptide.

Application 2: In Vitro Kinase Activity Assay with Mass Spectrometry Detection

Objective: To assess the activity of a specific kinase on a substrate peptide and to use this compound as a reference compound to confirm the detection of threonine phosphorylation by mass spectrometry.

Experimental Protocol
  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate peptide, and ATP in a kinase reaction buffer.

    • Incubate the reaction mixture at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

    • Stop the reaction by adding a suitable quenching agent (e.g., EDTA).

  • Sample Preparation for MS Analysis:

    • Desalt the reaction mixture using a C18 ZipTip or equivalent to remove buffer components and unreacted ATP.

    • Spike the desalted sample with a known concentration of this compound to serve as a positive control for phosphothreonine detection.

  • LC-MS/MS Analysis:

    • Separate the components of the reaction mixture using reverse-phase liquid chromatography.

    • Analyze the eluent by mass spectrometry, scanning for the precursor masses of both the unphosphorylated and phosphorylated substrate peptide, as well as the this compound.

    • Perform tandem mass spectrometry (MS/MS) on the detected precursor ions to confirm their identities.

  • Data Analysis:

    • Extract ion chromatograms for the unphosphorylated substrate, the phosphorylated product, and this compound.

    • Confirm the identity of the phosphorylated product by its MS/MS spectrum.

    • Assess kinase activity by comparing the peak area of the phosphorylated product to that of the unphosphorylated substrate.

Data Presentation
AnalyteExpected Precursor (m/z)Key Fragment Ions (m/z)
Unphosphorylated SubstrateUser DefinedUser Defined
Phosphorylated ProductUser Defined (+79.97 Da)User Defined
This compound199.05100.01, 127.01

Workflow Diagram

cluster_reaction In Vitro Kinase Reaction cluster_prep MS Sample Preparation cluster_analysis LC-MS/MS Analysis r1 Combine Kinase, Substrate, & ATP r2 Incubate r1->r2 r3 Quench Reaction r2->r3 p1 Desalt Sample r3->p1 p2 Spike with this compound p1->p2 a1 Inject into LC-MS/MS p2->a1 a2 Detect Substrate, Product, & Standard a1->a2 a3 Fragment for Identification a2->a3

Workflow for an in vitro kinase assay with MS detection.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals engaged in mass spectrometry-based phosphoproteomics. The protocols outlined in these application notes provide a framework for its use in the absolute quantification of phosphothreonine-containing peptides and in the assessment of in vitro kinase activity. These methods can be adapted and optimized for specific experimental needs, contributing to a deeper understanding of the role of threonine phosphorylation in cellular signaling and disease.

References

Application Notes and Protocols for O-Phospho-DL-threonine as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, gene expression, and cell cycle control.[1] The phosphorylation of threonine residues, alongside serine and tyrosine, is of significant interest to researchers in various fields, from basic cell biology to drug development. Accurate identification and quantification of phosphothreonine are therefore essential. O-Phospho-DL-threonine serves as a vital analytical standard in chromatographic methods to ensure the accuracy, reproducibility, and reliability of these measurements. Its use is fundamental in developing and validating methods for analyzing phosphoproteins and phosphopeptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Synonym(s) DL-2-Amino-3-hydroxybutanoic acid 3-phosphate
Empirical Formula C₄H₁₀NO₆P[2]
Molecular Weight 199.10 g/mol [2][3]
CAS Number 27530-80-9[2]
Appearance White powder[2]
Storage Temperature −20°C[2]

Application Notes

Standard for HPLC Analysis of Phosphoamino Acids

This compound is extensively used as a standard in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of phosphorylated amino acids from biological samples. Due to the lack of a strong chromophore, direct detection of amino acids is challenging.[4] Therefore, pre-column derivatization with a chromophoric or fluorophoric reagent is a common strategy.

  • Derivatization: Reagents like 4'-Dimethylaminoazobenzene-4-sulfonyl chloride (dabsyl chloride) or o-phthaldialdehyde (OPA) are used to tag the amino group, allowing for sensitive detection.[4][5][6] this compound standards are derivatized alongside the sample hydrolysates to create calibration curves for accurate quantification.

  • Method Validation: As a standard, it is used to determine key validation parameters such as retention time, linearity, limit of detection (LOD), and limit of quantification (LOQ). A reverse-phase HPLC system with a C18 column is typically effective for separating the derivatized phosphoamino acids.[5]

Use in Phosphoproteomics and LC-MS/MS Workflows

In the field of phosphoproteomics, this compound is crucial for the comprehensive analysis of protein phosphorylation. While the standard itself is not typically spiked into complex peptide mixtures for global phosphoproteomics, it plays a key role in method development and quality control.

  • Enrichment Strategy Development: Phosphopeptides are often present in low stoichiometry and can be suppressed during ionization in mass spectrometry.[7] Therefore, enrichment techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography are necessary.[8][9] this compound can be used in model systems to optimize the binding and elution conditions for these enrichment strategies.

  • Retention Time Scheduling: In targeted LC-MS/MS methods, the retention time of this compound (or a stable isotope-labeled version) can be used to predict the elution of phosphothreonine-containing peptides, aiding in the development of scheduled multiple reaction monitoring (MRM) assays.

  • System Suitability: The analysis of a phosphothreonine standard can be incorporated into system suitability tests to ensure the LC-MS system is performing optimally for the detection of phosphopeptides.

Standard for Thin-Layer Chromatography (TLC)

For rapid and simple separation of phosphoamino acids, Thin-Layer Chromatography (TLC) offers a cost-effective alternative to HPLC. A method using a cellulose (B213188) thin-layer plate and a solvent system of 1-butanol-formic acid-water has been described for separating phosphoserine, phosphothreonine, and phosphotyrosine.[10] In this context, this compound is spotted on the plate as a reference standard to identify the corresponding spot in the sample by comparing their migration distances (Rf values).

Experimental Protocols

Protocol 1: Quantitative Analysis of Phosphothreonine by HPLC-UV Following Dabsylation

This protocol describes the quantification of phosphothreonine from a protein hydrolysate using this compound as a standard.

1. Standard Preparation:

  • Stock Solution (1 mM): Accurately weigh 1.991 mg of this compound and dissolve it in 10 mL of 0.1 N HCl. Store at -20°C.
  • Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µM) by diluting the stock solution with 0.1 N HCl.

2. Sample Preparation (Protein Hydrolysis):

  • Hydrolyze the protein sample (e.g., 10-20 µg) in 6 N HCl at 110°C for 24-72 hours in a vacuum-sealed tube.
  • After hydrolysis, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.
  • Re-dissolve the dried hydrolysate in a known volume of 0.1 N HCl.

3. Dabsylation Procedure:

  • To 50 µL of each standard and sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
  • Add 150 µL of dabsyl chloride solution (e.g., 4 nmol/µL in acetone).
  • Incubate the mixture at 70°C for 15 minutes.
  • Evaporate the solvent to dryness.
  • Reconstitute the dabsylated amino acids in 200 µL of the initial mobile phase.

4. HPLC Conditions:

ParameterDescription
Instrument HPLC system with UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Acetate, pH 6.5 with 4% Dimethylformamide
Mobile Phase B Acetonitrile
Gradient Start with 8-12% B, linear gradient to 40-50% B over 20-30 min
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection 436 nm
Injection Volume 20 µL

5. Data Analysis:

  • Identify the dabsyl-phosphothreonine peak in the chromatograms by comparing the retention time with the standard.
  • Construct a calibration curve by plotting the peak area of the standards against their concentration.
  • Determine the concentration of phosphothreonine in the sample by interpolating its peak area on the calibration curve.

Protocol 2: General Workflow for Phosphoproteomics Analysis

This protocol outlines a general workflow for identifying phosphopeptides, where a phosphothreonine standard is used for method development and quality control.

1. Protein Extraction and Digestion:

  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[11]
  • Quantify protein concentration (e.g., BCA assay).
  • Perform in-solution or in-gel digestion of proteins using an appropriate protease, typically trypsin.[11] The standard enzyme-to-protein ratio is between 1:20 to 1:50 (w/w).[11]

2. Phosphopeptide Enrichment:

  • Acidify the peptide mixture with trifluoroacetic acid (TFA).
  • Perform phosphopeptide enrichment using IMAC or TiO₂ micro-columns according to the manufacturer's instructions.
  • Wash the column to remove non-phosphorylated peptides.
  • Elute the bound phosphopeptides using a high pH buffer (e.g., ammonium (B1175870) hydroxide).

3. NanoLC-MS/MS Analysis:

ParameterDescription
Instrument Nano Ultra-Performance Liquid Chromatography (nanoUPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap)[1]
Column C18 Reverse-Phase Analytical Column (e.g., 75 µm ID)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A long, shallow gradient (e.g., 2-40% B over 60-120 min)
Flow Rate ~300 nL/min
MS Scan Mode Data-Dependent Acquisition (DDA)
MS1 Resolution > 60,000
MS2 Fragmentation Collision-Induced Dissociation (CID) or Higher-energy C-HCD

4. Data Analysis:

  • Use a database search algorithm (e.g., Mascot, Sequest) to identify peptides from the MS/MS spectra.[12]
  • Include phosphothreonine as a variable modification in the search parameters.
  • Use software for phosphorylation site localization and quantification.

Visualizations

G cluster_sample Sample Preparation cluster_analysis Analysis cluster_standard Standard Application Protein Protein Extraction (with phosphatase inhibitors) Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Enrichment Phosphopeptide Enrichment (IMAC or TiO2) Digestion->Enrichment LCMS nanoLC-MS/MS Analysis Enrichment->LCMS Data Database Search & Site Localization LCMS->Data Standard This compound Standard Standard->LCMS Method Development & System Suitability

Caption: General workflow for phosphoproteomics analysis.

G cluster_prep Preparation cluster_deriv Derivatization cluster_hplc Analysis Sample Protein Sample (Hydrolysate) Deriv Dabsylation Reaction (Sample + Standard) Sample->Deriv Standard This compound Standard Curve Prep Standard->Deriv HPLC HPLC-UV Analysis (C18 Column) Deriv->HPLC Quant Quantification (vs. Standard Curve) HPLC->Quant

Caption: Workflow for HPLC analysis with pre-column derivatization.

G cluster_pathway Kinase Signaling Kinase Protein Kinase ADP ADP Substrate_P Phosphorylated Substrate Protein (pThr) ATP ATP ATP->Kinase ATP->ADP Pi transfer Response Downstream Cellular Response Substrate_P->Response Substrate Substrate Protein (Threonine) Substrate->Kinase Substrate->Substrate_P Phosphorylation

Caption: Conceptual diagram of a threonine phosphorylation event.

References

Applications of O-Phospho-DL-threonine in Cell Signaling Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-DL-threonine is a phosphorylated form of the amino acid threonine, a critical molecule in the study of protein phosphorylation and cell signaling. Reversible phosphorylation of threonine residues, catalyzed by protein kinases and reversed by protein phosphatases, is a fundamental mechanism regulating a vast array of cellular processes, including signal transduction, cell cycle progression, apoptosis, and metabolism. The availability of synthetic phosphothreonine analogs, such as this compound, provides researchers with a valuable tool to investigate the roles of threonine phosphorylation in these pathways.

These application notes provide an overview of the utility of this compound in cell signaling research and detailed protocols for its use in common biochemical and cell-based assays.

Applications in Cell Signaling Research

This compound can be utilized in several key areas of cell signaling research:

  • Phosphatase Substrate: It can serve as a substrate for various protein phosphatases. By measuring the dephosphorylation of this compound, researchers can characterize the activity and substrate specificity of phosphatases.

  • Kinase Inhibition Studies: While not a direct kinase substrate, this compound and its peptide conjugates can be used in competitive binding assays to identify and characterize inhibitors of phosphothreonine-binding domains on proteins, which are often downstream effectors in kinase signaling pathways.

  • Studying Threonine Phosphorylation-Dependent Processes: In cell-based assays, this compound can be used to competitively inhibit the interaction of phosphorylated proteins with their binding partners, helping to elucidate the functional consequences of specific threonine phosphorylation events.

  • Tool for Assay Development: It can be used as a standard in the development and validation of assays designed to measure threonine phosphorylation or dephosphorylation.

Data Presentation

While specific kinetic data for this compound is not extensively published, the following tables provide examples of quantitative data that can be generated using phosphothreonine-containing substrates and inhibitors in phosphatase and kinase assays. Researchers should empirically determine the specific values for their experimental system.

Table 1: Example Quantitative Data for Phosphatase Activity using a Phosphothreonine Substrate

ParameterExample ValueUnitDescription
Km50 - 500µMMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.
Vmax1 - 10nmol/min/mgMaximum reaction rate of the enzyme.
Optimal pH6.5 - 8.0The pH at which the phosphatase exhibits maximum activity.
Optimal Temp30 - 37°CThe temperature at which the phosphatase exhibits maximum activity.

Table 2: Example IC50 Values for Kinase Inhibitors in a Threonine Kinase Assay

InhibitorTarget KinaseExample IC50Unit
StaurosporineMyt19.2 ± 3.6[1]µM
K-252aMyt14.0 ± 1.3[1]µM
PF-4800567GST-CK1δ~50nM
PF-48005676xHis-CK1ε~10nM

Experimental Protocols

Protocol 1: In Vitro Phosphatase Assay using this compound and Malachite Green Detection

This protocol describes a colorimetric assay to measure the activity of a purified phosphatase using this compound as a substrate. The release of inorganic phosphate (B84403) is detected using Malachite Green.

Materials:

  • Purified protein phosphatase

  • This compound

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM MnCl2)

  • Malachite Green reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve:

    • Prepare a series of known concentrations of the phosphate standard in the phosphatase assay buffer.

    • Add 50 µL of each standard to separate wells of a 96-well plate.

  • Set up the Phosphatase Reaction:

    • In separate wells of the 96-well plate, add 25 µL of phosphatase assay buffer.

    • Add 10 µL of purified phosphatase (at various dilutions to determine the linear range of the assay).

    • Include a "no enzyme" control for background subtraction.

  • Initiate the Reaction:

    • Add 15 µL of this compound solution (at a concentration determined based on the Km of the enzyme) to each well to start the reaction. The final volume will be 50 µL.

  • Incubation:

    • Incubate the plate at the optimal temperature for the phosphatase (e.g., 37°C) for a defined period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction and Develop Color:

    • Add 100 µL of Malachite Green reagent to each well to stop the reaction and initiate color development.

    • Incubate at room temperature for 15-30 minutes.

  • Measure Absorbance:

    • Measure the absorbance at 620-660 nm using a microplate reader.[2][3][4]

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Use the phosphate standard curve to determine the amount of phosphate released in each well.

    • Calculate the phosphatase activity (e.g., in nmol of phosphate released per minute per mg of enzyme).

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Std_Curve Prepare Phosphate Standard Curve Reaction_Setup Set up Reaction in 96-well Plate Std_Curve->Reaction_Setup Enzyme_Prep Prepare Phosphatase and Substrate Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Add_Malachite Add Malachite Green Incubation->Add_Malachite Measure_Abs Measure Absorbance (620-660 nm) Add_Malachite->Measure_Abs Data_Analysis Calculate Phosphatase Activity Measure_Abs->Data_Analysis Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Std_Curve Prepare Standard Competition Curve Data_Analysis Calculate % Inhibition and IC50 Std_Curve->Data_Analysis Reagent_Prep Prepare Kinase, Substrate, Inhibitors, and ATP Reaction_Setup Set up Kinase Reaction in 384-well Plate Reagent_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction (add EDTA) Incubation->Stop_Reaction Add_Detection Add Antibody and Fluorescent Tracer Stop_Reaction->Add_Detection Measure_FP Measure Fluorescence Polarization Add_Detection->Measure_FP Measure_FP->Data_Analysis MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK (pThr/pTyr) Raf->MEK Phosphorylation (Ser/Thr) ERK ERK (pThr/pTyr) MEK->ERK Phosphorylation (Thr/Tyr) Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation

References

Application Notes and Protocols for the Enzymatic Resolution of O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-phospho-threonine is a critical phosphorylated amino acid involved in a multitude of cellular signaling pathways. The stereochemistry of this molecule is paramount to its biological function, necessitating methods for the preparation of enantiomerically pure O-phospho-L-threonine and O-phospho-D-threonine. Enzymatic kinetic resolution offers a highly selective and efficient approach to separate the enantiomers of O-Phospho-DL-threonine. This document provides detailed application notes and protocols for the enzymatic resolution of this compound using acid phosphatases, which preferentially hydrolyze the L-enantiomer, leaving the desired O-phospho-D-threonine enriched.

Principle of the Method

The kinetic resolution of this compound is based on the enantioselective hydrolysis of the phosphate (B84403) group from O-phospho-L-threonine by an acid phosphatase. The enzyme specifically recognizes and catalyzes the dephosphorylation of the L-enantiomer to produce L-threonine and inorganic phosphate. The D-enantiomer, O-phospho-D-threonine, remains largely unreacted, allowing for its separation and isolation with high enantiomeric purity.

G cluster_reactants Racemic Mixture cluster_enzyme Enzyme cluster_products Products This compound This compound Acid Phosphatase Acid Phosphatase This compound->Acid Phosphatase Substrate O-Phospho-D-threonine O-Phospho-D-threonine Acid Phosphatase->O-Phospho-D-threonine Unreacted L-threonine L-threonine Acid Phosphatase->L-threonine Hydrolysis Inorganic Phosphate Inorganic Phosphate Acid Phosphatase->Inorganic Phosphate Hydrolysis

Fig. 1: Enzymatic Resolution Workflow.

Recommended Enzymes

Two primary sources of acid phosphatase have demonstrated high efficacy in the resolution of this compound:

  • Acid Phosphatase from Salmonella enterica : This enzyme exhibits exceptionally high enantioselectivity (E > 200), making it an excellent choice for achieving high enantiomeric excess (e.e.) of O-phospho-D-threonine.[1]

  • Acid Phosphatase from Wheat Germ : This commercially available enzyme also shows marked stereoselectivity and can be effectively immobilized for preparative-scale resolutions.[1]

Data Presentation

The following table summarizes the reported and expected performance of the recommended enzymes for the kinetic resolution of this compound.

Enzyme SourceFormSubstrateKey ParametersOutcomeReference
Salmonella enterica ser. typhimurium LT2SolubleThis compoundEnantioselectivity (E) > 200High yield of O-Phospho-D-threonine and L-threonine[1]
Wheat GermImmobilized (k-carrageenan gel)This compoundV(L)/V(D) = 24, K(m,L)/K(m,D) = 0.17Gram quantities of L-threonine and O-Phospho-D-threonine prepared[1]
Wheat GermImmobilized (chitosan beads)p-Nitrophenylphosphate (model)Optimum pH: 5.5, Optimum Temp: 60°CHigh stability and reusability (up to 10 cycles)
Wheat GermImmobilized (agarose gel)p-Nitrophenylphosphate (model)Optimum pH: 5.5, Optimum Temp: 60°CGood stability and reusability (up to 8 cycles)[2][3]

Experimental Protocols

Protocol 1: Enzymatic Resolution using Soluble Acid Phosphatase from Salmonella enterica

This protocol is designed for analytical to small-scale preparative resolutions where high enantioselectivity is the primary goal.

Materials:

  • This compound

  • Acid Phosphatase from Salmonella enterica (e.g., PhoN-Se)

  • Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0)

  • Reaction vessel with temperature control and stirring

  • Quenching solution (e.g., 1 M HCl)

  • Analytical chiral HPLC system

Procedure:

  • Prepare a solution of this compound in 0.1 M sodium acetate buffer (pH 5.0). A typical starting concentration is 10-50 mM.

  • Equilibrate the substrate solution to the optimal reaction temperature (typically 37°C).

  • Initiate the reaction by adding the acid phosphatase from Salmonella enterica. The enzyme loading should be optimized, starting with a range of 1-5 units per µmol of O-phospho-L-threonine (assuming a 50% composition in the racemic mixture).

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the reaction in the aliquots by adding an equal volume of 1 M HCl.

  • Analyze the quenched samples by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining O-phospho-D-threonine.

  • Once the desired conversion (ideally close to 50%) and high e.e. are achieved, quench the entire reaction mixture.

  • The product mixture can be further purified by ion-exchange chromatography to separate O-phospho-D-threonine from L-threonine and inorganic phosphate.

Protocol 2: Preparative Scale Resolution using Immobilized Wheat Germ Acid Phosphatase

This protocol is suitable for larger scale synthesis of O-phospho-D-threonine, leveraging the reusability of an immobilized enzyme.

Part A: Immobilization of Wheat Germ Acid Phosphatase on Chitosan (B1678972) Beads

Materials:

  • Wheat Germ Acid Phosphatase

  • Chitosan beads

  • Glutaraldehyde (B144438) solution (2.5% v/v in phosphate buffer)

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate Buffer (0.1 M, pH 7.0)

Procedure:

  • Activate chitosan beads by incubating them in a 2.5% glutaraldehyde solution for 2 hours at room temperature with gentle shaking.

  • Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.

  • Prepare a solution of wheat germ acid phosphatase in 0.1 M sodium acetate buffer (pH 5.5).

  • Add the activated chitosan beads to the enzyme solution and incubate overnight at 4°C with gentle agitation.

  • Separate the immobilized enzyme beads from the solution by filtration.

  • Wash the beads with the acetate buffer to remove any unbound enzyme.

  • The activity of the immobilized enzyme can be determined using a standard p-nitrophenylphosphate (pNPP) assay.

  • Store the immobilized enzyme at 4°C in the appropriate buffer.

Part B: Enzymatic Resolution

Materials:

  • Immobilized Wheat Germ Acid Phosphatase

  • This compound

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Reaction column or batch reactor

Procedure:

  • Prepare a solution of this compound (e.g., 100-500 mM) in 0.1 M sodium acetate buffer (pH 5.5).[1]

  • For a batch reaction, add the immobilized enzyme beads to the substrate solution in a stirred reactor maintained at the optimal temperature (around 55-60°C).

  • For a continuous flow setup, pack the immobilized beads into a column and pump the substrate solution through it at a controlled flow rate.

  • Monitor the reaction by analyzing the effluent or taking samples from the batch reactor for chiral HPLC analysis.

  • Continue the reaction until approximately 50% conversion of the starting material is achieved to maximize the enantiomeric excess of the O-phospho-D-threonine.

  • Separate the immobilized enzyme from the reaction mixture for reuse.

  • Isolate and purify O-phospho-D-threonine from the reaction mixture using downstream processing techniques such as ion-exchange chromatography.

Protocol 3: Analytical Chiral HPLC Method

This protocol provides a starting point for the analytical separation of O-phospho-threonine enantiomers and L-threonine. Method optimization may be required.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is recommended for the separation of underivatized amino acids.[4]

Chromatographic Conditions:

  • Mobile Phase: A simple isocratic mobile phase of water:methanol (B129727):formic acid can be effective. Start with a composition of 80:20:0.1 (v/v/v) and optimize the methanol concentration for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standards of this compound and L-threonine.

  • Filter all samples and mobile phases through a 0.45 µm filter before use.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standards to determine the retention times of O-phospho-L-threonine, O-phospho-D-threonine, and L-threonine.

  • Inject the samples from the enzymatic reaction to monitor the progress.

  • Calculate the conversion and enantiomeric excess (e.e.) using the peak areas from the chromatograms.

Enantiomeric Excess (e.e.) Calculation:

e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

Where AreaD and AreaL are the peak areas of the O-phospho-D-threonine and O-phospho-L-threonine enantiomers, respectively.

Visualizations

G Start Start Prepare Substrate Solution Prepare Substrate Solution Start->Prepare Substrate Solution Equilibrate Temperature Equilibrate Temperature Prepare Substrate Solution->Equilibrate Temperature Add Soluble Enzyme Add Soluble Enzyme Equilibrate Temperature->Add Soluble Enzyme Monitor Reaction (HPLC) Monitor Reaction (HPLC) Add Soluble Enzyme->Monitor Reaction (HPLC) Quench Reaction Quench Reaction Monitor Reaction (HPLC)->Quench Reaction Purify Product Purify Product Quench Reaction->Purify Product End End Purify Product->End

Fig. 2: Soluble Enzyme Resolution Workflow.

G cluster_immobilization Enzyme Immobilization cluster_resolution Enzymatic Resolution Activate Chitosan Beads Activate Chitosan Beads Incubate with Enzyme Incubate with Enzyme Activate Chitosan Beads->Incubate with Enzyme Wash and Store Wash and Store Incubate with Enzyme->Wash and Store Batch or Column Reaction Batch or Column Reaction Wash and Store->Batch or Column Reaction Prepare Substrate Solution Prepare Substrate Solution Prepare Substrate Solution->Batch or Column Reaction Monitor Reaction (HPLC) Monitor Reaction (HPLC) Batch or Column Reaction->Monitor Reaction (HPLC) Separate Enzyme Separate Enzyme Monitor Reaction (HPLC)->Separate Enzyme Purify Product Purify Product Separate Enzyme->Purify Product

Fig. 3: Immobilized Enzyme Protocol Logic.

References

Application Notes and Protocols for O-Phospho-DL-threonine in Nuclear Magnetic Resonance (NMR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing O-Phospho-DL-threonine in Nuclear Magnetic Resonance (NMR) studies. The following sections detail the chemical properties of this phosphorylated amino acid derivative as observed by NMR, provide protocols for sample preparation and data acquisition, and illustrate relevant biological and experimental workflows.

Introduction

Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular processes, making it a key area of interest in biological research and drug development. NMR spectroscopy is a powerful, non-invasive technique that provides atomic-level insights into the structure, dynamics, and interactions of phosphorylated proteins. This compound, as a racemic mixture of the phosphorylated form of threonine, serves as an important model compound and is a constituent of many phosphoproteins. These notes will guide researchers in the effective use of NMR to study threonine phosphorylation.

Data Presentation: NMR Spectral Parameters of O-Phospho-threonine

The following tables summarize the reported NMR chemical shifts and coupling constants for O-Phospho-threonine. These values are essential for the identification and analysis of threonine phosphorylation in NMR spectra of peptides and proteins.

Table 1: ¹H and ³¹P Chemical Shifts of a Phosphothreonine-containing Peptide

This table presents the ¹H and ³¹P chemical shifts for a model peptide containing phosphothreonine, highlighting the changes upon phosphorylation and the pH dependence of the phosphate (B84403) signal.[1]

NucleusAtomChemical Shift (ppm) - UnphosphorylatedChemical Shift (ppm) - PhosphorylatedChange upon Phosphorylation (ppm)
¹HAmide (NH)--+0.25
¹H---0.43
¹H--+0.03
¹H--+0.09
³¹P---0.1 (at pH 4.0)-
³¹P--4.8 (at pH 8.0)-

The pKa of the phosphoryl group in the threonine peptide was determined to be 6.1.[1]

Table 2: Random Coil ¹H, ¹³C, and ¹⁵N Chemical Shifts of Phosphothreonine in a Model Peptide

The random coil chemical shifts are crucial for identifying non-random secondary structure in intrinsically disordered proteins (IDPs), where phosphorylation often occurs. The data below is for phosphothreonine within a protected Ac-Gly-Gly-X-Gly-Gly-NH₂ peptide.

NucleusAtomChemical Shift (ppm)
¹HHN8.44
¹H4.41
¹H4.48
¹H1.34
¹³C58.46
¹³C71.05
¹³C19.46
¹³CC'174.45
¹⁵NN119.5

Table 3: J-Coupling Constants for Phosphothreonine

Coupling constants provide valuable information about dihedral angles and, consequently, the conformation of the molecule.

CouplingValue (Hz)
³J(HN, Hα)4.0 (at pH 8.0)

Note: The ³J(HN,Hα) coupling constant for phosphothreonine is pH-dependent, decreasing at higher pH.[2]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound and phosphoproteins in NMR studies.

Protocol 1: Sample Preparation of Phosphorylated Peptides and Proteins for NMR

This protocol outlines the general steps for preparing a phosphorylated protein or peptide sample for NMR analysis.

Materials:

  • Phosphorylated protein/peptide of interest

  • NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • Internal standard (e.g., DSS or TSP)

  • NMR tubes (high-precision)

  • pH meter

  • Ultrafiltration devices (for buffer exchange and concentration)

Procedure:

  • Protein/Peptide Purification: Purify the phosphorylated protein or peptide to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Buffer Exchange: Exchange the sample into the desired NMR buffer. This is typically done using ultrafiltration devices with a molecular weight cut-off well below the molecular weight of the protein. Repeat the concentration and dilution with the NMR buffer at least three times to ensure complete exchange.

  • Concentration: Concentrate the sample to the desired concentration for NMR. For peptides, concentrations of 1-5 mM are common, while for proteins, 0.1-1.0 mM is a typical range.

  • Addition of D₂O and Internal Standard: Add D₂O to the sample to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer. Add a known concentration of an internal chemical shift reference standard (e.g., DSS or TSP).

  • pH Adjustment: Carefully adjust the pH of the final sample to the desired value using small aliquots of dilute HCl or NaOH. The pH should be measured directly in the NMR tube using a microelectrode if possible.

  • Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube. Ensure the sample volume is sufficient to cover the active region of the NMR probe (typically 500-600 µL for a standard 5 mm tube).

  • Quality Control: Run a quick 1D ¹H NMR spectrum to check for sample integrity, concentration, and the presence of any contaminants.

Protocol 2: NMR Data Acquisition for Phosphoprotein Analysis

This protocol provides general guidelines for setting up 1D and 2D NMR experiments to study phosphoproteins.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Tuning and Matching: Tune and match the NMR probe to the specific sample and nucleus being observed.

  • Shimming: Shim the magnetic field to achieve high homogeneity and optimal spectral resolution.

  • 1D ¹H Spectrum:

    • Acquire a simple 1D ¹H spectrum to assess the overall quality of the sample and to calibrate the 90° pulse width.

    • Use a pulse sequence with water suppression (e.g., presaturation or WATERGATE).

  • 1D ³¹P Spectrum:

    • Acquire a 1D ³¹P spectrum to directly observe the phosphorylation state.

    • Use a sufficient relaxation delay (e.g., 5 x T₁) to ensure quantitative results if needed.

  • 2D ¹H-¹⁵N HSQC (for ¹⁵N-labeled proteins):

    • This is the standard "fingerprint" experiment for proteins.

    • Each peak corresponds to a specific amide N-H group in the protein backbone.

    • Chemical shift perturbations upon phosphorylation can be monitored to identify the affected residues and map binding interfaces.

  • 2D ¹H-¹³C HSQC (for ¹³C-labeled proteins):

    • Provides information on the carbon-proton correlations.

    • Useful for assigning side-chain resonances and observing conformational changes.

  • 3D Triple-Resonance Experiments (for ¹³C, ¹⁵N-labeled proteins):

    • Experiments like HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH are used for sequential backbone resonance assignment.

  • NOESY Experiments (e.g., 2D ¹H-¹H NOESY or 3D ¹⁵N-edited NOESY-HSQC):

    • Provide through-space correlations between protons that are close in space (< 5 Å).

    • Essential for determining the three-dimensional structure of the protein.

Typical Acquisition Parameters:

  • Temperature: 298 K (25 °C), but can be varied depending on sample stability.

  • Spectral Width: Set to encompass all expected signals for the given nucleus.

  • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.

  • Relaxation Delay: Typically 1-2 seconds, but should be optimized for each experiment.

Visualizations

Signaling Pathway

Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor Binds to adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Recruits sos GEF (e.g., Sos) adaptor->sos Activates ras Ras sos->ras Activates raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates (Ser/Thr) erk ERK (MAPK) mek->erk Phosphorylates (Thr/Tyr) transcription_factor Transcription Factor (e.g., c-Myc) erk->transcription_factor Phosphorylates (Ser/Thr) gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: A simplified MAPK/ERK signaling pathway where serine/threonine phosphorylation plays a key role.

Experimental Workflow

Experimental_Workflow protein_expression Protein Expression & Purification (with isotopic labeling if needed) in_vitro_phosphorylation In Vitro Phosphorylation (using a specific kinase) protein_expression->in_vitro_phosphorylation sample_prep NMR Sample Preparation (Buffer exchange, concentration, D₂O, standard) in_vitro_phosphorylation->sample_prep nmr_acquisition NMR Data Acquisition (1D, 2D, 3D experiments) sample_prep->nmr_acquisition data_processing Data Processing (Fourier transform, phasing, baseline correction) nmr_acquisition->data_processing data_analysis Data Analysis (Resonance assignment, CSP, structure calculation) data_processing->data_analysis biological_insights Biological Insights (Structural changes, interaction mapping, dynamics) data_analysis->biological_insights

Caption: Workflow for studying protein phosphorylation by NMR.

Logical Relationship

Logical_Relationship phosphorylation Threonine Phosphorylation charge_change Increased Negative Charge phosphorylation->charge_change h_bond_change Altered Hydrogen Bonding phosphorylation->h_bond_change conformational_change Conformational Change charge_change->conformational_change h_bond_change->conformational_change chemical_shift_perturbation Chemical Shift Perturbation conformational_change->chemical_shift_perturbation functional_change Change in Protein Function conformational_change->functional_change

Caption: The impact of threonine phosphorylation on protein properties.

Applications in Drug Development

The study of protein phosphorylation by NMR is pivotal in drug discovery and development. Key applications include:

  • Target Validation: Confirming that a protein is phosphorylated at a specific site in a disease-relevant context.

  • Fragment-Based Screening: Identifying small molecule fragments that bind to a phosphorylated protein or a protein kinase. Chemical shift perturbation studies are highly effective for this purpose.

  • Structure-Based Drug Design: Determining the three-dimensional structure of a phosphoprotein-ligand complex to guide the optimization of lead compounds.

  • Mechanism of Action Studies: Elucidating how a drug molecule modulates the phosphorylation state of its target and downstream signaling events.

  • Allosteric Modulator Discovery: Identifying compounds that bind to sites distant from the active site but still modulate the protein's phosphorylation status or its interaction with other proteins.

By providing detailed atomic-level information, NMR spectroscopy, in conjunction with the use of model compounds like this compound, is an indispensable tool for advancing our understanding of protein phosphorylation and for the development of novel therapeutics targeting phosphorylation-dependent signaling pathways.

References

Troubleshooting & Optimization

O-Phospho-DL-threonine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of O-Phospho-DL-threonine, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Some suppliers indicate that the product is stable for at least four years under these conditions.[2] It is also advisable to protect the solid from light.

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C or -20°C.[4] At -80°C, solutions are generally stable for up to two years, while at -20°C, they are stable for up to one year.[4][5]

Q3: What is the appearance of this compound?

A3: this compound is a white to off-white powder.[1][3][4]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in aqueous solutions. One supplier specifies a solubility of 1 mg/ml in PBS (pH 7.2).[2]

Q5: Is this compound sensitive to pH?

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both the solid compound and any prepared solutions have been stored at the recommended temperatures (-20°C for solid, -80°C or -20°C for solutions).

    • Check for Contamination: Ensure that the stock solution has not been contaminated. It is good practice to filter-sterilize aqueous stock solutions.[4][5]

    • Assess Purity: If degradation is suspected, the purity of the this compound stock can be assessed using an appropriate analytical method, such as HPLC (see Experimental Protocols section). The primary degradation product to look for would be DL-threonine, resulting from the hydrolysis of the phosphate (B84403) group.

Issue 2: Low yield or incomplete reaction in a phosphorylation-dependent assay.

  • Possible Cause: The concentration of the this compound solution may be lower than expected due to degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock. Avoid using old solutions, especially if they have been stored at room temperature for an extended period.

    • pH of Reaction Buffer: Be mindful of the pH of your experimental buffer. Prolonged incubation in highly acidic or alkaline buffers can lead to the hydrolysis of the phosphate group. If the experimental conditions are harsh, consider running a control to assess the stability of this compound under those specific conditions.

    • Quantify Stock Solution: If problems persist, consider re-quantifying the concentration of your this compound stock solution using a suitable analytical technique.

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureReported StabilityCitations
Solid-20°C≥ 4 years[2]
Solution-20°CUp to 1 year[4][5]
Solution-80°CUp to 2 years[4][5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its potential hydrolysis product, DL-threonine. The exact conditions may need to be optimized for your specific HPLC system and column.

  • Objective: To separate and quantify this compound and DL-threonine.

  • Principle: Reversed-phase HPLC can be used to separate the more polar this compound from the less polar DL-threonine. Pre-column derivatization with a fluorescent tag is often employed to enhance detection sensitivity.

  • Materials:

    • This compound sample

    • DL-threonine standard

    • HPLC-grade water

    • HPLC-grade acetonitrile

    • Trifluoroacetic acid (TFA) or formic acid

    • Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA))

    • C18 reversed-phase HPLC column

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of your this compound sample in HPLC-grade water (e.g., 1 mg/mL).

      • Prepare a standard solution of DL-threonine in HPLC-grade water (e.g., 1 mg/mL).

    • Derivatization (Example with OPA):

      • Mix a small volume of your sample or standard with the OPA derivatizing reagent according to the manufacturer's instructions. This reaction is typically fast.

    • HPLC Conditions (Example):

      • Column: C18, 5 µm, 4.6 x 250 mm

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

      • Injection Volume: 20 µL

    • Analysis:

      • Inject the derivatized DL-threonine standard to determine its retention time.

      • Inject the derivatized this compound sample. This compound, being more polar, should have an earlier retention time than DL-threonine.

      • The presence of a peak at the retention time of the DL-threonine standard in your sample indicates hydrolysis. The peak area can be used to quantify the extent of degradation.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_outcome Outcome & Action start Inconsistent Experimental Results storage Verify Storage Conditions (-20°C solid, -80°C/-20°C solution) start->storage handling Review Handling Procedures (e.g., freeze-thaw cycles, pH of buffer) storage->handling purity Assess Purity (e.g., via HPLC) handling->purity pass Purity Confirmed & Storage Correct purity->pass No Degradation fail Degradation Detected or Improper Storage purity->fail Degradation troubleshoot_other Troubleshoot Other Experimental Variables pass->troubleshoot_other replace Discard Old Stock & Prepare Fresh fail->replace

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

solubility of O-Phospho-DL-threonine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phospho-DL-threonine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Solubility Data

The solubility of this compound can be influenced by the solvent, pH, temperature, and the presence of counterions. While specific quantitative data for the DL-racemic mixture in various buffers is limited in publicly available literature, the following table summarizes the available data for the closely related O-Phospho-L-threonine and predicted values, which can serve as a useful starting point for your experiments.

CompoundSolvent/BufferpHTemperatureSolubilityNotes
O-Phospho-L-threoninePBS7.2Not Specified1 mg/mLExperimental value.[1]
O-Phospho-L-threonineWaterNot Specified60°C5.83 mg/mLRequires sonication and heating to achieve.[2]
O-PhosphothreonineWaterNot SpecifiedNot Specified23.5 g/LPredicted value.[3]

Note: this compound exists as a zwitterion in its solid, crystalline state.[4] Its solubility is expected to be lowest near its isoelectric point and increase in acidic or basic conditions. The predicted pKa values for the strongest acidic and basic groups are approximately 1.21 and 9.47, respectively.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Dissolving this compound

Q1: My this compound is not dissolving in water or my aqueous buffer at neutral pH. What should I do?

A1: this compound is a zwitterionic molecule, meaning it has both a positive and a negative charge, which can lead to lower solubility around its isoelectric point (neutral pH). If you are experiencing difficulty, consider the following troubleshooting steps:

  • pH Adjustment: Since the predicted pKa values are around 1.21 (acidic) and 9.47 (basic), adjusting the pH of your buffer away from neutral should increase solubility.[3]

    • For acidic conditions (pH < 6), the carboxyl group will be protonated, resulting in a net positive charge.

    • For basic conditions (pH > 10), the amino group will be deprotonated, resulting in a net negative charge.

    • Start by adding a small amount of dilute HCl or NaOH to your buffer to shift the pH.

  • Gentle Heating: Warming the solution to 30-40°C can increase the solubility. Avoid excessive heat, which could potentially degrade the compound. For the L-isomer, heating to 60°C has been shown to aid dissolution.[2]

  • Sonication: Using an ultrasonic bath can help break up solid aggregates and enhance solvation.[2]

  • Start with a Concentrated Stock in a different Solvent: If direct dissolution in your aqueous buffer is problematic, consider preparing a concentrated stock solution in a solvent in which it is more soluble and then diluting it into your final buffer. Based on its polar nature, sterile, deionized water with pH adjustment is a good starting point. Some solubility in polar organic solvents like methanol (B129727) and ethanol (B145695) has also been suggested.[5]

Q2: I've managed to dissolve the this compound, but it precipitated out of solution after some time. How can I prevent this?

A2: Precipitation after initial dissolution can be due to several factors:

  • Supersaturation: You may have created a supersaturated solution, especially if heating was used for dissolution. As the solution cools to room temperature, the solubility limit may be exceeded, causing the compound to precipitate. Try dissolving the compound at the temperature of your experiment or prepare a slightly less concentrated solution.

  • Buffer Incompatibility: High salt concentrations in your buffer can lead to a "salting-out" effect, reducing the solubility of this compound. If possible, try using a buffer with a lower ionic strength.

  • Common Ion Effect: The presence of counterions in your buffer could potentially impact the solubility of this compound salts.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: To prepare a stock solution, follow these steps:

  • Weigh out the desired amount of this compound powder.

  • Add a small amount of your desired aqueous buffer (e.g., TRIS, HEPES, PBS) or sterile, deionized water.

  • Vortex or stir the mixture.

  • If the compound does not fully dissolve, try the troubleshooting steps outlined in Q1 (pH adjustment, gentle heating, sonication).

  • Once dissolved, bring the solution to the final desired volume with your buffer.

  • For long-term storage, it is advisable to filter-sterilize the solution through a 0.22 µm filter and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Q4: Can you provide a detailed experimental protocol for determining the solubility of this compound in a specific aqueous buffer?

A4: Yes, here is a general protocol based on the shake-flask method, which can be adapted for your specific buffer and experimental conditions.

Protocol: Determining the Solubility of this compound

Objective: To determine the saturation solubility of this compound in a given aqueous buffer at a specific temperature.

Materials:

  • This compound powder

  • Your chosen aqueous buffer (e.g., 50 mM TRIS, pH 7.4)

  • Microcentrifuge tubes or small glass vials

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Analytical balance

  • Calibrated pH meter

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Preparation:

    • Prepare your desired aqueous buffer and adjust the pH to the target value.

    • Ensure the temperature of your shaker or incubator is set and stable.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of microcentrifuge tubes or vials. An excess is crucial to ensure saturation is reached.

    • Add a precise volume of your pre-equilibrated buffer to each tube.

  • Equilibration:

    • Securely cap the tubes/vials and place them in the thermostatically controlled shaker.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test different time points to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the samples and centrifuge them at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with your buffer to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method like HPLC.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound under the tested conditions.

Visual Guides

Logical Troubleshooting Workflow for Dissolving this compound

Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.

Experimental Workflow for Solubility Determination

G Workflow for Determining Solubility start Start: Add excess this compound to buffer equilibrate Equilibrate on a shaker (24-72 hours at a constant temperature) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Carefully collect the supernatant centrifuge->supernatant dilute Dilute supernatant with buffer supernatant->dilute quantify Quantify concentration (e.g., via HPLC) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Simplified Signaling Pathways Involving Threonine Phosphorylation

MAPK Signaling Pathway

G Simplified MAPK Signaling Cascade stimulus Extracellular Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor mapkkk MAPKKK (e.g., Raf) receptor->mapkkk activates mapkk MAPKK (MEK) mapkkk->mapkk phosphorylates thr_phos Phosphorylation on Threonine and Tyrosine mapkk->thr_phos mapk MAPK (ERK) cellular_response Cellular Response (Proliferation, Differentiation) mapk->cellular_response activates thr_phos->mapk

Caption: The role of threonine phosphorylation in the activation of the MAPK signaling pathway.

Akt (PI3K-Akt) Signaling Pathway

G Simplified PI3K-Akt Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits thr_phos Phosphorylation on Threonine (e.g., Thr308) pdk1->thr_phos cell_survival Cell Survival, Growth, Proliferation akt->cell_survival promotes thr_phos->akt

Caption: Threonine phosphorylation as a key step in the activation of the Akt signaling pathway.

References

troubleshooting kinase assays with O-Phospho-DL-threonine substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with kinase assays, particularly those involving the phosphorylation of threonine residues.

Frequently Asked Questions (FAQs)

Q1: What is the role of O-Phospho-DL-threonine in a kinase assay?

A1: this compound is the product of a kinase acting on a threonine residue. In a typical kinase assay, a peptide or protein containing a threonine residue serves as the substrate. The kinase transfers a phosphate (B84403) group from ATP to this threonine residue, producing this compound within the substrate. Therefore, this compound itself is not the substrate but is often used as a standard for calibration or as a competitor in certain assay formats like fluorescence polarization to quantify the extent of the kinase reaction.

Q2: How do I determine the optimal kinase and substrate concentrations?

A2: Determining the optimal concentrations of your kinase and substrate is critical for a successful assay. This is typically achieved by running a matrix of experiments with varying concentrations of both. Start with the kinase concentration suggested by the manufacturer or from literature precedents.[1] A good starting point for substrate concentration is at or near the Michaelis constant (Km) for the kinase, if known. The goal is to find a condition where the reaction is in the linear range with respect to time and enzyme concentration.

Q3: What are the most common sources of high background signal in my kinase assay?

A3: High background signal can arise from several sources. One major contributor is the presence of endogenous kinases in cell or tissue lysates, which can phosphorylate the substrate independently of the kinase being assayed.[2] Other sources include non-enzymatic phosphorylation, impurities in the substrate or enzyme preparations, and issues with the detection method, such as non-specific binding of antibodies in antibody-based detection methods.

Q4: How do I choose the appropriate buffer conditions for my kinase?

A4: The optimal buffer conditions, including pH, ionic strength, and the presence of specific ions and additives, are highly dependent on the specific kinase. Most kinases require Mg²⁺ as a cofactor for ATP, and its concentration should be optimized. The pH of the buffer should be maintained within the optimal range for the kinase's activity. It is also common to include a reducing agent like DTT and phosphatase inhibitors to prevent dephosphorylation of the substrate.

Q5: What is the best method to stop the kinase reaction effectively?

A5: The kinase reaction is typically stopped by adding a solution that chelates the Mg²⁺ ions necessary for kinase activity, such as EDTA.[3] Other methods include denaturing the kinase with heat, strong acids, or detergents. The choice of stopping reagent depends on the downstream detection method.

Troubleshooting Guides

Problem 1: No or Low Kinase Activity

Potential Cause Recommended Solution
Inactive Kinase Ensure the kinase is properly stored and handled to maintain its activity. Perform a quality control check of the kinase using a known positive control substrate.
Sub-optimal Buffer Conditions Optimize the buffer components, including pH, salt concentration, and cofactors (e.g., Mg²⁺). Consult the literature or manufacturer's datasheet for the specific kinase.
Incorrect Substrate Concentration Titrate the substrate concentration to find the optimal level. If the Km is known, start with a concentration around the Km value.
Presence of Inhibitors Ensure that none of the reagents in the assay mixture are inhibiting the kinase. This can include high concentrations of DMSO if screening compounds.
Substrate Dephosphorylation Include phosphatase inhibitors in the reaction buffer to prevent the removal of phosphate groups from the substrate.

Problem 2: High Background Signal

Potential Cause Recommended Solution
Endogenous Kinase Activity If using cell or tissue lysates, consider purifying the kinase of interest or using specific inhibitors to block the activity of contaminating kinases.[2]
Non-specific Binding (Antibody-based assays) Increase the number of wash steps and include blocking agents like BSA or non-fat dry milk in your buffers.[1]
Contaminated Reagents Use high-purity ATP, substrates, and other reagents. Ensure water is nuclease-free.
Autophosphorylation of the Kinase If the kinase autophosphorylates, this can contribute to the background. This may need to be accounted for by running appropriate controls.
High ATP Concentration (Radiometric assays) Optimize the ATP concentration to minimize background from unincorporated [γ-³²P]ATP.

Problem 3: Poor Reproducibility/High Variability

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.
Inconsistent Incubation Times or Temperatures Ensure all samples are incubated for the same amount of time and at a consistent temperature. Use a water bath or incubator for precise temperature control.
Reagent Instability Prepare fresh reagents, especially ATP and DTT solutions, for each experiment.[4] Aliquot and store enzymes and substrates at the recommended temperatures to avoid freeze-thaw cycles.[1]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Substrate Depletion or Product Inhibition Ensure the assay is in the linear range where less than 10-15% of the substrate is consumed. Dilute the enzyme or shorten the reaction time if necessary.

Experimental Protocols

General Kinase Assay Protocol (Example)

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for each kinase-substrate pair.

  • Prepare Kinase Reaction Buffer: A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 1 mM DTT.

  • Prepare Reagents:

    • Kinase: Dilute the kinase to the desired concentration in the kinase reaction buffer.

    • Substrate: Dilute the threonine-containing peptide or protein substrate to the desired concentration in the kinase reaction buffer.

    • ATP: Prepare a stock solution of ATP in water.

  • Set up the Reaction:

    • In a microcentrifuge tube or well of a microplate, add the kinase reaction buffer, the kinase, and the substrate.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding ATP to the mixture. The final ATP concentration is typically in the range of 10-100 µM.

  • Incubate:

    • Incubate the reaction at the optimal temperature for a predetermined amount of time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by adding an equal volume of a stop solution containing EDTA (e.g., 50 mM EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Antibody-based Detection (e.g., ELISA, Western Blot): Using a phospho-threonine specific antibody.

      • Fluorescence-based Assays (e.g., Fluorescence Polarization, TR-FRET): Using fluorescently labeled substrates or antibodies.[5][6]

      • Luminescence-based Assays (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the reaction.[6]

Visualizations

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein Phosphorylates (Threonine) Phosphorylated_Substrate Substrate-P(Thr) Substrate_Protein->Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: A generic signaling pathway illustrating threonine phosphorylation.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Kinase, Substrate, ATP) Start->Reagent_Prep Reaction_Setup Set up Reaction Mix (Kinase + Substrate) Reagent_Prep->Reaction_Setup Pre_Incubate Pre-incubate at Optimal Temperature Reaction_Setup->Pre_Incubate Initiate_Reaction Add ATP to Start Pre_Incubate->Initiate_Reaction Incubate Incubate for Defined Time Initiate_Reaction->Incubate Stop_Reaction Add Stop Reagent (e.g., EDTA) Incubate->Stop_Reaction Detection Detect Phosphorylation Stop_Reaction->Detection Data_Analysis Analyze Results Detection->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a kinase assay.

Troubleshooting_Logic Problem Assay Problem? Low_Signal Low/No Signal? Problem->Low_Signal Yes High_Background High Background? Problem->High_Background No Low_Signal->High_Background No Check_Kinase Check Kinase Activity & Reagent Integrity Low_Signal->Check_Kinase Yes High_Variability High Variability? High_Background->High_Variability No Check_Endogenous Check for Endogenous Kinase Activity High_Background->Check_Endogenous Yes Check_Technique Review Pipetting & Technique High_Variability->Check_Technique Yes Solution Problem Resolved High_Variability->Solution No Optimize_Conditions Optimize Concentrations & Buffer Conditions Check_Kinase->Optimize_Conditions Optimize_Conditions->Solution Optimize_Washes Optimize Blocking & Wash Steps Check_Endogenous->Optimize_Washes Optimize_Washes->Solution Check_Reagents Check Reagent Stability Check_Technique->Check_Reagents Check_Reagents->Solution

Caption: A decision-making diagram for troubleshooting kinase assays.

References

Technical Support Center: O-Phospho-DL-Threonine Phosphatase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers optimizing phosphatase activity assays using the general substrate O-Phospho-DL-threonine.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a phosphatase assay using this compound?

This assay measures the activity of serine/threonine phosphatases. The enzyme catalyzes the hydrolysis of the phosphoester bond in the synthetic substrate, this compound, releasing inorganic phosphate (B84403) (Pi).[1] The amount of free phosphate generated is then quantified, typically using a colorimetric method like the malachite green assay.[2][3][4] The rate of phosphate release is directly proportional to the phosphatase activity under optimal conditions.

Q2: How does the malachite green detection method work?

The malachite green assay is a sensitive, non-radioactive method for detecting free inorganic phosphate.[2][4] In an acidic environment, molybdate (B1676688) ions complex with inorganic phosphate to form phosphomolybdate. The malachite green dye then binds to this complex, causing a color change that can be measured by absorbance, typically between 600-660 nm.[2][5] The intensity of the color is proportional to the concentration of inorganic phosphate in the sample.

Q3: What are the essential controls for this assay?

To ensure accurate and reliable results, the following controls are critical:

  • No-Enzyme Control: Contains all reaction components except the phosphatase. This measures the rate of non-enzymatic substrate hydrolysis and background phosphate contamination.[6]

  • No-Substrate Control: Contains the enzyme and all other reagents except the this compound substrate. This helps identify any contaminating phosphate in the enzyme preparation.[6]

  • Phosphate Standard Curve: A series of known phosphate concentrations are used to generate a standard curve. This is essential for converting the absorbance readings of your samples into the absolute amount of phosphate released (e.g., in pmol or nmol).[2]

Q4: What are the typical components of a reaction buffer for a serine/threonine phosphatase?

Buffer composition is crucial for optimal enzyme activity. While the ideal conditions should be determined empirically for each specific phosphatase, a typical starting point is summarized below.

ComponentExample ConcentrationPurpose & Notes
Buffer 50 mM Tris-HCl or HEPESMaintains a stable pH. Avoid phosphate-based buffers (PBS) as they introduce high background.
pH 7.0 - 8.5The optimal pH can vary significantly between phosphatases.[7]
Divalent Cations 1-10 mM MgCl₂ or MnCl₂Many phosphatases, like PP2C, require Mg²⁺ or Mn²⁺ for activity. Others, like PP2A, do not.[1]
Reducing Agent 0.5 - 2 mM DTTMaintains the enzyme in an active state by preventing oxidation of cysteine residues.
BSA 0.1 - 1 mg/mLA carrier protein used to stabilize the enzyme and prevent it from sticking to reaction tubes.

Experimental Protocol: General Phosphatase Activity Assay

This protocol outlines a general method for determining serine/threonine phosphatase activity in a 96-well plate format using this compound and malachite green detection.

Reagents Required:
  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.

  • Phosphatase Enzyme: Diluted to the desired concentration in ice-cold Assay Buffer.

  • Substrate: 10 mM this compound in ultrapure water.

  • Phosphate Standard: 1 mM KH₂PO₄ in ultrapure water.

  • Malachite Green Reagent: A commercial or lab-prepared solution of malachite green hydrochloride and ammonium (B1175870) molybdate in acid.[5]

  • Stop Solution (Optional): e.g., 500 mM EDTA. Often, the malachite green reagent itself serves to stop the reaction due to its high acidity.

Assay Procedure:
  • Prepare Phosphate Standard Curve: In the 96-well plate, prepare a dilution series of the Phosphate Standard (e.g., 0, 100, 200, 500, 1000, 2000 pmol per well) in Assay Buffer to a final volume of 25 µL.[2]

  • Set Up Reactions: In separate wells, prepare the experimental and control reactions. A typical 50 µL final reaction volume could be:

    • 25 µL of 2X Assay Buffer.

    • 5 µL of Substrate (for a final concentration of 1 mM).

    • Add ultrapure water to bring the volume to 45 µL.

  • Initiate Reaction: Add 5 µL of the diluted phosphatase enzyme to the appropriate wells to start the reaction. For the "No-Enzyme" control, add 5 µL of Assay Buffer instead.

  • Incubate: Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 10-30 minutes). Ensure the reaction time falls within the linear range, which should be determined through a time-course experiment.[8]

  • Stop Reaction: Terminate the reaction by adding 100 µL of Malachite Green Reagent to all wells, including the standards.[9] Mix gently.

  • Color Development: Allow the color to develop for 15-30 minutes at room temperature.[2] High protein concentrations may require longer incubation for full color development.[2]

  • Measure Absorbance: Read the absorbance at ~620 nm using a microplate reader.

Data Analysis:
  • Subtract the absorbance of the blank (0 pmol phosphate) from all standard and sample readings.

  • Plot the corrected absorbance values for the phosphate standards against the amount of phosphate (pmol) to generate a linear regression curve.

  • Use the equation from the standard curve to calculate the amount of phosphate released in each experimental sample.

  • Subtract the value from the "No-Enzyme" control from your sample values to determine the specific enzyme-catalyzed phosphate release.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer, Substrate & Enzyme Dilutions P2 Prepare Phosphate Standard Curve Dilutions A1 Add Reagents & Controls to 96-Well Plate P2->A1 A2 Initiate Reaction with Enzyme A1->A2 A3 Incubate (e.g., 30°C for 15 min) A2->A3 A4 Stop Reaction & Add Malachite Green A3->A4 D1 Incubate for Color Development A4->D1 D2 Read Absorbance (~620 nm) D1->D2 D3 Calculate Phosphate Released Using Standard Curve D2->D3

Caption: Workflow for a typical phosphatase assay.

Troubleshooting Logic

G Start Problem: High Background Signal Q1 Is the 'No-Enzyme' control also high? Start->Q1 Cause1 Cause: Contaminating Phosphate (Pi) Q1->Cause1 Yes Q2 Is the 'No-Substrate' control high? Q1->Q2 No Sol1 Solution: • Use Pi-free, high-purity water/reagents • Avoid phosphate buffers (PBS) • Clean glassware meticulously Cause1->Sol1 Cause2 Cause: Spontaneous Substrate Decay Cause1->Cause2 Sol2 Solution: • Prepare substrate solution fresh • Check substrate stability and storage Cause2->Sol2 Cause3 Cause: Contaminating Pi in Enzyme Prep Q2->Cause3 Yes End Background Resolved Q2->End No Sol3 Solution: • Dialyze or desalt enzyme sample • Use a higher purity enzyme Cause3->Sol3

Caption: Diagnostic flowchart for high background signals.

Troubleshooting Guide

Problem: High Background Signal
Possible CauseRecommended Solution
Contaminating Inorganic Phosphate (Pi) Free phosphate may be present in your water, buffers, or glassware.[2][8] Use the highest purity water available. Avoid phosphate-based buffers like PBS entirely; use Tris or HEPES instead. Ensure all glassware is meticulously cleaned and rinsed.
Spontaneous Substrate Hydrolysis The this compound substrate may not be completely stable in solution. Always prepare the substrate solution fresh before use. The "No-Enzyme" control will help you quantify the rate of this non-enzymatic decay, which can be subtracted from your results.
Contaminated Enzyme Preparation The purified enzyme stock may contain free phosphate. This can be identified with a high signal in the "No-Substrate" control. Consider desalting or buffer-exchanging your enzyme preparation using a spin column to remove small molecules.[10]
Problem: Weak or No Signal
Possible CauseRecommended Solution
Inactive Enzyme The enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation. Always keep enzymes on ice and store them in appropriate aliquots. If possible, test the activity with a positive control if one is available.
Suboptimal Reaction Conditions Phosphatase activity is highly dependent on pH, temperature, and cofactor concentration.[7] Systematically optimize the pH of your assay buffer. Perform a temperature curve to find the optimal incubation temperature. Titrate the concentration of required divalent cations like Mg²⁺ or Mn²⁺.[1]
Presence of an Inhibitor Your sample or buffer may contain a phosphatase inhibitor. Inorganic phosphate itself is a product inhibitor.[11] Other common inhibitors include vanadate, fluoride, or high concentrations of EDTA if the enzyme is metal-dependent. Ensure no inhibitory compounds are carried over into the final reaction.
Reaction Not in Linear Range If the reaction proceeds too quickly (too much enzyme or too long incubation), the substrate may become depleted, causing the rate to plateau and appear low. Perform an enzyme titration and a time-course experiment to find conditions where product formation is linear with time and enzyme concentration.[10]
Problem: Poor Reproducibility or High Variability
Possible CauseRecommended Solution
Inaccurate Pipetting Small volumes of concentrated enzyme or substrate are often used, where minor pipetting errors can lead to large variations. Use calibrated pipettes. Prepare a master mix of common reagents to distribute to each well, minimizing well-to-well pipetting steps.
Unstable Malachite Green Complex The colored complex formed can be unstable, with color fading or increasing over time.[8] Always read the plate within the timeframe recommended by the reagent manufacturer (e.g., 15-60 minutes after addition). Ensure all wells are incubated with the reagent for the same amount of time.[12]
Temperature Fluctuations Inconsistent temperature during incubation can affect enzyme kinetics. Use a water bath or incubator with stable temperature control. Ensure the plate reaches the target temperature before initiating the reaction.

References

challenges in synthesizing O-Phospho-DL-threonine containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of O-Phospho-DL-threonine containing peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these challenging molecules. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides containing this compound?

A1: The synthesis of this compound containing peptides is complicated by several factors. The bulkiness and negative charge of the phosphate (B84403) group can lead to poor coupling efficiency and sequence deletions.[1][2] Additionally, the phosphate group's lability makes the peptide susceptible to side reactions, particularly β-elimination during Fmoc deprotection.[1][3] Purification is also challenging due to the high polarity of the final phosphopeptide.[1] The use of a DL-threonine mixture also introduces diastereomers, which can complicate purification and analysis.

Q2: Which is the better strategy for incorporating phosphothreonine: the "building block" approach or the "global phosphorylation" approach?

A2: The "building block" approach is the most widely used and generally more reliable method.[3] This strategy involves incorporating a pre-phosphorylated and protected phosphothreonine amino acid derivative during standard solid-phase peptide synthesis (SPPS).[3] The "global phosphorylation" approach, where a threonine residue is phosphorylated after its incorporation into the peptide chain on the resin, can be less efficient and lead to more side reactions.[4]

Q3: What is β-elimination and how can it be minimized?

A3: β-elimination is a significant side reaction that occurs under the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) treatment).[1][3] It results in the loss of the phosphate group and the formation of a dehydroamino-2-butyryl residue from phosphothreonine.[1] This side-product is difficult to separate from the desired peptide.[1] To minimize β-elimination, it is recommended to use milder Fmoc deprotection conditions, such as lower concentrations of piperidine or alternative bases like DBU, especially for the residue immediately following the phosphothreonine.[1][5] Using monobenzyl-protected phosphothreonine building blocks (Fmoc-Thr(PO(OBzl)OH)-OH) is also crucial as fully protected phosphate triesters are more prone to this side reaction.[3][6]

Q4: How can I improve poor coupling efficiency when incorporating the phosphothreonine building block?

A4: Poor coupling efficiency is a common issue due to the steric hindrance and electrostatic repulsion of the phosphorylated amino acid.[2] To improve yields, consider the following:

  • Double coupling: Perform the coupling step twice.[1]

  • Stronger coupling reagents: Use more potent activators like HATU in the second coupling.[1]

  • Increased reagent equivalents: Increase the amount of the amino acid and coupling reagents.[1]

  • Microwave-assisted synthesis: Microwave heating can significantly improve coupling yields and reduce synthesis time.[1][7]

Q5: What are the best practices for the final cleavage and deprotection of phosphopeptides?

A5: The final cleavage and deprotection step is critical to obtain the desired product without degradation. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is typically used.[8] However, prolonged exposure to strong acid can lead to side reactions like an N → O acyl shift.[1] It is important to use appropriate scavengers in the cleavage cocktail to protect sensitive residues. The choice of protecting group for the phosphate (e.g., benzyl) should be compatible with TFA cleavage.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired phosphopeptide Incomplete coupling of the phosphothreonine building block.[1][2]- Perform a double coupling for the phosphothreonine residue.[1]- Use a stronger coupling reagent such as HATU.[1]- Increase the number of equivalents of the amino acid and coupling reagents.[1]- Employ microwave heating during the coupling step.[1]
β-elimination during Fmoc deprotection.[1][3]- Use Fmoc-Thr(PO(OBzl)OH)-OH as the building block.[3][6]- For the deprotection step immediately after phosphothreonine incorporation, use a milder base cocktail (e.g., 2% DBU in DMF or 5% piperidine for a longer duration).[1][5]- Perform deprotection at room temperature or below.[5]
Presence of a major impurity with a mass of -80 Da β-elimination of the phosphate group from threonine.[1]- See solutions for β-elimination above.
Difficult purification of the crude product High polarity of the phosphopeptide.[1]- Use phosphopeptide enrichment techniques such as TiO₂ or IMAC (Immobilized Metal Affinity Chromatography) prior to HPLC.[9][10]- Optimize the HPLC gradient and use an ion-pairing reagent like TFA.[11][12]
Presence of diastereomers due to the use of DL-threonine.- Employ chiral chromatography if separation of diastereomers is required.- Characterize the mixture of diastereomers by mass spectrometry and NMR.
Presence of unexpected side-products O-sulfonation from arginine protecting groups (Pmc, Mtr) during cleavage.[13]- Ensure the use of suitable scavengers in the TFA cleavage cocktail.[13]
Racemization at the α-carbon during amino acid activation.[14][15][16]- Add racemization suppressants like HOBt or HOAt to the coupling reaction.[14]
N → O acyl shift during prolonged acid cleavage.[1]- Minimize the cleavage time with TFA.[1]- Use phosphate protecting groups that are more readily cleaved (e.g., benzyl).[1]

Experimental Protocols & Visualizations

General Experimental Workflow for Phosphopeptide Synthesis

The "building block" approach is the most common strategy for synthesizing phosphopeptides. The general workflow is depicted below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_pThr Phosphothreonine Incorporation resin Resin Preparation deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (Standard AA) deprotection1->coupling wash1 Washing coupling->wash1 wash1->deprotection1 Repeat for next AA deprotection2 Fmoc Deprotection (Milder Conditions, e.g., 2% DBU) wash1->deprotection2 At pThr position cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) wash1->cleavage After final AA pThr_coupling pThr Building Block Coupling (e.g., Double coupling with HATU) deprotection2->pThr_coupling wash2 Washing pThr_coupling->wash2 wash2->deprotection1 Continue with standard cycles purification Purification (Enrichment + RP-HPLC) cleavage->purification analysis Analysis (Mass Spectrometry, etc.) purification->analysis

Fig. 1: General workflow for the synthesis of a phosphopeptide using the building block approach.
Troubleshooting Logic for Low Yield

When encountering low yields, a systematic approach to troubleshooting is essential. The following diagram outlines a decision-making process to identify and resolve the issue.

G decision decision remedy remedy start Low Yield of Final Product check_ms Analyze Crude Product by MS start->check_ms major_peak Is the major peak the desired product? check_ms->major_peak deletion_sequences Are deletion sequences (-AA) observed? major_peak->deletion_sequences No cleavage_issue Potential Cleavage/Deprotection Problem major_peak->cleavage_issue Yes beta_elimination Is a peak at -80 Da observed? deletion_sequences->beta_elimination No incomplete_coupling Likely Incomplete Coupling deletion_sequences->incomplete_coupling Yes no_product Is the desired product absent or minor? beta_elimination->no_product No beta_elim_issue β-Elimination Occurred beta_elimination->beta_elim_issue Yes no_product->incomplete_coupling remedy_coupling Optimize Coupling: - Double couple pThr - Use HATU - Increase reagent excess - Use microwave assistance incomplete_coupling->remedy_coupling remedy_beta_elim Optimize Deprotection: - Use milder base (e.g., DBU) - Reduce deprotection time/temperature - Ensure monobenzyl protection beta_elim_issue->remedy_beta_elim remedy_cleavage Review Cleavage: - Check TFA cocktail composition - Ensure sufficient cleavage time cleavage_issue->remedy_cleavage

Fig. 2: Troubleshooting decision tree for low yield in phosphopeptide synthesis.

References

minimizing non-enzymatic hydrolysis of O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phospho-DL-threonine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the non-enzymatic hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a phosphorylated form of the amino acid threonine. In research, it serves as a crucial reagent for studying protein phosphorylation, a key post-translational modification that regulates a vast array of cellular processes. The stability of this compound is critical because its non-enzymatic hydrolysis to threonine and inorganic phosphate (B84403) can lead to inaccurate experimental results, particularly in kinase and phosphatase assays, and in studies of signaling pathways.

Q2: What are the main factors that contribute to the non-enzymatic hydrolysis of this compound?

A2: The primary factors influencing the rate of non-enzymatic hydrolysis are pH, temperature, and the composition of the buffer in which it is dissolved. Generally, hydrolysis is accelerated at elevated temperatures and at extremes of pH (both acidic and alkaline conditions).

Q3: How should I store solid this compound?

A3: Solid this compound is relatively stable and should be stored at -20°C for long-term stability, as recommended by suppliers.[1] Under these conditions, it can be stable for several years.

Q4: What is the recommended way to prepare and store solutions of this compound?

A4: For optimal stability, it is recommended to prepare stock solutions in a buffer at a slightly acidic to neutral pH (around 6.0-7.0). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (a few days), 4°C is acceptable, but hydrolysis will occur over time.

Q5: Is this compound more or less stable than O-Phospho-L-serine?

A5: O-Phospho-threonine is generally more stable than O-phosphoserine, particularly towards alkaline hydrolysis.[2] This is an important consideration when designing experiments involving both phosphoamino acids.

Troubleshooting Guides

Issue 1: Inconsistent results in kinase/phosphatase assays.
Possible Cause Troubleshooting Step Recommended Action
Hydrolysis of this compound stock solution. Verify the integrity of your stock solution.Prepare fresh stock solutions of this compound in a recommended buffer (see Table 1). Aliquot and store at -80°C. Avoid using stock solutions that have been stored for extended periods at 4°C or have undergone multiple freeze-thaw cycles.
Inappropriate assay buffer pH. Check the pH of your assay buffer.Optimize the assay pH to be as close to neutral as possible while maintaining enzyme activity. Avoid highly acidic or alkaline conditions.
High assay temperature. Review your assay incubation temperature and time.Perform assays at the lowest temperature compatible with enzyme activity. Minimize incubation times where possible.
Issue 2: Degradation of this compound during sample preparation.
Possible Cause Troubleshooting Step Recommended Action
Prolonged exposure to harsh conditions. Minimize the time samples containing this compound are exposed to non-ideal conditions.Keep samples on ice at all times. Use pre-chilled buffers and reagents. Proceed with subsequent experimental steps as quickly as possible.
Use of inappropriate buffers. Evaluate the composition of your sample preparation buffers.Use buffers known to promote stability of phosphorylated molecules (e.g., MES, HEPES) at a pH between 6.0 and 7.0. Avoid phosphate-based buffers if subsequent analysis involves phosphate detection.

Quantitative Data on Hydrolysis

While specific kinetic data for the non-enzymatic hydrolysis of this compound is limited in the literature, the following tables provide estimations based on data for analogous phosphate monoesters. These should be used as a guide for experimental design.

Table 1: Estimated Relative Stability of this compound in Different Buffers at 25°C

Buffer (50 mM)pHEstimated Relative Stability (compared to pH 7.0)Notes
Citrate5.0HigherSlightly acidic pH generally favors stability.
MES6.0HigherA commonly used buffer for maintaining phosphoprotein stability.
HEPES7.0ReferenceNeutral pH provides a good balance of stability and physiological relevance.
Tris-HCl8.0LowerIncreased pH leads to a higher rate of hydrolysis.
Carbonate9.0Significantly LowerAlkaline conditions accelerate hydrolysis of phosphate monoesters.

Table 2: Estimated Effect of Temperature on the Half-Life of this compound in Solution (pH 7.0)

Temperature (°C)Estimated Relative Rate of Hydrolysis (vs. 4°C)Estimated Half-Life
41x (Reference)Months to Years
25~10-20xWeeks to Months
37~40-80xDays to Weeks
50~200-400xHours to Days

Disclaimer: The data in these tables are estimations based on the general principles of phosphate ester hydrolysis and data from related compounds. The actual rates for this compound may vary.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable stock solution of this compound to minimize hydrolysis.

Materials:

  • This compound (solid)

  • Buffer of choice (e.g., 50 mM MES, pH 6.5)

  • Sterile, nuclease-free water

  • Sterile, single-use microcentrifuge tubes

Procedure:

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh out the desired amount of this compound in a sterile environment.

  • Dissolve the solid in the appropriate volume of pre-chilled (4°C) buffer to achieve the desired stock concentration (e.g., 100 mM).

  • Gently vortex to ensure the solid is completely dissolved.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material.

  • Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Store the frozen aliquots at -80°C.

Protocol 2: Minimizing Hydrolysis During an In Vitro Kinase Assay

Objective: To perform a kinase assay using this compound as a standard or competitor while minimizing its degradation.

Procedure:

  • Buffer Preparation: Prepare the kinase assay buffer with a pH as close to neutral as possible (e.g., pH 7.2-7.4), ensuring it is optimal for the kinase being studied. Pre-chill the buffer on ice.

  • Reagent Preparation: Keep all reagents, including the kinase, substrate, and ATP, on ice until use.

  • Thawing this compound: Thaw a single-use aliquot of the this compound stock solution on ice immediately before preparing the reaction mix.

  • Reaction Setup: Assemble the kinase reaction mixtures on ice. Add the this compound to the reaction mix just before initiating the reaction.

  • Incubation: Incubate the reaction at the lowest feasible temperature for the shortest duration that allows for sufficient signal generation.

  • Reaction Termination: Stop the reaction promptly using a pre-chilled stop solution (e.g., containing EDTA to chelate Mg²⁺).

  • Analysis: Analyze the samples immediately or flash-freeze them and store at -80°C if immediate analysis is not possible.

Signaling Pathway and Workflow Diagrams

Below are diagrams of common signaling pathways where threonine phosphorylation plays a role, as well as a workflow for handling this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocates and Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway.

PI3K_AKT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr) Downstream_Targets Downstream Targets (e.g., mTOR, GSK3) Akt->Downstream_Targets Phosphorylates (Ser/Thr) Cellular_Response Cellular Response (Survival, Growth, Proliferation) Downstream_Targets->Cellular_Response Leads to

Caption: PI3K/Akt Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_storage Storage cluster_usage Experimental Use Start Start: Solid this compound Dissolve Dissolve in pre-chilled buffer (pH 6.0-7.0) Start->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Short_Term Short-term: 4°C (days) Aliquot->Short_Term If needed soon Long_Term Long-term: -80°C (months/years) Aliquot->Long_Term Recommended Thaw Thaw on ice immediately before use Short_Term->Thaw Long_Term->Thaw Assay Use in experiment (keep on ice) Thaw->Assay Analyze Analyze results Assay->Analyze

Caption: Recommended workflow for handling this compound.

References

improving the efficiency of O-Phospho-DL-threonine enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Phospho-DL-threonine enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during kinase and phosphatase assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for this compound?

A1: this compound is stable as a solid for at least four years when stored at -20°C.[1] For stock solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]

Q2: How do I prepare a stock solution of this compound?

A2: O-Phospho-L-threonine is soluble in PBS (pH 7.2) at a concentration of 1 mg/ml.[1] For other concentrations and solvents, it is recommended to consult the manufacturer's datasheet. If using water as the solvent for your stock solution, it is best practice to filter and sterilize it through a 0.22 μm filter before use in enzymatic assays.[2]

Q3: My enzyme is inactive or shows very low activity with this compound. What are the possible causes?

A3: Several factors can contribute to low or no enzyme activity. These include:

  • Stereoisomer Inactivity: Most enzymes are stereospecific. The "DL" in this compound indicates a racemic mixture of both D and L isomers. Your enzyme may only be active with the L-isomer (O-Phospho-L-threonine). The D-isomer can be inactive or even act as a competitive inhibitor.

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity.

  • Enzyme Concentration: The concentration of your kinase or phosphatase may be too low.

  • Cofactor Requirements: Ensure all necessary cofactors (e.g., Mg²⁺/Mn²⁺ for kinases) are present in the reaction buffer.

  • Enzyme Degradation: The enzyme may have lost activity due to improper storage or handling.

Q4: Can I use crude cell lysate containing my overexpressed kinase for the reaction?

A4: Yes, it is possible to use crude cell lysate for initial screening. However, be aware that endogenous kinases and phosphatases in the lysate can interfere with the reaction. It is crucial to include appropriate controls, such as lysate from cells transformed with an empty vector. For more quantitative and reliable results, purifying the kinase is recommended.

Q5: What are common methods to detect the product of an this compound enzymatic reaction?

A5: For phosphatase assays, the release of inorganic phosphate (B84403) can be detected using a colorimetric method, such as the Malachite Green assay.[3][4] For kinase assays, the production of the phosphorylated product can be monitored using various techniques, including fluorescence polarization (FP), TR-FRET, or by using radiolabeled ATP (e.g., [γ-³²P]ATP) and detecting the incorporated radioactivity.

Troubleshooting Guides

Issue 1: Low or No Kinase Activity
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Enzyme Concentration Perform a kinase titration experiment with varying enzyme concentrations (e.g., 0.1-10 nM).Identify the optimal kinase concentration that results in 10-15% substrate phosphorylation within the linear range of the assay.
Incorrect ATP Concentration Titrate ATP concentration around the known or predicted Kₘ value for your kinase.Determine the optimal ATP concentration that supports maximal kinase activity without being inhibitory.
Presence of Endogenous Phosphatases Add a cocktail of phosphatase inhibitors to your reaction buffer.Prevents the dephosphorylation of your product, leading to a more accurate measurement of kinase activity.
Inappropriate Buffer Conditions Test a range of pH values (typically 6.5-8.5) and different buffer systems (e.g., Tris-HCl, HEPES).Identify the optimal pH and buffer for your specific kinase.
D-Isomer Inhibition Switch to using pure O-Phospho-L-threonine instead of the DL-racemic mixture.If the D-isomer was inhibitory, you should observe a significant increase in kinase activity.
Issue 2: High Background in Phosphatase Assay
Potential Cause Troubleshooting Step Expected Outcome
Contaminating Free Phosphate in Enzyme Preparation If using crude cell or tissue extracts, remove endogenous free phosphate using the provided spin columns.[3][4]A significant reduction in the background signal of your "no enzyme" control.
Spontaneous Substrate Degradation Run a "no enzyme" control to measure the rate of non-enzymatic hydrolysis of this compound under your assay conditions.This will allow you to subtract the background rate of substrate degradation from your measurements.
Contaminated Reagents Use fresh, high-purity reagents, especially water and buffers, to prepare your reaction mixtures.Lower background signal in your negative controls.

Experimental Protocols

Protocol 1: Colorimetric Serine/Threonine Phosphatase Assay

This protocol is adapted from commercially available kits for the detection of phosphatase activity.[3][4]

  • Preparation of Reagents:

    • Prepare a 5X reaction buffer (e.g., 250 mM Imidazole pH 7.2, 5 mM EGTA, 1 mg/ml BSA, 0.5% β-mercaptoethanol).

    • Prepare a stock solution of this compound (or O-Phospho-L-threonine) at 1 mM in the appropriate buffer.

    • Prepare a phosphate standard curve using the provided phosphate standard (0, 100, 200, 500, 1000, 2000 pmol).

  • Assay Procedure:

    • In a 96-well plate, add 10 µl of 5X reaction buffer and 5 µl of 1 mM phosphopeptide substrate.

    • Add your phosphatase sample to initiate the reaction, bringing the total volume to 50 µl with ultrapure water. Include a "no enzyme" control.

    • Incubate at 30°C for 10-30 minutes.

    • Stop the reaction by adding 50 µl of the Molybdate Dye/Additive mixture.

    • Allow 15-30 minutes for color development at room temperature.

    • Measure the absorbance at 600-630 nm.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all readings.

    • Determine the amount of phosphate released using the phosphate standard curve.

Protocol 2: Endpoint Fluorescence Polarization Kinase Assay

This protocol is a generalized procedure based on threonine kinase assay kits.

  • Preparation of Reagents:

    • Prepare a 2X kinase reaction buffer (e.g., 100 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM EGTA, 0.02% Brij-35).

    • Prepare a 4X solution of your peptide substrate (containing this compound).

    • Prepare a 4X solution of ATP at the desired final concentration.

    • Prepare a detection mixture containing an anti-phosphothreonine antibody and a fluorescently labeled phosphopeptide tracer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µl of your kinase solution.

    • Add 5 µl of a 4X solution of the test compound or vehicle control.

    • Initiate the reaction by adding 10 µl of a 2X substrate/ATP mixture.

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 10 µl of the detection mixture.

    • Incubate for at least 30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence polarization (mP) values. A decrease in mP indicates kinase activity.

    • Plot the mP values against the concentration of the test compound to determine IC₅₀ values.

Visualizations

experimental_workflow_phosphatase cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Buffers, Substrate, and Phosphate Standards mix Combine Buffer, Substrate, and Enzyme in 96-well plate reagents->mix enzyme_prep Prepare Phosphatase (and remove endogenous P) enzyme_prep->mix incubate Incubate at 30°C mix->incubate stop Add Molybdate Dye to stop reaction incubate->stop develop Incubate for Color Development stop->develop read Measure Absorbance at 600-630 nm develop->read

Caption: Workflow for a colorimetric phosphatase assay.

troubleshooting_logic start Low/No Enzyme Activity check_enzyme Is enzyme known to be active and stored correctly? start->check_enzyme check_substrate Are you using This compound? check_enzyme->check_substrate Yes solution_enzyme Solution: Use a fresh batch of enzyme and verify storage. check_enzyme->solution_enzyme No check_conditions Have you optimized assay conditions (pH, temp)? check_substrate->check_conditions Yes solution_substrate Solution: Use O-Phospho-L-threonine to rule out D-isomer inhibition. check_substrate->solution_substrate No check_cofactors Are all necessary cofactors present? check_conditions->check_cofactors Yes solution_conditions Solution: Perform pH and temperature optimization experiments. check_conditions->solution_conditions No solution_further_opt Further Optimization: Titrate enzyme and ATP/substrate concentrations. check_cofactors->solution_further_opt Yes solution_cofactors Solution: Add required cofactors (e.g., Mg²⁺/Mn²⁺ for kinases). check_cofactors->solution_cofactors No

Caption: Troubleshooting logic for low enzyme activity.

References

dealing with racemic mixtures in O-Phospho-DL-threonine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with racemic mixtures of O-Phospho-DL-threonine.

Frequently Asked Questions (FAQs)

Q1: What is a racemic mixture and why is my O-Phospho-threonine supplied as this compound?

A racemic mixture contains equal amounts of two enantiomers, which are mirror-image, non-superimposable stereoisomers. In this case, the mixture consists of O-Phospho-D-threonine and O-Phospho-L-threonine.[1][2] Many chemical syntheses of chiral molecules, like threonine, result in a racemic mixture because it is energetically equivalent to form either enantiomer without a chiral catalyst or starting material.[3] O-Phospho-L-threonine is the naturally occurring stereoisomer found in proteins.[4]

Q2: Can I use the racemic this compound directly in my biological experiments (e.g., kinase assays, cell culture)?

Using a racemic mixture directly is generally not recommended for biological assays. The two enantiomers can have vastly different biological activities. For instance:

  • Enzyme Specificity: Protein kinases are highly stereospecific and typically only phosphorylate L-amino acids. Therefore, only the O-Phospho-L-threonine in your mixture will likely be relevant to the signaling pathway you are studying.[5]

  • Antagonistic Effects: The O-Phospho-D-threonine enantiomer may be inactive, or it could act as a competitive inhibitor or have an off-target effect, confounding your results.

  • Incorrect Quantification: If you are using the mixture to create a standard curve or as a substrate, your effective concentration of the active L-enantiomer is only 50% of the total concentration, leading to inaccurate kinetic measurements.[6]

Q3: My experiment with racemic this compound is giving inconsistent or unexpected results. What could be the cause?

Inconsistent results are a common issue when working with racemic mixtures in biological systems. The problem likely stems from the uncharacterized activity of the O-Phospho-D-threonine enantiomer. Potential issues include:

  • Variable inhibition or off-target effects of the D-enantiomer.

  • Batch-to-batch variability in the exact ratio of the enantiomers, although it is typically sold as a 50:50 mixture.

  • Differential stability or degradation of one enantiomer over the other under experimental conditions.

The first step in troubleshooting is to separate the enantiomers or to purchase the pure O-Phospho-L-threonine to determine if the D-enantiomer is interfering with the assay.[7]

Q4: What methods are available to separate the D and L enantiomers of O-Phospho-threonine?

The process of separating enantiomers from a racemic mixture is called chiral resolution.[2][8] Common methods include:

  • Chiral Chromatography: This is the most prevalent and effective method. It uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[1][9]

  • Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes. An enzyme, such as a phosphatase or kinase, can be used to selectively react with one enantiomer, allowing for the separation of the modified and unmodified forms.[6][8]

  • Diastereomeric Crystallization: This classic chemical method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers.[2] These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization.[2][8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low signal or activity in kinase/phosphatase assay The effective concentration of the active O-Phospho-L-threonine is only 50% of the total concentration of the racemic mixture.Double the concentration of the racemic mixture as a preliminary test. For accurate results, use pure O-Phospho-L-threonine.
Non-reproducible experimental results The O-Phospho-D-threonine enantiomer is having an unknown, variable effect on the biological system.Resolve the racemic mixture to isolate the pure O-Phospho-L-threonine and repeat the experiment. Test the O-Phospho-D-threonine in parallel to characterize its activity.
Difficulty in resolving enantiomers by chiral HPLC The column, mobile phase, or detection method is not optimized for phosphorylated amino acids.Use a chiral stationary phase known to be effective for amino acids (e.g., polysaccharide-based).[9] Optimize the mobile phase, which may require an acidic modifier like trifluoroacetic acid (TFA).[9] Consider derivatization of the amino acid to improve separation and detection.[10][11]
Inability to confirm the identity of separated enantiomers Lack of a pure standard for comparison.Purchase commercially available pure O-Phospho-L-threonine to use as a reference standard for retention time comparison.[7]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound

This protocol provides a general framework for the analytical separation of O-Phospho-threonine enantiomers. Optimization will be required for specific equipment and columns.

  • Column: Chiral polysaccharide-based stationary phase column (e.g., CHIRALPAK AD, CHIRALCEL OD).[9]

  • Mobile Phase: A mixture of a lower alkanol (e.g., ethanol) and a liquid hydrocarbon (e.g., hexane (B92381) or heptane) with an acidic modifier.[9]

    • Example Starting Condition: 93:7:0.2 (v/v/v) heptane:ethanol:trifluoroacetic acid (TFA).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-230 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the racemic mixture and identify the two peaks corresponding to the D and L enantiomers. To identify which peak corresponds to which enantiomer, inject a pure standard of O-Phospho-L-threonine.

Protocol 2: Thin-Layer Chromatography (TLC) for Phosphoamino Acid Resolution

This method can be used for a qualitative assessment of the separation of phosphoamino acids.

  • Stationary Phase: Cellulose TLC plate.[12]

  • Mobile Phase (Ascending Solvent): A solution of propionic acid, 1 M ammonium (B1175870) hydroxide, and isopropyl alcohol in a 45:17.5:17.5 (v/v/v) ratio.[12]

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., water with a small amount of ammonium hydroxide).

  • Application: Spot the sample onto the TLC plate baseline. Also spot standards for O-Phospho-L-threonine, phosphoserine, and phosphotyrosine if available for comparison.

  • Development: Place the plate in a sealed chromatography tank containing the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization: Dry the plate and visualize the spots using a suitable stain (e.g., ninhydrin (B49086) for amino groups) followed by gentle heating. The different phosphoamino acids will have different migration distances (Rf values).[12]

Quantitative Data Summary

Table 1: Chromatographic Resolution of Phosphoamino Acids

CompoundChromatographic MethodStationary PhaseMobile PhaseReported Rf / RetentionReference
O-PhosphothreonineTLCCellulosePropionic acid / 1M NH4OH / Isopropyl alcoholRf = 0.38[12]
O-PhosphoserineTLCCellulosePropionic acid / 1M NH4OH / Isopropyl alcoholRf = 0.20[12]
O-PhosphotyrosineTLCCellulosePropionic acid / 1M NH4OH / Isopropyl alcoholRf = 0.44[12]
DL-Amino Acids (derivatized)Reversed-Phase HPLCC18Acidic mobile phase with 0.1% TFAComplete separation of diastereomers[11]

Visualizations

Logical Workflow for Handling Racemic Mixtures

G Start Start: this compound (Racemic Mixture) Decision Is the experiment biological (e.g., enzyme assay, cell-based)? Start->Decision ChemPhys Use for non-biological (e.g., chemical synthesis, physical characterization) Decision->ChemPhys No Resolve Chiral Resolution Required Decision->Resolve Yes Protocol Select Resolution Method: - Chiral HPLC - Enzymatic Resolution - Crystallization Resolve->Protocol Analysis Analyze Enantiomers Separately: - O-Phospho-L-threonine (active) - O-Phospho-D-threonine (control) Protocol->Analysis

Caption: Decision workflow for using racemic this compound.

Experimental Workflow for Chiral Separation

G Racemic This compound Sample HPLC Inject into Chiral HPLC System Racemic->HPLC Separation Separation on Chiral Column HPLC->Separation Detection UV Detector Separation->Detection Fraction Collect Fractions for L- and D- Enantiomers Separation->Fraction Chromatogram Generate Chromatogram (Two Peaks) Detection->Chromatogram Verify Verify Purity and Concentration Fraction->Verify

Caption: General workflow for chiral HPLC separation and analysis.

Signaling Pathway: Enantiomer Specificity

G cluster_0 Cellular Environment Kinase Protein Kinase Substrate Target Protein (with L-Threonine) Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Protein (Active Signal) Substrate->pSubstrate Downstream Signaling Downstream Signaling pSubstrate->Downstream Signaling L_pThr O-Phospho-L-threonine (Substrate Analogue) L_pThr->Kinase Binds (Competitive Inhibition) D_pThr O-Phospho-D-threonine (Inactive) D_pThr->Kinase No significant binding

Caption: Differential interaction of enantiomers in a kinase pathway.

References

Technical Support Center: Purification of O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of O-Phospho-DL-threonine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly after chemical synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product Incomplete phosphorylation reaction.- Ensure adequate mixing and appropriate reaction temperature during synthesis.- Use a sufficient excess of the phosphorylating agent (e.g., polyphosphoric acid).
Loss of product during ion-exchange chromatography.- Optimize the pH of the loading buffer to ensure the target molecule binds effectively to the resin.[1][2] For cation exchange, the pH should be below the isoelectric point (pI) of this compound.[3]- Use a shallow salt gradient for elution to achieve better separation and prevent premature elution of the product.- Check for column overloading by reducing the sample load.[1]
Co-elution with impurities.- Adjust the elution gradient or the pH of the mobile phase to improve separation.[1]
Product loss during recrystallization.- Ensure the correct solvent system and temperature are used for dissolution and precipitation. Water/ethanol (B145695) mixtures are commonly used for amino acid crystallization.[4][5]- Avoid using an excessive volume of solvent for dissolution.
Poor Resolution in Ion-Exchange Chromatography Incorrect buffer pH or ionic strength.- Verify the pH of all buffers. The pH should be at least 0.5-1 unit away from the pI of the target protein for efficient binding.[2][3]- Ensure the ionic strength of the sample is low enough for binding to the column.[2]
Column is not properly equilibrated.- Thoroughly equilibrate the column with the starting buffer before loading the sample.[2]
Column is old or contaminated.- Clean the column according to the manufacturer's instructions or replace it if performance does not improve.
Flow rate is too high.- Reduce the flow rate to allow for better interaction between the sample and the resin.
Presence of Unreacted DL-Threonine Incomplete reaction.- Increase reaction time or temperature during synthesis.
Inefficient separation.- Optimize the ion-exchange chromatography protocol. Unreacted threonine will have a different charge profile and should elute at a different salt concentration.
Presence of Other Impurities (e.g., inorganic phosphate (B84403), side-products) Hydrolysis of the product or phosphorylating agent.- Maintain appropriate pH and temperature during purification to minimize hydrolysis.
Side reactions during synthesis.- The choice of phosphorylating agent and reaction conditions can influence the formation of byproducts.[6]
Contaminated reagents.- Use high-purity reagents and solvents for both synthesis and purification.[7]
Product is not Crystallizing Solution is not supersaturated.- Concentrate the solution further by evaporating the solvent.
Presence of impurities inhibiting crystallization.- Re-purify the product using ion-exchange chromatography to remove impurities.
Incorrect solvent system.- Experiment with different solvent/anti-solvent ratios (e.g., water/ethanol) to induce crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is a common method for the chemical synthesis of this compound?

A common laboratory-scale method involves the direct phosphorylation of DL-threonine using a phosphorylating agent such as polyphosphoric acid. The reaction typically requires heating to drive the esterification of the hydroxyl group of threonine.

Q2: What are the most common impurities to look out for after synthesis?

Common impurities include:

  • Unreacted DL-threonine: Due to incomplete reaction.

  • Inorganic phosphate: From the hydrolysis of the phosphorylating agent or the product.

  • Polyphosphates: If polyphosphoric acid is used as the phosphorylating agent.

  • Side-products: Arising from potential side reactions, although specific side-products for this synthesis are not extensively documented in readily available literature. For synthetic peptides containing phosphoserine, β-elimination is a known side reaction, but this is less common for phosphothreonine.[8]

Q3: Which type of ion-exchange chromatography is best suited for purifying this compound?

Both cation and anion exchange chromatography can be effective.

  • Cation-exchange chromatography: At a low pH (e.g., pH 2-3), the phosphate group will be partially protonated, and the amino group will be protonated, giving the molecule a net positive charge, allowing it to bind to a cation-exchange resin like Dowex 50WX8.[9]

  • Anion-exchange chromatography: At a neutral or slightly basic pH, the phosphate and carboxyl groups will be deprotonated, giving the molecule a net negative charge, allowing it to bind to an anion-exchange resin.

The choice depends on the isoelectric point (pI) of this compound and the charge characteristics of the major impurities.

Q4: What is a typical mobile phase for ion-exchange chromatography of this compound?

For cation-exchange chromatography, a common approach is to load the sample in a low ionic strength acidic buffer (e.g., HCl or formic acid) and elute with a gradient of increasing salt concentration (e.g., NaCl) or increasing pH (e.g., using an ammonia (B1221849) or pyridine (B92270) buffer).

Q5: How can I monitor the purity of my fractions during purification?

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the product and impurities in different fractions. A suitable developing solvent system would be a mixture of n-butanol, acetic acid, and water.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient is commonly used for amino acid analysis.[7] Derivatization with reagents like o-phthaldialdehyde (OPA) may be necessary for UV or fluorescence detection.[7]

Q6: What is a suitable method for recrystallizing this compound?

A common technique for recrystallizing amino acids is to dissolve the purified product in a minimal amount of a good solvent (like water) at an elevated temperature and then slowly add a miscible anti-solvent (like ethanol or acetone) until the solution becomes turbid.[4][5] Allowing the solution to cool slowly will promote the formation of pure crystals.

Q7: How can I confirm the identity of my purified product?

The identity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Provides detailed structural information. ³¹P NMR is particularly useful for confirming the presence of the phosphate group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[6]

Experimental Protocols

Protocol 1: Purification of this compound using Cation-Exchange Chromatography

This protocol provides a general guideline for the purification of this compound from a crude synthesis mixture using a strong cation-exchange resin (e.g., Dowex 50WX8).

Materials:

  • Crude this compound synthesis mixture

  • Strong cation-exchange resin (H⁺ form)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M, 2 M)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 2 M)

  • Deionized water

  • Chromatography column

  • pH meter

  • Fraction collector (optional)

  • TLC plates and developing chamber

  • Ninhydrin stain

Procedure:

  • Resin Preparation:

    • Wash the cation-exchange resin several times with deionized water to remove any preservatives or impurities.[9]

    • Prepare a slurry of the resin in deionized water and pour it into the chromatography column, allowing it to pack under gravity.

    • Wash the packed column with several column volumes of 1 M HCl to ensure it is in the H⁺ form, followed by deionized water until the eluate is neutral (pH ~7).

  • Sample Preparation and Loading:

    • Dissolve the crude reaction mixture in a minimal volume of deionized water.

    • Adjust the pH of the sample to ~2-3 with dilute HCl.

    • Filter the sample to remove any particulate matter.

    • Carefully load the prepared sample onto the top of the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of deionized water or a very dilute acid (e.g., 0.1 M HCl) to remove unbound impurities such as inorganic phosphate and polyphosphates.

  • Elution:

    • Elute the bound compounds using a stepwise or linear gradient of ammonium hydroxide. A typical starting concentration is 0.5 M NH₄OH, increasing to 2 M NH₄OH.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound. A simple method is to spot a small amount of each fraction onto a TLC plate, develop the plate, and stain with ninhydrin. Amino acid-containing fractions will show a colored spot.

    • Pool the fractions that contain the pure product.

  • Product Isolation:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation synthesis Crude this compound Synthesis Mixture dissolution Dissolve in Water & Adjust pH synthesis->dissolution loading Load onto Cation-Exchange Column dissolution->loading washing Wash with Water/Dilute Acid (Remove Inorganic Phosphate) loading->washing elution Elute with NH4OH Gradient washing->elution fraction_collection Collect Fractions elution->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pool Pure Fractions tlc->pooling evaporation Evaporation of Solvent pooling->evaporation final_product Pure this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Low Product Yield? check_binding Check Column Binding? start->check_binding Yes check_recrystallization Loss During Recrystallization? start->check_recrystallization No check_elution Premature Elution? check_binding->check_elution No optimize_ph Optimize Loading Buffer pH check_binding->optimize_ph Yes adjust_gradient Use Shallower Elution Gradient check_elution->adjust_gradient Yes check_elution->check_recrystallization No success Yield Improved optimize_ph->success adjust_gradient->success optimize_solvent Optimize Solvent System check_recrystallization->optimize_solvent Yes optimize_solvent->success

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Researcher's Guide to Phosphothreonine Substrates: O-Phospho-DL-threonine vs. O-Phospho-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

In the study of cellular signaling, the selection of appropriate substrates is paramount for obtaining accurate and reproducible experimental results. For researchers investigating the activity of protein phosphatases and the dynamics of threonine phosphorylation, O-Phospho-L-threonine and its racemic counterpart, O-Phospho-DL-threonine, are two commonly available options. This guide provides a detailed comparison of these substrates, supported by established biochemical principles and experimental considerations, to aid researchers, scientists, and drug development professionals in making informed decisions for their assays.

Introduction to Stereoisomers in Biological Systems

O-Phospho-L-threonine is the naturally occurring stereoisomer of phosphorylated threonine. In biological systems, enzymes such as protein kinases exhibit a high degree of stereospecificity, meaning they selectively recognize and act upon one stereoisomer over another. Protein kinases, the enzymes responsible for phosphorylation, almost exclusively phosphorylate the L-isomers of amino acids.[1] Consequently, the resulting phosphoproteins in cells contain O-Phospho-L-threonine.

This compound is a synthetic mixture containing equal amounts of O-Phospho-D-threonine and O-Phospho-L-threonine. The presence of the D-isomer in this racemic mixture has significant implications for its use as an enzymatic substrate.

Performance Comparison as Enzyme Substrates

The primary difference in performance between O-Phospho-L-threonine and this compound lies in their interaction with stereospecific enzymes, particularly protein phosphatases. Since cellular phosphatases have evolved to recognize the L-configuration of phosphorylated amino acids, O-Phospho-L-threonine is the active substrate. The D-isomer present in the DL-mixture is generally considered an inactive component in these enzymatic reactions.

This fundamental difference impacts the effective concentration of the substrate and can lead to variations in observed enzyme kinetics. When using this compound, only 50% of the substrate concentration is the active O-Phospho-L-threonine. This can result in apparently lower enzymatic activity or require the use of higher total substrate concentrations to achieve the same reaction velocity as with the pure L-isomer.

Quantitative Data Summary

To illustrate the impact of using a racemic mixture versus a pure enantiomer, the following table presents hypothetical kinetic data for a generic serine/threonine phosphatase. This data is based on the principle that only the L-isomer in the DL-mixture is an active substrate.

SubstrateEffective Substrate Concentration for a 100 µM solutionApparent Km (µM)Apparent Vmax (nmol/min/mg)Rationale for Performance Difference
O-Phospho-L-threonine 100 µM150100All of the substrate is in the biologically active L-form, leading to optimal enzyme kinetics.
This compound 50 µM30050Only 50% of the substrate is the active L-isomer. This leads to a higher apparent Km as a higher total concentration is needed to saturate the enzyme, and a lower apparent Vmax at a given total substrate concentration.

Note: The kinetic values in this table are for illustrative purposes to demonstrate the expected differences in performance due to stereoisomerism. Actual kinetic parameters will vary depending on the specific phosphatase and assay conditions.

Experimental Protocols

A common method for measuring phosphatase activity is the malachite green assay, which detects the release of inorganic phosphate (B84403) from the substrate.

Malachite Green Phosphatase Assay Protocol

This protocol is adapted for a 96-well plate format and can be used with either O-Phospho-L-threonine or this compound.

Materials:

  • Purified serine/threonine phosphatase

  • O-Phospho-L-threonine or this compound substrate

  • Assay Buffer (e.g., 50mM Tris-HCl, pH 7.5, 1mM DTT, 0.1mM EDTA)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve O-Phospho-L-threonine or this compound in Assay Buffer to a final concentration of 10 mM.

  • Prepare Reaction Mix: In each well of the microplate, prepare a 50 µL reaction mixture containing the desired final concentration of the substrate (e.g., 100 µM) in Assay Buffer.

  • Enzyme Addition: Add the purified phosphatase to each well to initiate the reaction. The final volume should be 100 µL. Include a no-enzyme control.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent will also react with the released phosphate to produce a colored complex.

  • Read Absorbance: After a 15-minute color development period at room temperature, measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Determine the amount of phosphate released by comparing the absorbance values to a standard curve generated with the Phosphate Standard solution.

Visualizing Cellular Signaling and Experimental Workflows

To provide a broader context for the application of these substrates, the following diagrams illustrate a typical signaling pathway involving threonine phosphorylation and the workflow of a phosphatase assay.

G Figure 1: Simplified MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Factors Transcription Factors ERK->Transcription Factors P Phosphatase Phosphatase ERK->Phosphatase Dephosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: A diagram of the MAPK signaling cascade.

The diagram above illustrates how extracellular signals can lead to a cascade of phosphorylation events, culminating in the phosphorylation of target proteins like transcription factors. Phosphatases play a crucial role in reversing these phosphorylation events to terminate the signal.

G Figure 2: Phosphatase Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis Substrate Preparation Substrate Preparation Incubation Incubation Substrate Preparation->Incubation Enzyme Dilution Enzyme Dilution Enzyme Dilution->Incubation Standard Curve Preparation Standard Curve Preparation Calculate Phosphate Released Calculate Phosphate Released Standard Curve Preparation->Calculate Phosphate Released Add Malachite Green Add Malachite Green Incubation->Add Malachite Green Measure Absorbance Measure Absorbance Add Malachite Green->Measure Absorbance Measure Absorbance->Calculate Phosphate Released

Caption: Workflow for a malachite green-based phosphatase assay.

This workflow outlines the key steps in a typical phosphatase assay, from the initial preparation of reagents to the final data analysis.

Conclusion and Recommendations

For researchers studying the activity of serine/threonine phosphatases, O-Phospho-L-threonine is the recommended substrate . Its use ensures that the entire substrate concentration is biologically active, leading to more accurate and directly interpretable kinetic data.

This compound can be used as a more economical alternative , but researchers must be aware that the effective substrate concentration is only half of the total concentration. This needs to be accounted for in experimental design and data analysis to avoid misinterpretation of enzyme activity and kinetic parameters. When comparing results across different studies, it is crucial to note which substrate was used.

Ultimately, the choice of substrate will depend on the specific requirements of the experiment and the desired level of accuracy. For precise kinetic studies and drug discovery applications, the use of the pure, biologically active O-Phospho-L-threonine is strongly advised.

References

A Researcher's Guide: O-Phospho-DL-threonine vs. O-phosphoserine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in kinase assays is critical for generating accurate and reproducible data. This guide provides a comprehensive comparison of O-Phospho-DL-threonine and O-phosphoserine, two commonly used phosphoamino acids, in the context of serine/threonine kinase assays.

This document outlines the key differences between these two molecules, their applications as standards and competitors in various assay formats, and provides illustrative experimental data and protocols to guide your assay development.

At a Glance: Key Differences and Applications

FeatureThis compoundO-phosphoserine
Structure Contains a methyl group on the beta-carbon, leading to a more constrained conformation upon phosphorylation.[1][2]Lacks the beta-methyl group, allowing for more conformational flexibility.
Kinase Specificity Preferred substrate for threonine-specific kinases.Preferred substrate for serine-specific kinases.[3]
Use in Assays Standard for threonine-specific kinase assays; competitor in inhibition assays.Standard for serine-specific kinase assays; competitor in inhibition assays.
Antibody Recognition Detected by anti-phosphothreonine specific antibodies.[4][5][6]Detected by anti-phosphoserine specific antibodies.[7]

Performance in Kinase Assays: A Comparative Overview

The performance of this compound and O-phosphoserine in kinase assays is intrinsically linked to the specificity of the kinase and the detection antibody being used. While direct, side-by-side comparative studies in the public domain are limited, we can infer their performance based on the principles of kinase assays and antibody specificity.

Competitive ELISA

In a competitive ELISA format, the free phosphoamino acid competes with a phosphorylated substrate for binding to a phospho-specific antibody. The signal is inversely proportional to the amount of free phosphoamino acid in the solution. This format is useful for quantifying kinase activity by measuring the amount of phosphorylated substrate produced.

Illustrative Data: Standard Curves in Competitive ELISA

The following table presents hypothetical data illustrating the generation of a standard curve for a competitive ELISA using either this compound or O-phosphoserine as the standard.

Standard Concentration (µM)This compound (OD 450nm)O-phosphoserine (OD 450nm)
1000.250.28
500.450.48
250.750.78
12.51.101.15
6.251.501.55
3.131.801.85
1.562.002.05
02.202.25

Note: This data is for illustrative purposes only and will vary depending on the specific antibody, substrate, and assay conditions.

Fluorescence Polarization (FP) Assays

Fluorescence polarization assays measure the change in the polarization of fluorescent light emitted from a labeled molecule. In a kinase assay, a fluorescently labeled phosphopeptide (tracer) binds to a phospho-specific antibody, resulting in a high polarization signal. The phosphorylated product from the kinase reaction competes with the tracer for antibody binding, leading to a decrease in polarization.

Illustrative Data: Competitive FP Assay

This table shows hypothetical IC50 values for this compound and O-phosphoserine in a competitive FP assay using a phosphothreonine-specific and a phosphoserine-specific antibody, respectively.

CompetitorAntibody SpecificityIllustrative IC50 (µM)
This compoundAnti-phosphothreonine15
O-phosphoserineAnti-phosphoserine20

Note: This data is for illustrative purposes only. Actual IC50 values are dependent on the affinity of the antibody and the specific assay conditions.

Experimental Protocols

Protocol 1: Competitive ELISA for Kinase Activity

This protocol outlines a general procedure for a competitive ELISA to determine kinase activity using either this compound or O-phosphoserine as a standard.

Materials:

  • 96-well microplate coated with a phosphopeptide substrate specific to the kinase of interest.

  • Purified serine/threonine kinase.

  • ATP.

  • Kinase reaction buffer.

  • This compound or O-phosphoserine standard.

  • Phospho-threonine or Phospho-serine specific primary antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of this compound or O-phosphoserine in kinase reaction buffer.

  • Kinase Reaction: In separate wells of the coated microplate, add the kinase, ATP, and your test compounds. Incubate at the optimal temperature and time for the kinase reaction.

  • Competition: Add the prepared standards and the kinase reaction samples to the wells of a new microplate.

  • Antibody Incubation: Add the phospho-specific primary antibody to all wells and incubate.

  • Washing: Wash the plate multiple times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate and incubate until color develops.

  • Stop Reaction: Add stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the phosphoamino acid standards. Use this curve to determine the concentration of the phosphorylated product in your kinase reaction samples.

Protocol 2: Fluorescence Polarization Kinase Assay

This protocol provides a general workflow for a competitive fluorescence polarization assay.

Materials:

  • Black, low-volume 384-well microplate.

  • Purified serine/threonine kinase.

  • ATP.

  • Kinase reaction buffer.

  • Fluorescently labeled phosphopeptide tracer (phosphothreonine or phosphoserine).

  • Phospho-threonine or Phospho-serine specific antibody.

  • This compound or O-phosphoserine competitor.

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • Competitor Preparation: Prepare a serial dilution of this compound or O-phosphoserine.

  • Assay Reaction Setup: In the microplate, add the fluorescent tracer, the phospho-specific antibody, and the serially diluted competitor or your kinase reaction sample.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well.

  • Data Analysis: Plot the fluorescence polarization values against the log of the competitor concentration to determine the IC50 value. For kinase activity measurements, the decrease in polarization will be proportional to the amount of phosphorylated substrate produced.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate a generic serine/threonine kinase signaling pathway, the workflow of a competitive ELISA, and a logical comparison of the two phosphoamino acids.

G Generic Serine/Threonine Kinase Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signal Signal Receptor Receptor Signal->Receptor Binding Kinase_Cascade_1 Upstream Kinase Receptor->Kinase_Cascade_1 Activation Kinase_Cascade_2 Ser/Thr Kinase Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylation Substrate_Protein Substrate Protein (Ser/Thr) Kinase_Cascade_2->Substrate_Protein ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate (pSer/pThr) Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Altered Function

Caption: A generic signaling pathway involving a serine/threonine kinase.

G Competitive ELISA Workflow Start Start Kinase_Reaction 1. Kinase Reaction (Substrate Phosphorylation) Start->Kinase_Reaction Prepare_Standards 2. Prepare Phosphoamino Acid Standards Start->Prepare_Standards Add_to_Plate 3. Add Samples & Standards to Antibody-Coated Plate Kinase_Reaction->Add_to_Plate Prepare_Standards->Add_to_Plate Add_Antibody 4. Add Phospho-Specific Primary Antibody Add_to_Plate->Add_Antibody Wash_1 5. Wash Add_Antibody->Wash_1 Add_Secondary 6. Add HRP-Conjugated Secondary Antibody Wash_1->Add_Secondary Wash_2 7. Wash Add_Secondary->Wash_2 Add_Substrate 8. Add TMB Substrate Wash_2->Add_Substrate Read_Plate 9. Read Absorbance at 450nm Add_Substrate->Read_Plate End End Read_Plate->End

Caption: Workflow for a competitive ELISA-based kinase assay.

G This compound vs. O-phosphoserine cluster_Thr This compound cluster_Ser O-phosphoserine Phosphoamino_Acid Phosphoamino Acid Standard/Competitor Thr_Structure Structure: Beta-methyl group Phosphoamino_Acid->Thr_Structure Ser_Structure Structure: No beta-methyl group Phosphoamino_Acid->Ser_Structure Thr_Kinase Use with: Threonine-specific kinases Thr_Structure->Thr_Kinase Thr_Antibody Detection: Anti-phosphothreonine antibody Thr_Kinase->Thr_Antibody Ser_Kinase Use with: Serine-specific kinases Ser_Structure->Ser_Kinase Ser_Antibody Detection: Anti-phosphoserine antibody Ser_Kinase->Ser_Antibody

Caption: Key distinguishing features of this compound and O-phosphoserine.

Conclusion

The choice between this compound and O-phosphoserine as reagents in kinase assays is fundamentally dependent on the serine/threonine specificity of the kinase under investigation. For assays involving threonine-specific kinases, this compound is the appropriate standard and competitor. Conversely, O-phosphoserine should be utilized for serine-specific kinases. Careful consideration of antibody cross-reactivity is also paramount for developing a robust and specific assay. While this guide provides a framework and illustrative data, empirical validation of assay conditions and reagent performance is essential for generating high-quality, reliable results in your research.

References

A Researcher's Guide to the Validation of Phosphothreonine-Specific Antibodies Using O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell signaling, oncology, and drug development, the accurate detection of protein phosphorylation is paramount. Phosphothreonine-specific antibodies are indispensable tools for this purpose, enabling the investigation of signaling pathways and the identification of potential therapeutic targets. However, the reliability of these antibodies is contingent on their rigorous validation. This guide provides a comparative framework for the validation of phosphothreonine-specific antibodies, with a focus on the use of O-Phospho-DL-threonine as a critical validation reagent. We present key experimental protocols and data to aid researchers in selecting and validating the most suitable antibodies for their studies.

Comparative Validation of Phosphothreonine-Specific Antibodies

The selection of a high-quality phosphothreonine-specific antibody is crucial for obtaining reliable and reproducible data. The following table summarizes key validation parameters and presents a hypothetical comparison of three commercially available antibodies based on typical validation data.

Validation Parameter Antibody A (Monoclonal) Antibody B (Polyclonal) Antibody C (Monoclonal)
Specificity (ELISA) IC50 for pThr: 40 µMIC50 for pThr: 60 µMIC50 for pThr: 35 µM
No cross-reactivity with pSer or pTyr at 1 mMMinor cross-reactivity with pSer at 1 mMNo cross-reactivity with pSer or pTyr at 1 mM
Specificity (Western Blot) Single band at expected MW in treated cell lysates; signal abolished by phosphatase treatment.[1][2][3]Single band at expected MW in treated cell lysates; signal significantly reduced by phosphatase treatment.Single band at expected MW in treated cell lysates; signal abolished by phosphatase treatment.
Sensitivity (Western Blot) Detects endogenous phosphothreonine in stimulated cells.Requires overexpression or strong stimulation to detect a clear signal.High sensitivity, detects basal phosphothreonine levels in certain cell lines.
Working Dilution (Western Blot) 1:10001:5001:2000
Working Dilution (ELISA) 1:500 - 1:20001:250 - 1:10001:1000 - 1:5000
Cross-Reactivity Human, Mouse, RatHuman, MouseHuman, Mouse, Rat, Zebrafish

Experimental Protocols

Rigorous validation of phosphothreonine-specific antibodies is essential. Below are detailed protocols for two common validation methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

Competitive ELISA for Specificity Determination

This protocol is designed to assess the specificity of a phosphothreonine antibody by competing for its binding to a phosphothreonine-conjugated carrier protein with free phosphothreonine, phosphoserine, and phosphotyrosine.

Materials:

  • 96-well ELISA plates

  • Phosphothreonine-conjugated BSA (for coating)

  • Phosphothreonine-specific primary antibody

  • HRP-conjugated secondary antibody

  • This compound, O-Phospho-L-serine, O-Phospho-L-tyrosine

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (e.g., TBST)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 1 µg/mL phosphothreonine-BSA in PBS overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Competition:

    • Prepare serial dilutions of this compound, O-Phospho-L-serine, and O-Phospho-L-tyrosine in PBS.

    • In separate tubes, mix the phosphothreonine-specific primary antibody (at its optimal ELISA dilution) with each dilution of the free phosphoamino acids. Incubate for 30 minutes at room temperature.

  • Primary Antibody Incubation: Add 100 µL of the antibody/competitor mixtures to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (at the recommended dilution) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Western Blotting for In-situ Validation

This protocol validates the antibody's ability to detect phosphothreonine-containing proteins in a cellular context.

Materials:

  • Cell lysates (from treated and untreated cells)

  • Phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Phosphothreonine-specific primary antibody

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the phosphothreonine-specific primary antibody (at the recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the validation process and the biological context, the following diagrams illustrate a typical validation workflow, a key signaling pathway involving threonine phosphorylation, and the logical framework for antibody comparison.

Antibody_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_situ In Situ / In-Cell Validation pThr_BSA Phosphothreonine-BSA Conjugate ELISA Competitive ELISA pThr_BSA->ELISA Specificity Specificity Determination ELISA->Specificity Cell_Lysate Cell Lysate (+/- Stimulant) Phosphatase Phosphatase Treatment Cell_Lysate->Phosphatase Western_Blot Western Blot Cell_Lysate->Western_Blot Phosphatase->Western_Blot Western_Blot->Specificity Sensitivity Sensitivity Assessment Western_Blot->Sensitivity Antibody Phosphothreonine Antibody Antibody->ELISA Antibody->Western_Blot

Workflow for phosphothreonine antibody validation.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P pMEK p-MEK (Ser/Thr) MEK->pMEK ERK ERK pERK p-ERK (Thr/Tyr) ERK->pERK TranscriptionFactors Transcription Factors (e.g., c-Myc, Elk-1) GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression pMEK->ERK P pERK->TranscriptionFactors

MAPK/ERK signaling pathway highlighting threonine phosphorylation.

Comparison_Logic Ideal_Antibody Ideal Phosphothreonine Antibody High_Specificity High Specificity Ideal_Antibody->High_Specificity High_Sensitivity High Sensitivity Ideal_Antibody->High_Sensitivity Low_CrossReactivity Low Cross-Reactivity Ideal_Antibody->Low_CrossReactivity Reproducibility Reproducibility Ideal_Antibody->Reproducibility Versatility Application Versatility (WB, ELISA, IHC) Ideal_Antibody->Versatility Comp_ELISA Competitive ELISA with This compound High_Specificity->Comp_ELISA WB_Phosphatase Western Blot with Phosphatase Treatment High_Specificity->WB_Phosphatase Endogenous_Detection Detection of Endogenous Phosphoprotein High_Sensitivity->Endogenous_Detection Low_CrossReactivity->Comp_ELISA Lot_to_Lot_Testing Lot-to-Lot Consistency Data Reproducibility->Lot_to_Lot_Testing Multi_App_Data Validated in Multiple Applications Versatility->Multi_App_Data

Logical framework for comparing phosphothreonine antibodies.

References

Comparative Guide to Anti-Phosphothreonine Antibodies: Specificity and Cross-Reactivity with O-Phospho-DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available anti-phosphothreonine antibodies, with a specific focus on their cross-reactivity with the free amino acid O-Phospho-DL-threonine. Understanding the specificity of these antibodies is critical for the accurate detection and quantification of threonine-phosphorylated proteins in complex biological samples. This guide includes a summary of performance data, detailed experimental protocols for assessing cross-reactivity, and an overview of alternative detection methods.

Performance Comparison of Anti-Phosphothreonine Antibodies

The selection of a highly specific anti-phosphothreonine antibody is paramount for reliable experimental outcomes. The following table summarizes the performance of representative commercially available antibodies based on their specificity and reported cross-reactivity. The data presented is a synthesis of information from various suppliers and relevant publications.

Antibody IDHost SpeciesClonalityReported SpecificityCross-Reactivity with this compoundCross-Reactivity with Phosphoserine (pSer)Cross-Reactivity with Phosphotyrosine (pTyr)Recommended Applications
Ab-1 RabbitPolyclonalHigh specificity for phosphothreonine residues.HighLow to negligibleNegligibleWestern Blot (WB), ELISA, Immunoprecipitation (IP), Immunohistochemistry (IHC)
Ab-2 MouseMonoclonalSpecific for phosphothreonine; does not recognize phosphothreonine in the absence of an adjacent proline residue in some cases.[1]Moderate to HighSlight cross-reactivity with some phospho-serine-containing peptides.[2]No cross-reactivity with phospho-tyrosine-containing sequences.[2]WB, IP, ELISA
Ab-3 RabbitPolyclonalRecognizes proteins and peptides phosphorylated on threonine residues.HighNot specifiedDoes not cross-react with phosphotyrosine.[3]WB, ELISA, IP, Immunofluorescence (IF)
Ab-4 MouseMonoclonalReacts with phosphorylated threonine both as a free amino acid and when conjugated to a carrier.[4]HighNo cross-reactivity observed with non-phosphorylated threonine, phosphoserine, or phosphotyrosine.[4]No cross-reactivity observed with non-phosphorylated threonine, phosphoserine, or phosphotyrosine.[4]WB, ELISA, Dot Blot, IP, Immunocytochemistry

Experimental Protocols

To empirically determine the cross-reactivity of an anti-phosphothreonine antibody with this compound, two common and effective methods are the Dot Blot assay and the Competition ELISA.

Dot Blot Assay for Cross-Reactivity

This method provides a rapid and straightforward assessment of antibody binding to free phosphoamino acids.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate (B84403) Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)

  • This compound, Phosphoserine, and Phosphotyrosine solutions (e.g., 1 mg/mL stocks)

  • Anti-phosphothreonine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Application: Spot serial dilutions of this compound, phosphoserine, and phosphotyrosine directly onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phosphothreonine primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with PBS containing 0.1% Tween-20 (PBST).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. The intensity of the spots will indicate the degree of antibody binding to each phosphoamino acid.

Competition ELISA

This quantitative method assesses the specificity of the antibody by measuring the inhibition of its binding to a phosphothreonine-conjugated carrier protein by free this compound.

Materials:

  • ELISA plates coated with a phosphothreonine-conjugated protein (e.g., pThr-BSA)

  • Wash buffer (e.g., PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • This compound, Phosphoserine, and Phosphotyrosine solutions of known concentrations

  • Anti-phosphothreonine primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Blocking: Block the phosphothreonine-coated ELISA plate with blocking buffer for 1 hour at room temperature.

  • Competition Reaction: In separate tubes, pre-incubate the anti-phosphothreonine antibody with serial dilutions of this compound, phosphoserine, or phosphotyrosine for 30 minutes at room temperature.

  • Plate Incubation: Add the antibody/competitor mixtures to the wells of the blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three to five times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate until a color change is observed. Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. A decrease in absorbance in the presence of the free phosphoamino acid indicates competition and therefore, cross-reactivity.

Alternative Methods for Phosphoprotein Analysis

While antibodies are powerful tools, several alternative methods exist for the analysis of protein phosphorylation that do not rely on immunological detection. These methods can be valuable for validation or for global phosphoproteomic studies.

  • Mass Spectrometry (MS)-based Phosphoproteomics: This is a powerful and unbiased approach for identifying and quantifying phosphorylation sites on a large scale. Common techniques include:

    • Immobilized Metal Affinity Chromatography (IMAC): Enriches for phosphopeptides based on the affinity of the phosphate group for metal ions like Fe³⁺ or Ga³⁺.

    • Titanium Dioxide (TiO₂) Chromatography: Selectively captures phosphopeptides.

  • Stable Isotope Labeling with Amino acids in Cell culture (SILAC): A metabolic labeling strategy used in conjunction with MS to quantify differences in protein phosphorylation between different cell populations.

Key Signaling Pathways Regulated by Threonine Phosphorylation

Threonine phosphorylation is a critical post-translational modification that regulates numerous cellular processes. Below are diagrams of two major signaling pathways where threonine phosphorylation plays a pivotal role.

MAPK_ERK_Pathway receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor Binds raf Raf (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) (pThr, pTyr) mek->erk Phosphorylates (Thr & Tyr) transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Activates nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Differentiation, Survival transcription_factors->proliferation Regulates Gene Expression for nucleus->transcription_factors

MAPK/ERK Signaling Pathway

PI3K_AKT_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates growth_factor Growth Factor growth_factor->receptor Binds pip2 PIP2 pi3k->pip2 pip3 PIP3 pi3k->pip3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 akt Akt/PKB (pThr308, pSer473) pip3->akt pdk1->akt Phosphorylates (Thr308) tsc TSC2 akt->tsc Inhibits mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) mtorc1 mTORC1 downstream Cell Growth, Proliferation, Survival, Metabolism mtorc1->downstream Regulates rheb Rheb-GTP tsc->rheb Inhibits rheb->mtorc1 Activates

PI3K/AKT/mTOR Signaling Pathway

Experimental Workflow for Antibody Specificity Testing

The following diagram illustrates a typical workflow for assessing the specificity of an anti-phosphothreonine antibody.

Antibody_Specificity_Workflow start Start: Select Anti-pThr Antibody reagents Prepare Antigens: - this compound - Phosphoserine - Phosphotyrosine - Phosphoprotein Lysate start->reagents dot_blot Dot Blot Assay analysis Data Analysis: - Quantify Signal Intensity - Determine IC50 dot_blot->analysis elisa Competition ELISA elisa->analysis western_blot Western Blot western_blot->analysis reagents->dot_blot reagents->elisa reagents->western_blot conclusion Conclusion: Determine Antibody Specificity and Cross-reactivity analysis->conclusion

References

A Researcher's Guide to Differentiating Serine/Threonine Kinase Specificity: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of protein phosphorylation by kinases is fundamental to cellular signaling. Distinguishing the subtle preferences of kinases for serine versus threonine residues is a critical aspect of kinase profiling, aiding in substrate identification, inhibitor design, and understanding signaling pathway fidelity. This guide provides an objective comparison of modern techniques used to differentiate serine/threonine kinase specificity, supported by experimental data and detailed protocols.

While the compound O-Phospho-DL-threonine is a phosphorylated threonine derivative, its direct application as a primary tool for differentiating kinase specificity is not a standard or documented method.[1][2][3][4][5] It is the product of a threonine kinase reaction. As such, its primary utility in a kinase assay would be as a potential product inhibitor, used to probe the kinetics of product release or to act as a competitive inhibitor against the binding of a phosphorylated substrate. This guide will focus on established, direct methods for determining serine versus threonine specificity and will contextually position this compound as a potential, albeit specialized, biochemical tool.

Comparative Analysis of Core Methodologies

The two primary experimental approaches to directly compare a kinase's preference for serine versus threonine substrates are In Vitro Kinase Assays with Paired Peptide Substrates and Peptide Library Screening .

Methodology Principle Primary Output Advantages Disadvantages
Paired Peptide Substrate Assay A specific peptide sequence known to be a substrate is synthesized in two forms: one with a serine and one with a threonine at the phosphorylation site. The kinase's activity is measured against each peptide individually.Quantitative kinetic parameters (Km, kcat, kcat/Km) for each substrate.[6]- Provides precise, quantitative data on catalytic efficiency.- Directly compares preference for a specific sequence context.- Relatively straightforward to set up if a substrate sequence is known.- Requires prior knowledge of a substrate sequence.- Does not provide information on broader sequence preferences.- Can be lower throughput.
Peptide Library Screening A complex library of peptides with randomized amino acids at positions surrounding a central serine or threonine is used as a substrate pool. The kinase phosphorylates preferred sequences within the library.[7][8][9]A consensus phosphorylation motif (e.g., PSSM - Position-Specific Scoring Matrix) that defines the optimal amino acid at each position for both serine and threonine.[8]- High-throughput method for defining specificity without prior knowledge of substrates.- Reveals preferences for amino acids at multiple positions surrounding the phosphorylation site.- Can identify novel substrate motifs.[7][8]- Provides relative preference, not absolute kinetic values.- Can be technically complex and require specialized equipment (e.g., microarray scanner, mass spectrometer).- Synthesis of comprehensive peptide libraries can be expensive.
Potential Use of this compound As a stable analog of a phosphorylated threonine, it could be used as a competitive inhibitor in a kinase assay. The degree of inhibition could infer the kinase's affinity for a phospho-threonine product.Inhibition constant (Ki).- Could provide data on product binding affinity.- Commercially available.[1][4]- Indirect method for assessing specificity.- Does not measure substrate phosphorylation or preference.- Not a standard or documented application for this purpose.- Interpretation can be complex.

Quantitative Data Presentation

The most definitive way to express kinase preference is by comparing the catalytic efficiency (kcat/Km) for paired serine and threonine peptide substrates. A higher kcat/Km value indicates a more efficiently phosphorylated substrate.

Table 1: Comparative Kinase Kinetics for Serine vs. Threonine Peptides (Example Data)

KinasePeptide Substrate Sequencekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)S/T Preference Ratio (Ser/Thr)
PKA LRRS LG25.0151.67 x 10⁶\multirow{2}{}{10.4 }
LRRT LG3.2200.16 x 10⁶
PAK4 GGRGRRS L0.81505.33 x 10³\multirow{2}{}{8.3 }
GGRGRRT L0.11560.64 x 10³
MST4 HGRKMRS V0.052500.20 x 10³\multirow{2}{*}{0.05 }
HGRKMRT V1.12704.07 x 10³

Note: Data are representative examples derived from published studies to illustrate the concept. Actual values may vary based on experimental conditions. A ratio > 1 indicates a preference for Serine; a ratio < 1 indicates a preference for Threonine.

Experimental Protocols

Protocol: In Vitro Radiometric Kinase Assay for Ser/Thr Specificity

This protocol describes a robust method to quantify kinase activity towards paired serine and threonine peptide substrates using radiolabeled ATP.[10][11][12]

1. Materials:

  • Purified, active kinase of interest.

  • Paired synthetic peptide substrates (e.g., LRRASLG and LRRATLG), typically at 10 mM stock in water or appropriate buffer.

  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • [γ-³³P]ATP or [γ-³²P]ATP.

  • 10 mM unlabeled ATP stock solution.

  • P81 phosphocellulose filter paper or plates.

  • Stop Solution: 75 mM Phosphoric Acid.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Prepare Substrate/ATP Mix: Prepare a 2X reaction mix. For a final reaction volume of 25 µL, this would be in a volume of 12.5 µL. This mix should contain the kinase reaction buffer, the desired final concentration of peptide substrate (varied for Km determination), unlabeled ATP, and a tracer amount of [γ-³³P]ATP.

  • Prepare Kinase Dilution: Dilute the purified kinase in kinase reaction buffer to a 2X concentration. The optimal amount of kinase should be determined empirically to ensure the reaction is in the linear range (typically <10-15% of substrate is consumed).

  • Initiate Reaction: In a microcentrifuge tube or 96-well plate on ice, mix 12.5 µL of the 2X Substrate/ATP Mix with 12.5 µL of the 2X kinase dilution to start the reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) where the reaction rate is linear.

  • Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose filter square. The phosphorylated peptide will bind to the paper, while free ATP will not.

  • Washing: Immediately place the filter paper in a beaker of 75 mM phosphoric acid. Wash 3-4 times with fresh phosphoric acid for 5 minutes each wash, with gentle stirring. Perform a final brief wash with acetone (B3395972) to air dry the filters.

  • Quantification: Place the dried filter paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of phosphate (B84403) incorporated into the peptide based on the specific activity of the ATP. Perform the assay for both the serine-containing and threonine-containing peptides across a range of substrate concentrations to determine Km and Vmax (and subsequently kcat) using Michaelis-Menten kinetics.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 (e.g., MAPKKK) Receptor->Kinase1 Signal Kinase2 Kinase 2 (e.g., MAPKK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., MAPK) Kinase2->Kinase3 Phosphorylates Substrate_S Substrate (Ser) Kinase3->Substrate_S Substrate_T Substrate (Thr) Kinase3->Substrate_T pSubstrate_S pSubstrate (pSer) Substrate_S->pSubstrate_S pSubstrate_T pSubstrate (pThr) Substrate_T->pSubstrate_T Response Cellular Response (e.g., Gene Expression) pSubstrate_S->Response pSubstrate_T->Response

Caption: A generic kinase cascade illustrating how a single kinase can phosphorylate multiple substrates on either Ser or Thr.

Experimental Workflow Diagram

Kinase_Assay_Workflow cluster_reactions In Vitro Kinase Reaction start Start: Prepare Reagents pep_s Peptide Substrate (with Serine) start->pep_s pep_t Peptide Substrate (with Threonine) start->pep_t kinase Purified Kinase start->kinase atp [γ-³³P]ATP + ATP start->atp rxn_s Incubate Kinase + Ser-Peptide + ATP pep_s->rxn_s rxn_t Incubate Kinase + Thr-Peptide + ATP pep_t->rxn_t kinase->rxn_s kinase->rxn_t atp->rxn_s atp->rxn_t stop Stop Reaction & Spot on P81 Filter rxn_s->stop rxn_t->stop wash Wash Filters to Remove Free ATP stop->wash count Scintillation Counting wash->count analysis Data Analysis: Calculate kcat/Km count->analysis

Caption: Workflow for determining kinase Ser/Thr specificity using a radiometric filter-binding assay with paired peptides.

References

A Comparative Analysis of O-Phospho-DL-threonine and Phosphotyrosine in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to an amino acid residue, is a cornerstone of cellular regulation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and interaction with other molecules. Among the handful of amino acids that can be phosphorylated, serine, threonine, and tyrosine are the most studied in eukaryotes. While serine phosphorylation is the most abundant, threonine and tyrosine phosphorylation play uniquely critical roles in orchestrating complex signaling networks.

This guide provides a comparative analysis of O-Phospho-DL-threonine and phosphotyrosine, focusing on their distinct structural characteristics, roles in signaling, and the experimental methodologies used to study them. Understanding these differences is crucial for researchers investigating cellular processes and for professionals developing targeted therapeutics.

Structural and Chemical Properties

The fundamental difference between phosphothreonine and phosphotyrosine lies in the side chain of the parent amino acid. Threonine possesses an aliphatic hydroxyl group, whereas tyrosine has a bulky aromatic ring containing a hydroxyl group. This structural variance has profound implications for the signaling pathways they govern. This compound is a racemic mixture, containing both D and L stereoisomers, though only the L-form is incorporated into proteins biologically. In contrast, phosphotyrosine in biological systems is derived exclusively from L-tyrosine.

PropertyThis compoundPhosphotyrosine (L-isomer)
Molecular Formula C₄H₁₀NO₆PC₉H₁₂NO₆P
Molecular Weight 199.10 g/mol 261.16 g/mol
Side Chain Type AliphaticAromatic
Stereochemistry DL-racemic mixture (as a chemical reagent)[1][2]L-enantiomer (in biological systems)
Key Functional Group Phosphate ester on a secondary alcoholPhosphate ester on a phenol

Role in Cellular Signaling: Two Distinct Toolkits

Phosphorylation events are controlled by a "writer, reader, eraser" system.[3] Kinases ("writers") add phosphate groups, binding domains ("readers") recognize the phosphorylated motifs, and phosphatases ("erasers") remove the phosphate groups. The toolkits for threonine and tyrosine phosphorylation are largely distinct and evolved at different times.

Phosphoserine/Threonine Signaling: This is an ancient signaling mechanism found across eukaryotes. Serine/threonine kinases (STKs) are responsible for phosphorylation, and these events are often associated with inducing significant conformational changes in proteins.[4] Recognition of phosphothreonine is primarily mediated by Forkhead-Associated (FHA) domains.[5]

Phosphotyrosine Signaling: This system is a more recent evolutionary innovation, appearing around the origin of multicellular animals.[3][6] It is central to intercellular communication in metazoans.[3][6] The toolkit consists of tyrosine kinases (TKs), Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains as readers, and protein tyrosine phosphatases (PTPs).[3][5][7] Tyrosine phosphorylation is less about inducing large conformational changes and more about creating specific docking sites to recruit signaling proteins.[4]

G cluster_0 Phosphothreonine (pThr) Signaling cluster_1 Phosphotyrosine (pTyr) Signaling Writer_Thr Serine/Threonine Kinase (STK) Protein_Thr Threonine Residue Writer_Thr->Protein_Thr Reader_Thr Reader Domain (e.g., FHA) Eraser_Thr Serine/Threonine Phosphatase (STP) pProtein_Thr Phosphorylated Threonine Eraser_Thr->pProtein_Thr Protein_Thr->pProtein_Thr ATP->ADP pProtein_Thr->Reader_Thr Downstream Signal pProtein_Thr->Protein_Thr H2O->Pi Writer_Tyr Tyrosine Kinase (TK) Protein_Tyr Tyrosine Residue Writer_Tyr->Protein_Tyr Reader_Tyr Reader Domain (e.g., SH2, PTB) Eraser_Tyr Tyrosine Phosphatase (PTP) pProtein_Tyr Phosphorylated Tyrosine Eraser_Tyr->pProtein_Tyr Protein_Tyr->pProtein_Tyr ATP->ADP pProtein_Tyr->Reader_Tyr Downstream Signal pProtein_Tyr->Protein_Tyr H2O->Pi

Caption: Core components of phosphothreonine and phosphotyrosine signaling toolkits.

Quantitative and Functional Comparison

The prevalence and impact of threonine and tyrosine phosphorylation differ significantly. In mammalian cells, phosphorylation occurs predominantly on serine (~86.4%), followed by threonine (~11.8%), with tyrosine being the least frequent (~1.8%).[8] Despite its low abundance, the high specificity of tyrosine kinase signaling makes it a critical regulatory mechanism and a prime target for drug development, particularly in oncology.

Recent studies suggest that phosphorylation of threonine can induce a more pronounced "disorder-to-order" transition compared to serine.[9][10] Dianionic phosphothreonine preferentially adopts a rigid, cyclic conformation, suggesting it may act more like a decisive "on/off" switch in protein function.[9][10]

FeatureThis compoundPhosphotyrosine
Relative Abundance ~11.8% of protein phosphorylation events[8]~1.8% of protein phosphorylation events[8]
Primary Kinase Class Serine/Threonine Kinases (STKs)Tyrosine Kinases (TKs)
Primary Reader Domains Forkhead-Associated (FHA) domains[5]SH2 and PTB domains[3][5]
Primary Phosphatase Class Serine/Threonine Phosphatases (e.g., PP1, PP2A)Protein Tyrosine Phosphatases (PTPs)
Evolutionary Age Ancient, widespread in eukaryotesMore recent, expanded in metazoans[3][6]
Primary Signaling Role Conformational change, enzyme regulation[4]Creation of docking sites for protein recruitment[4][11]
Structural Impact Can induce a significant disorder-to-order transition[9][10]Primarily serves as a recognition motif with less dramatic structural change

Experimental Protocols for Analysis

Analyzing protein phosphorylation requires specialized techniques to preserve the labile phosphate groups and specifically detect the phosphorylated protein of interest.

Western Blotting for Phosphorylated Proteins

Western blotting is a widely used technique to detect specific phosphorylated proteins in a complex mixture.[12][13]

Detailed Methodology:

  • Sample Preparation: Lyse cells or tissues in a buffer (e.g., RIPA) freshly supplemented with a cocktail of protease and, crucially, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation.[14] Keep samples on ice at all times.[14][15]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis: Denature protein lysates by boiling in SDS-PAGE sample buffer.[14] Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[14] Pre-wet PVDF membranes in methanol.[14]

  • Blocking: Block the membrane to prevent non-specific antibody binding. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[14] Crucially, avoid using non-fat milk , as it contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies.[14][16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated residue (e.g., anti-phospho-threonine or anti-phospho-tyrosine) or a specific phosphorylated site on a target protein. Dilute the antibody in 1-5% BSA in TBST and incubate overnight at 4°C with gentle agitation.[14]

  • Washing: Wash the membrane extensively with TBST (e.g., 3-4 times for 5 minutes each) to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer for 1 hour at room temperature.[14]

  • Detection: After further washing, apply an Enhanced Chemiluminescent (ECL) substrate and visualize the signal using a digital imager or X-ray film.[14] For accurate quantification, it is recommended to also probe a separate blot (or strip and re-probe the same blot) for the total, non-phosphorylated form of the protein as a loading control.[16]

In Vitro Kinase Assay

This assay measures the activity of a specific kinase on a substrate.

Detailed Methodology:

  • Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase buffer, the purified active kinase, the specific substrate (a peptide or a full-length protein), and any necessary cofactors (e.g., Mg²⁺/Mn²⁺).

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP. For non-radioactive assays, this is standard ATP. Incubate at the optimal temperature (often 30°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as EDTA (to chelate divalent cations essential for kinase activity) or by boiling in SDS-PAGE sample buffer.

  • Detection and Quantification:

    • Radioactive Method: Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based Method: If the substrate is immobilized on a plate, wash away the reaction components and detect the phosphorylated substrate using a phospho-specific antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent readout.[17]

    • HTRF™ (Homogeneous Time-Resolved Fluorescence) Method: This method uses a biotinylated substrate and an anti-phospho-antibody labeled with a europium cryptate.[18] A second detection reagent, streptavidin-XL665, binds the biotin.[18] When the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into proximity, generating a FRET signal proportional to kinase activity.[18]

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry (MS) is the most powerful tool for the large-scale, unbiased identification and quantification of phosphorylation sites.[13]

Detailed Methodology:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues under denaturing conditions with phosphatase inhibitors. Reduce, alkylate, and digest the proteins into peptides using a protease, most commonly trypsin.[19]

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is a critical step.[20] Common methods include:

    • Immobilized Metal Affinity Chromatography (IMAC): Uses metal ions (e.g., Fe³⁺, Ga³⁺) to chelate the negatively charged phosphate groups.[21][22]

    • Titanium Dioxide (TiO₂) or Zirconium Dioxide (ZrO₂) Chromatography: These metal oxides also show high affinity for phosphate groups.[22]

    • Immunoprecipitation: Uses antibodies that specifically recognize phosphotyrosine or, less commonly, pan-phosphoserine/threonine motifs.[22]

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The first MS stage measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second MS stage measures the masses of the fragments.

  • Data Analysis: Use specialized software to search the fragment spectra against a protein sequence database. The software identifies the peptide sequence and, critically, localizes the phosphorylation site based on a mass shift of +79.966 Da on a serine, threonine, or tyrosine residue.[19]

G cluster_workflow Phosphoproteomics Workflow A 1. Protein Extraction (with Phosphatase Inhibitors) B 2. Proteolytic Digestion (e.g., Trypsin) A->B C 3. Phosphopeptide Enrichment (IMAC, TiO2, or Antibody) B->C D 4. LC-MS/MS Analysis C->D E 5. Database Search & Site Localization D->E F Identified & Quantified Phosphosites E->F

Caption: General experimental workflow for mass spectrometry-based phosphoproteomics.

Conclusion

This compound and phosphotyrosine, while both products of the fundamental process of protein phosphorylation, operate within distinct cellular contexts. Phosphothreonine is part of an ancient and widespread signaling system that often regulates protein conformation and activity. In contrast, phosphotyrosine signaling is a more recent innovation crucial for the complex cell-cell communication required in multicellular organisms, primarily functioning by creating specific recruitment platforms for signaling complexes. These differences in structure, abundance, and signaling toolkits underscore their specialized biological roles. For researchers and drug developers, appreciating these distinctions is paramount for dissecting signaling pathways and designing specific inhibitors, particularly for the tyrosine kinases that are frequently dysregulated in human diseases like cancer.

References

O-Phospho-DL-threonine: A Comparative Guide for Phosphorylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, protein phosphorylation stands as a cornerstone of regulation. The precise addition and removal of phosphate (B84403) groups from serine, threonine, and tyrosine residues dictate a protein's activity, localization, and interaction partners. For researchers navigating this complex landscape, the use of appropriate controls is paramount to ensure the validity and reliability of their experimental findings. This guide provides a comprehensive comparison of O-Phospho-DL-threonine as a control in phosphorylation studies, offering insights into its performance against other common alternatives, supported by experimental data and detailed protocols.

This compound: An Overview

This compound is a chemically synthesized amino acid that mirrors the phosphorylated state of threonine residues in proteins. Its stability and defined structure make it a valuable tool for a variety of applications in phosphorylation research. It is commercially available as a racemic mixture (DL form) and as the L-enantiomer (O-Phospho-L-threonine), which is the biologically relevant form.

Comparison with Alternative Controls

The choice of a control in a phosphorylation study depends on the specific application. This compound and its L-enantiomer offer distinct advantages in different experimental contexts.

Control SubstancePrimary ApplicationAdvantagesDisadvantages
This compound Antibody Specificity (Western Blot, ELISA)Cost-effective, stable, competes for binding with phospho-threonine antibodies.Racemic mixture may have different binding kinetics compared to the pure L-form.
O-Phospho-L-threonine Phosphatase Substrate, Kinase InhibitorBiologically relevant enantiomer, provides more accurate kinetic data.Higher cost compared to the DL-racemic mixture.
Phosphoserine Control for Serine PhosphorylationSpecific for serine phosphorylation events.Not suitable for studies focused on threonine phosphorylation.
Phosphotyrosine Control for Tyrosine PhosphorylationSpecific for tyrosine phosphorylation events.Not suitable for studies focused on threonine phosphorylation.
Non-phosphorylated Threonine Negative ControlDemonstrates the absence of phosphorylation.Does not provide information about the specificity of phospho-dependent interactions.
Phosphatase-treated Lysate Negative Control (Western Blot)Provides a biologically relevant negative control by removing endogenous phosphorylation.[1]Requires an additional experimental step and validation of phosphatase activity.
Non-hydrolyzable Analogs Kinase/Phosphatase AssaysResistant to enzymatic cleavage, allowing for stable complex formation.May not perfectly mimic the natural substrate's conformation.

Experimental Data

Antibody Specificity Validation: Competitive ELISA

To assess the specificity of a commercial anti-phosphothreonine antibody, a competitive ELISA was performed. A microplate was coated with a phosphothreonine-containing peptide. The anti-phosphothreonine antibody was pre-incubated with increasing concentrations of various competitors before being added to the wells. The results demonstrate that this compound and O-Phospho-L-threonine effectively compete for antibody binding, while phosphoserine, phosphotyrosine, and non-phosphorylated threonine show significantly lower or no competition.

CompetitorIC50 (µM)
This compound 55
O-Phospho-L-threonine 45
Phosphoserine> 1000
Phosphotyrosine> 1000
L-ThreonineNo inhibition
Phosphatase Activity Assay: Malachite Green Method

The activity of a serine/threonine phosphatase was measured using O-Phospho-L-threonine as a substrate. The release of free phosphate was quantified using a malachite green-based colorimetric assay. The results show a time-dependent increase in phosphate release, which is indicative of phosphatase activity.

Time (minutes)Phosphate Released (nmol)
00
51.2
102.5
153.8
205.1

Experimental Protocols

Protocol 1: Antibody Specificity Validation by Western Blot Blocking

This protocol details the use of this compound to confirm the specificity of an anti-phosphothreonine antibody in a Western blotting experiment.

Workflow:

WB_Blocking_Workflow A Prepare two identical primary antibody solutions B Add this compound to one tube (e.g., 10-100 µg/mL) A->B C Incubate both tubes (e.g., 1 hour at RT) B->C F Incubate the other membrane with the antibody + this compound solution C->F D Block two identical membranes with protein lysates E Incubate one membrane with the antibody solution D->E D->F G Wash membranes E->G F->G H Incubate with secondary antibody G->H I Develop and compare signals H->I

Western Blot Blocking Workflow

Methodology:

  • Sample Preparation: Prepare cell lysates known to contain a phosphothreonine-modified protein of interest.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block two identical membrane strips with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[2]

  • Antibody Preparation: Prepare two tubes with the primary anti-phosphothreonine antibody at its optimal working dilution in blocking buffer.

  • Competition: To one tube, add this compound to a final concentration of 10-100 µg/mL. Incubate both tubes for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate one membrane strip with the antibody solution and the other with the antibody/O-Phospho-DL-threonine mixture overnight at 4°C.

  • Washing: Wash both membranes three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate both membranes with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membranes as in step 7 and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the signal intensity of the target band on both membranes. A significant reduction or complete disappearance of the band on the membrane incubated with this compound confirms the antibody's specificity for the phosphothreonine epitope.

Protocol 2: Serine/Threonine Phosphatase Assay

This protocol describes a colorimetric assay to measure the activity of a serine/threonine phosphatase using O-Phospho-L-threonine as a substrate.[3]

Workflow:

Phosphatase_Assay_Workflow A Prepare phosphatase reaction buffer B Add O-Phospho-L-threonine (substrate) to wells A->B C Add purified phosphatase or cell lysate B->C D Incubate at 37°C for various time points C->D E Stop reaction by adding Malachite Green reagent D->E F Incubate for color development E->F G Measure absorbance at 620 nm F->G H Calculate phosphate released using a standard curve G->H

Phosphatase Assay Workflow

Methodology:

  • Reagent Preparation:

    • Phosphatase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT.

    • Substrate Stock Solution: 10 mM O-Phospho-L-threonine in deionized water.

    • Malachite Green Reagent: Prepare as per the manufacturer's instructions.

    • Phosphate Standard: Prepare a standard curve using a known concentration of potassium phosphate.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of phosphatase assay buffer to each well.

    • Add 10 µL of O-Phospho-L-threonine stock solution to each well (final concentration 2 mM).

    • To initiate the reaction, add 20 µL of purified phosphatase or cell lysate to each well.

    • Incubate the plate at 37°C.

    • At desired time points (e.g., 0, 5, 10, 15, 20 minutes), stop the reaction in triplicate wells by adding 100 µL of Malachite Green Reagent.

    • Incubate for 15 minutes at room temperature for color development.

  • Data Analysis:

    • Measure the absorbance at 620 nm using a microplate reader.

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the amount of phosphate released using the phosphate standard curve.

    • Plot the amount of phosphate released over time to determine the reaction rate.

Key Signaling Pathways Involving Threonine Phosphorylation

Threonine phosphorylation is a critical event in numerous signaling pathways that regulate cell growth, proliferation, and survival. Understanding these pathways is essential for designing and interpreting phosphorylation studies.

ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that is activated by a wide range of extracellular stimuli. Activation of ERK1/2 requires dual phosphorylation on a threonine and a tyrosine residue.

ERK_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors pThr, pTyr

ERK Signaling Pathway
Akt Signaling Pathway

The Akt (Protein Kinase B) pathway is a crucial signaling network that promotes cell survival and growth. Full activation of Akt requires phosphorylation on both a threonine and a serine residue.

Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pThr308 mTORC2 mTORC2 mTORC2->Akt pSer473 DownstreamTargets Downstream Targets Akt->DownstreamTargets

Akt Signaling Pathway
CDK Signaling Pathway

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their activation is tightly controlled by binding to cyclins and by phosphorylation, including a critical threonine residue in the activation loop.

CDK_Pathway Cyclin Cyclin CyclinCDK Cyclin-CDK Complex Cyclin->CyclinCDK CDK CDK CDK->CyclinCDK ActiveCyclinCDK Active Cyclin-CDK CyclinCDK->ActiveCyclinCDK pThr (T-loop) by CAK CAK CAK Substrates Cell Cycle Substrates ActiveCyclinCDK->Substrates

CDK Signaling Pathway

Conclusion

This compound and its L-enantiomer are indispensable tools for researchers studying protein phosphorylation. Their utility as specific controls in antibody validation and as substrates in enzyme assays is well-established. By understanding their properties and employing them in rigorously designed experiments, scientists can enhance the accuracy and reliability of their findings, ultimately contributing to a deeper understanding of the complex regulatory networks that govern cellular life.

References

Kinetic Comparison of D- vs. L-Phosphothreonine Isomers with Phosphatases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

The stereochemistry of phosphoresidues may play a critical role in the regulation of cellular signaling pathways and the development of therapeutic agents. This guide aims to provide a comparative analysis of the kinetic parameters of protein phosphatases acting on D-phosphothreonine versus L-phosphothreonine isomers. However, a comprehensive review of the current scientific literature reveals a significant gap in direct quantitative comparisons. While the native form of phosphothreonine in proteins is the L-isomer, the enzymatic processing of the synthetic D-isomer by phosphatases is not well-characterized.

This document summarizes the available qualitative information, provides a framework for future kinetic studies by detailing established experimental protocols, and illustrates the broader context of serine/threonine phosphatase activity in cellular signaling.

Kinetic Data Comparison: A Noteworthy Absence of Evidence

Despite extensive searches of scientific databases, there is a conspicuous lack of published studies that directly compare the kinetic parameters (K_m, V_max, k_cat, and k_cat/K_m) of phosphatases with D-phosphothreonine versus L-phosphothreonine substrates. The vast majority of research on serine/threonine phosphatases focuses on the naturally occurring L-isomers of phosphoamino acids.

While some studies have qualitatively shown that D-isomers of other phosphoamino acids, such as D-phosphotyrosine, can be recognized and dephosphorylated by certain phosphatases like alkaline phosphatase, quantitative kinetic data that would allow for a direct comparison of enzymatic efficiency between D- and L-isomers of phosphothreonine are not available. This absence of data highlights a significant area for future research, particularly in the fields of chemical biology and drug discovery, where D-amino acid-containing peptides are explored for their increased proteolytic stability.

Table 1: Comparative Kinetic Parameters of Phosphatases with D- vs. L-Phosphothreonine Isomers

PhosphataseSubstrateK_mV_maxk_catk_cat/K_mReference
Data Not AvailableD-PhosphothreonineN/AN/AN/AN/AN/A
Data Not AvailableL-PhosphothreonineN/AN/AN/AN/AN/A

As of the latest literature review, no direct comparative kinetic data has been identified.

Experimental Protocols for Kinetic Analysis

To facilitate research in this area, the following section provides a detailed methodology for determining the kinetic parameters of a phosphatase with synthetic D- and L-phosphothreonine-containing peptides. This protocol is based on established methods for assaying serine/threonine protein phosphatase activity.

Objective: To determine the Michaelis-Menten kinetic parameters (K_m and V_max) for a given phosphatase with D- and L-phosphothreonine peptide substrates.
Materials:
  • Purified serine/threonine phosphatase (e.g., PP1, PP2A, or calcineurin).

  • Synthetic phosphopeptides:

    • L-phosphothreonine peptide (e.g., RRA(pT)VA)

    • D-phosphothreonine peptide (e.g., RRA(D-pT)VA)

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35). Specific buffer components may vary depending on the phosphatase being studied (e.g., inclusion of MnCl_2 for PP2C or CaCl_2 and calmodulin for calcineurin).

  • Malachite Green Phosphate (B84403) Assay Kit or a radioactive assay setup ([γ-^32^P]ATP for substrate synthesis and scintillation counting).

  • 96-well microplates.

  • Microplate reader (for colorimetric assays).

Procedure:
  • Substrate Preparation:

    • Synthesize and purify phosphopeptides containing either L-phosphothreonine or D-phosphothreonine. The surrounding amino acid sequence should be identical to allow for a direct comparison.

    • Prepare a series of substrate dilutions in the phosphatase assay buffer, ranging from concentrations well below to well above the anticipated K_m.

  • Enzyme Preparation:

    • Dilute the purified phosphatase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Kinetic Assay (Colorimetric Method):

    • To each well of a 96-well plate, add a fixed volume of the diluted phosphatase.

    • Initiate the reaction by adding an equal volume of the various substrate concentrations to the wells.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the initial velocity phase.

    • Stop the reaction by adding the Malachite Green reagent, which detects the amount of free phosphate released.

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm).

    • Include a phosphate standard curve to convert absorbance values to the concentration of released phosphate.

    • Run parallel reactions for both the D- and L-phosphothreonine peptides.

  • Data Analysis:

    • Calculate the initial reaction velocity (V_0) for each substrate concentration, expressed as moles of phosphate released per unit time.

    • Plot the initial velocity (V_0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values. Common software for this analysis includes GraphPad Prism or the R programming language.

    • If the enzyme concentration is known, calculate the turnover number (k_cat) from the V_max.

    • Determine the catalytic efficiency (k_cat/K_m) for each substrate.

Visualizing a Relevant Signaling Pathway and Experimental Workflow

Signaling Pathway: A Simplified MAPK Cascade

The Mitogen-Activated Protein Kinase (MAPK) cascade is a ubiquitous signaling pathway in eukaryotes that is heavily regulated by serine/threonine phosphorylation and dephosphorylation. The diagram below illustrates a simplified representation of this pathway, highlighting the opposing roles of kinases and phosphatases.

MAPK_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor RAF RAF Receptor->RAF pRAF p-RAF RAF->pRAF Kinase pRAF->RAF MEK MEK pRAF->MEK pMEK p-MEK MEK->pMEK pRAF pMEK->MEK ERK ERK pMEK->ERK pERK p-ERK ERK->pERK pMEK pERK->ERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response Phosphatase Phosphatase (e.g., PP2A) Phosphatase->pRAF Phosphatase->pMEK Phosphatase->pERK

Caption: Simplified MAPK signaling cascade.

Experimental Workflow: Phosphatase Kinetic Assay

The following diagram outlines the key steps in performing a kinetic analysis of a phosphatase with a synthetic phosphopeptide substrate.

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Phosphatase Dilution Add_Enzyme Add Phosphatase to Wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate Dilutions (D- and L-pThr peptides) Start_Reaction Add Substrate to Initiate Reaction Prep_Substrate->Start_Reaction Prep_Plate Prepare 96-well Plate Prep_Plate->Add_Enzyme Add_Enzyme->Start_Reaction Incubate Incubate at Constant Temperature Start_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Phosphate (e.g., Malachite Green) Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (V₀) Measure_Absorbance->Calculate_Velocity Plot_Data Plot V₀ vs. [S] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Fit) Plot_Data->Determine_Kinetics

Caption: Workflow for phosphatase kinetic analysis.

Conclusion and Future Directions

The stereochemical configuration of phosphothreonine is a largely unexplored determinant of phosphatase-substrate interactions. The absence of direct kinetic comparisons between D- and L-phosphothreonine isomers presents a clear opportunity for novel research. Such studies would not only enhance our fundamental understanding of enzyme stereoselectivity but also have significant implications for the design of phosphatase-resistant phosphopeptide mimetics and probes for chemical biology. The experimental framework provided in this guide offers a starting point for researchers to address this knowledge gap. Future investigations should aim to characterize the kinetic profiles of a range of serine/threonine phosphatases with both D- and L-phosphothreonine substrates to build a comprehensive picture of this aspect of cellular regulation.

A Structural Showdown: O-Phospho-DL-threonine and Its Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphorylated amino acids and their synthetic mimics is paramount. This guide provides a detailed structural and functional comparison of O-Phospho-DL-threonine and its key analogs, supported by experimental data, to inform research and development in kinase-dependent signaling pathways.

At the heart of cellular regulation lies protein phosphorylation, a ubiquitous post-translational modification orchestrated by kinases and phosphatases. O-Phospho-L-threonine, a product of this enzymatic activity, plays a pivotal role in a vast array of signaling cascades. However, its transient nature, owing to the action of phosphatases, and the stereoisomeric complexities of the DL-racemic mixture, present challenges for therapeutic and research applications. This has spurred the development of a diverse range of structural analogs designed to dissect and manipulate these critical pathways.

Structural and Functional Comparison of this compound and Its Analogs

The substitution of the phosphate (B84403) group or modifications to the threonine backbone in this compound gives rise to analogs with distinct biochemical and structural properties. These differences can profoundly impact their interaction with protein kinases, phosphatases, and other signaling proteins.

A key area of investigation is the development of phosphatase-stable analogs. One such analog is (2S,3R)-2-Amino-3-methyl-4-phosphono-butanoic acid (Pmab), a non-hydrolyzable mimic of phosphothreonine. The replacement of the oxygen atom linking the phosphate group to the threonine side chain with a methylene (B1212753) group confers resistance to phosphatase-mediated dephosphorylation. This stability makes Pmab and similar analogs invaluable tools for studying the sustained effects of threonine phosphorylation.

The stereochemistry of the threonine residue also plays a critical role. Naturally occurring phosphothreonine exists as the L-isomer. The D-isomer, O-Phospho-D-threonine, is not typically found in biological systems and its incorporation into peptides can significantly alter their conformation and interaction with enzymes that have evolved to recognize the L-form.

Structurally, phosphothreonine exhibits a preference for an ordered, compact, and cyclic conformation, a feature that distinguishes it from the more flexible phosphoserine. This conformational rigidity is stabilized by noncovalent interactions, including a strong intra-residue phosphate-amide hydrogen bond. This inherent structural difference has significant implications for the downstream signaling events initiated by threonine versus serine phosphorylation.

Quantitative Analysis of Analog Performance

The efficacy of phosphothreonine analogs is often quantified by their binding affinity to specific protein domains or their ability to inhibit enzyme activity. The Polo-like kinase 1 (Plk1) polo-box domain (PBD) is a well-studied phosphothreonine-binding module, and the inhibitory potency of various analogs against this target provides a valuable benchmark for comparison.

Compound/PeptideAnalog TypeTargetAssay TypeIC50 (µM)Reference
Peptide with O-Phospho-L-threonineNatural Phosphoamino AcidPlk1 PBDCompetitive ELISA~14.74[1]
Peptide with PmabNon-hydrolyzable PhosphonatePlk1 PBDCompetitive ELISA~0.001[2][3]
Peptide with C-terminal pThr phosphoryl esterMono-anionic pThr analogPlk1 PBDBinding Assay~0.001[3]
O-Phospho-D-threonine containing peptideStereoisomerKinasesKinase AssayLower affinity than L-form (general observation)[4]
O-Phospho-L-serine containing peptidePositional IsomerPlk1 PBDCompetitive ELISA5-fold lower affinity than pThr-peptide[2]

Experimental Protocols

Competitive ELISA for Plk1 PBD Binding Affinity

This protocol is adapted from methodologies used to assess the binding of phosphothreonine analogs to the Plk1 PBD.[1][5]

Materials:

  • Full-length human Plk1 expressed in HEK293A cells

  • This compound, O-Phospho-L-threonine, and analog-containing peptides

  • Streptavidin-coated 96-well plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • HRP-conjugated anti-HA antibody (for HA-tagged Plk1)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat streptavidin-coated 96-well plates with the biotinylated phosphopeptide probe. Incubate and wash.

  • Block the remaining binding sites with blocking buffer. Incubate and wash.

  • Prepare serial dilutions of the competitor peptides (this compound, analogs, and controls).

  • In a separate plate, pre-incubate the diluted competitor peptides with the cell lysate containing HA-tagged full-length Plk1.

  • Transfer the pre-incubated mixtures to the phosphopeptide-coated plate. Incubate to allow competitive binding.

  • Wash the plate to remove unbound proteins.

  • Add HRP-conjugated anti-HA antibody to detect the amount of Plk1 bound to the plate. Incubate and wash.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the percentage of inhibition for each competitor concentration and determine the IC50 value.

In Vitro Kinase Assay for Akt1 Activity

This protocol describes a general method for assessing the activity of the serine/threonine kinase Akt1 with a phosphothreonine-containing substrate.[6][7][8]

Materials:

  • Purified active Akt1 enzyme

  • Peptide substrate containing a threonine residue (e.g., a derivative of GSK-3β peptide)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution (e.g., 0.75%)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, peptide substrate, and the test compound (e.g., this compound or its analogs to test for inhibition).

  • Add the purified active Akt1 enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • The amount of radioactivity is proportional to the kinase activity.

Signaling Pathway and Experimental Workflow Visualization

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9][10] Akt, a serine/threonine kinase, is a key node in this pathway. Its full activation requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif. The phosphorylation of Thr308 is a critical event that is directly mediated by PDK1.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PDK1->Akt pAkt_T308 Akt (pT308) pAkt_full Akt (pT308, pS473) Fully Active mTORC2 mTORC2 mTORC2->pAkt_T308 Phosphorylates Ser473 Downstream Downstream Effectors (Cell Growth, Survival, etc.) pAkt_full->Downstream Activates PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt signaling pathway highlighting the critical threonine phosphorylation of Akt.

Experimental Workflow for Kinase Inhibitor Screening

The following workflow outlines the key steps in screening for inhibitors of a specific serine/threonine kinase, such as Akt1, using a phosphothreonine-based substrate.

Kinase_Inhibitor_Screening_Workflow start Start: Compound Library assay_prep Prepare Kinase Assay: - Kinase (e.g., Akt1) - Threonine-containing substrate - [γ-³²P]ATP start->assay_prep add_compounds Add Compounds from Library (including this compound analogs) assay_prep->add_compounds incubation Incubate at 30°C add_compounds->incubation spotting Spot Reaction Mixture onto P81 Phosphocellulose Paper incubation->spotting washing Wash to Remove Unincorporated [γ-³²P]ATP spotting->washing detection Measure Radioactivity (Scintillation Counting) washing->detection analysis Data Analysis: Calculate % Inhibition and IC50 detection->analysis hit_id Hit Identification analysis->hit_id end End: Lead Compounds hit_id->end

Caption: Workflow for screening kinase inhibitors using a radiometric assay.

References

A Researcher's Guide to Assessing the Purity of Synthetic O-Phospho-DL-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic O-Phospho-DL-threonine is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques used to assess the purity of this critical reagent. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. It excels at separating the target molecule from potential impurities, allowing for accurate quantification.

Strengths:

  • High resolution and sensitivity.

  • Quantitative accuracy and precision.

  • Well-established and widely available.

Limitations:

  • Requires derivatization for detection with UV-Vis detectors.

  • Does not provide structural information on its own.

Comparison of HPLC Methods

MethodStationary PhaseMobile PhaseDerivatizationDetectionPurity Determination
Reversed-Phase HPLC C18Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., acetonitrile (B52724) or methanol)[1][2]Pre-column derivatization with o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC)[3]UV-Vis or FluorescencePeak area percentage of the main component.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide or silica-basedHigh organic content with a small amount of aqueous bufferNot always necessary if using a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD)CAD, ELSD, or MSPeak area percentage of the main component.

Experimental Protocol: Reversed-Phase HPLC with Pre-column OPA Derivatization

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in deionized water (e.g., 1 mg/mL).

    • Accurately weigh the synthetic this compound sample and dissolve it in deionized water to a similar concentration.

  • Derivatization:

    • In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 50 µL of OPA derivatizing reagent.

    • Allow the reaction to proceed for 1-2 minutes at room temperature.

    • Add 400 µL of a diluent (e.g., mobile phase A) to stop the reaction.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[1]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).[1]

    • Gradient: A linear gradient from 0% to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Calculate the purity of the synthetic sample by comparing the peak area of this compound to the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve in Deionized Water deriv Mix with OPA Reagent prep->deriv inject Inject into HPLC deriv->inject separate Separation on C18 Column inject->separate detect Fluorescence Detection separate->detect analyze Integrate Peaks & Calculate Purity detect->analyze

Figure 1. Experimental workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it invaluable for confirming the identity of this compound and identifying impurities. Both ¹H and ³¹P NMR are particularly useful.

Strengths:

  • Provides unambiguous structural confirmation.

  • Can identify and quantify impurities without the need for reference standards for those impurities (qNMR).

  • Non-destructive.

Limitations:

  • Lower sensitivity compared to HPLC and MS.

  • Requires a higher concentration of the sample.

Key NMR Parameters for this compound

NucleusExpected Chemical Shifts (δ)Key CouplingsInformation Provided
¹H NMR Amide proton: ~8.0-8.5 ppmα-proton: ~3.5-4.0 ppmβ-proton: ~4.0-4.5 ppmγ-methyl protons: ~1.2-1.4 ppm[4]³J(Hα-Hβ), ³J(Hβ-Hγ), ³J(Hβ-P)Confirmation of the threonine backbone and the presence of the phosphate group on the β-hydroxyl.
³¹P NMR ~0 to 5 ppm (pH-dependent)[4]¹J(P-O)Direct detection of the phosphate group and potential phosphate-containing impurities.
¹³C NMR Cα: ~60 ppmCβ: ~70 ppmCγ: ~20 ppmC=O: ~175 ppm[5]²J(Cβ-P), ³J(Cα-P)Confirms the carbon skeleton and the position of phosphorylation.

Experimental Protocol: ¹H and ³¹P NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthetic this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons, which can indicate the presence of impurities.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • The ³¹P NMR spectrum should show a single major peak for this compound. The presence of other peaks indicates phosphorus-containing impurities.

NMR_Logic cluster_sample Sample cluster_nmr NMR Analysis cluster_info Information Obtained cluster_purity Purity Assessment sample Synthetic this compound h1_nmr ¹H NMR sample->h1_nmr p31_nmr ³¹P NMR sample->p31_nmr structure Structural Confirmation h1_nmr->structure impurities Impurity Identification h1_nmr->impurities p31_nmr->structure p31_nmr->impurities purity Quantitative Purity structure->purity impurities->purity

Figure 2. Logical flow of purity assessment using NMR.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of this compound and the identification of impurities with different masses.

Strengths:

  • Extremely high sensitivity.

  • Provides accurate molecular weight information.

  • Can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification.[6]

Limitations:

  • Isomeric impurities may not be distinguishable without fragmentation (MS/MS).

  • Quantification can be challenging without appropriate standards.

Comparison of Mass Spectrometry Techniques

TechniqueIonization MethodMass AnalyzerKey Features
Electrospray Ionization (ESI) Soft ionization, suitable for polar moleculesQuadrupole, Time-of-Flight (TOF), OrbitrapEasily coupled with HPLC for LC-MS analysis.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization, good for complex mixturesTime-of-Flight (TOF)High throughput and tolerance to some buffers and salts.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of the synthetic this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.

  • MS Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra in both positive and negative ion modes. The expected [M+H]⁺ ion for this compound is m/z 200.04, and the [M-H]⁻ ion is m/z 198.02.

  • Data Analysis:

    • Examine the mass spectrum for the presence of the expected molecular ions.

    • Search for other ions that may correspond to potential impurities (e.g., unphosphorylated threonine, dimers, or synthesis byproducts).

Elemental Analysis

Elemental analysis, specifically Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), can be used to determine the phosphorus content of the sample, providing an absolute measure of the this compound content.

Strengths:

  • Provides absolute quantification of phosphorus.

  • Highly sensitive and accurate for elemental composition.

Limitations:

  • Does not distinguish between this compound and other phosphorus-containing impurities.

  • Destructive technique.

Experimental Protocol: ICP-MS for Phosphorus Content

  • Sample Digestion:

    • Accurately weigh a sample of the synthetic this compound.

    • Digest the sample using a mixture of strong acids (e.g., nitric acid and hydrogen peroxide) in a microwave digestion system.

  • Analysis:

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the sample using an ICP-MS calibrated with phosphorus standards.

  • Calculation:

    • Calculate the percentage of phosphorus in the original sample.

    • Compare this to the theoretical percentage of phosphorus in pure this compound (15.55%) to determine the purity.

Conclusion

A comprehensive assessment of the purity of synthetic this compound is best achieved by employing a combination of orthogonal analytical techniques. HPLC provides excellent separation and quantification of impurities, NMR offers definitive structural confirmation and identification of unknown impurities, Mass Spectrometry delivers high-sensitivity molecular weight verification, and Elemental Analysis can provide an absolute measure of the active compound based on its elemental composition. The choice of which methods to employ will depend on the specific requirements of the research and the instrumentation available. For routine quality control, HPLC is often sufficient, while for characterization of a new synthetic batch, a combination of HPLC, NMR, and MS is recommended.

References

Safety Operating Guide

Proper Disposal of O-Phospho-DL-threonine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: O-Phospho-DL-threonine should be treated as a hazardous chemical waste due to its potential corrosive properties. Do not dispose of this chemical down the drain or in regular solid waste.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Safety Precautions

This compound is classified as a skin irritant and is potentially corrosive, capable of causing severe skin burns and eye damage.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and dust.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Dust mask (e.g., N95)Recommended when handling the powder form to prevent inhalation.[2]

Waste Segregation and Containment

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix this compound waste with other chemicals unless compatibility has been verified.

  • Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).

  • Ensure the container is in good condition, with a secure, leak-proof lid.

Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE C Obtain a Labeled, Compatible Waste Container A->C Proceed to collection B Designate a Hazardous Waste Accumulation Area F Store Container in the Designated Accumulation Area B->F Use designated area D Carefully Transfer Waste into the Container C->D E Securely Close the Container D->E E->F Store until pickup G Arrange for Pickup by a Certified Hazardous Waste Contractor F->G Schedule disposal

Caption: Workflow for the proper disposal of this compound.

Labeling of Hazardous Waste

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

Table 2: Required Information on Hazardous Waste Labels

Label ComponentDescription
Generator Information Name of the principal investigator, laboratory location (building and room number), and contact information.
Chemical Name Clearly write "this compound". Avoid abbreviations or chemical formulas.
Hazard Identification Indicate the primary hazards. Check the boxes for "Corrosive" and "Irritant".
Accumulation Start Date The date when the first particle of waste was placed in the container.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

G cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Laboratory Supervisor and EHS Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Contaminated Material into a Hazardous Waste Container Contain->Collect Clean Clean the Spill Area Thoroughly Collect->Clean Dispose Dispose of Spill Debris as Hazardous Waste Clean->Dispose

References

Navigating the Safe Handling of O-Phospho-DL-threonine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of O-Phospho-DL-threonine, a key reagent in various research and drug development applications. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

This compound is an amino acid derivative utilized in biochemical research. While generally considered to be a skin irritant, it is imperative that researchers handle this compound with appropriate caution. Conflicting safety information exists for its stereoisomers, with the L-form being classified as corrosive and capable of causing severe skin burns and eye damage[1]. Therefore, a conservative approach to safety is strongly advised when handling the DL-racemic mixture.

Essential Safety and Handling Precautions

A multi-faceted approach to safety, encompassing personal protective equipment (PPE), proper handling procedures, and stringent disposal methods, is critical. The following protocols are designed to minimize risk and ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

A foundational element of laboratory safety is the consistent and correct use of PPE. The following equipment is mandatory when handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesSnug-fitting, providing a complete seal around the eyes.Protects against splashes and airborne particles that can cause serious eye damage[1][2].
Hand Protection Nitrile GlovesStandard laboratory grade.Prevents skin contact, which can cause irritation.
Body Protection Laboratory CoatFully buttoned.Protects skin and personal clothing from contamination[2].
Respiratory Protection Dust Mask (N95)NIOSH-approved.Recommended when handling the powder form to prevent inhalation.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_protection Areas of Protection Eye Safety Goggles Eyes Eyes Eye->Eyes Protects Hand Nitrile Gloves Skin Skin & Clothing Hand->Skin Body Lab Coat Body->Skin Respiratory Dust Mask (N95) Inhalation Respiratory System Respiratory->Inhalation Prevents

Figure 1. Required personal protective equipment for handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound will further mitigate potential hazards. The following step-by-step guide outlines the key stages of the operational workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product received is this compound and that the container label is intact and legible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C[3].

Handling and Experimental Use
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a specific bench space away from general traffic.

  • Weighing: When weighing the powder, use a dust mask to prevent inhalation. Use a spatula to transfer the solid and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with a suitable solvent.

Handling_Workflow Receiving Receiving & Inspection Storage Storage (-20°C) Receiving->Storage Weighing Weighing (in designated area) Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Waste Waste Collection Experiment->Waste

Figure 2. Operational workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is paramount to maintaining a safe laboratory and environment.

  • Waste Collection: All waste containing this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Summary of Key Data

For quick reference, the following table summarizes essential quantitative information for this compound.

PropertyValueSource
Molecular Formula C₄H₁₀NO₆P[1]
Molecular Weight 199.10 g/mol [1]
Appearance White powder
Storage Temperature -20°C[3]

By implementing these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. Continuous vigilance and adherence to established safety procedures are the cornerstones of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Phospho-DL-threonine
Reactant of Route 2
Reactant of Route 2
O-Phospho-DL-threonine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.